Triptorelin
Description
This compound is a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, this compound reversibly represses gonadotropin secretion. After chronic, continuous administration, this agent effects sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis. Serum testosterone concentrations may fall to levels typically observed in surgically castrated men.
This compound is a Gonadotropin Releasing Hormone Receptor Agonist. The mechanism of action of this compound is as a Gonadotropin Releasing Hormone Receptor Agonist.
This compound is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of the synthesis of testosterone (in men) and estrogen (in women) and is used to treat advanced prostate cancer. This compound is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury.
This compound is a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, this compound reversibly represses gonadotropin secretion. After chronic, continuous administration, this agent effects sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis. Serum testosterone concentrations may fall to levels typically observed in surgically castrated men. (NCI04)
This compound Pamoate is the pamoate salt of this compound, a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, this compound reversibly represses gonadotropin secretion after prolonged administration. After chronic, continuous administration, a sustained decrease in LH, FSH and testicular and ovarian steroidogenesis is observed. The serum testosterone concentration may fall to levels typically seen in surgically castrated men. (NCI04)
A potent synthetic long-acting agonist of GONADOTROPIN-RELEASING HORMONE with D-tryptophan substitution at residue 6.
See also: this compound Pamoate (active moiety of); this compound Acetate (active moiety of).
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHXGOKWPXYNA-PGBVPBMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H82N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048375 | |
| Record name | Triptorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57773-63-4 | |
| Record name | Triptorelin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06825 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triptorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Triptorelin's Antiproliferative Mechanisms in Cancer Cells: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-sensitive cancers such as prostate, breast, and endometrial cancer. While its systemic hormonal effects are well-documented, this compound also exerts direct antiproliferative and pro-apoptotic effects on cancer cells. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: GnRH Receptor-Mediated Signal Transduction
In contrast to its action on pituitary gonadotrophs, where the GnRH receptor (GnRH-R) couples to Gαq/11 to stimulate gonadotropin release, in cancer cells, the GnRH-R primarily signals through a Gαi protein-coupled pathway. This alternative signaling cascade is central to this compound's direct antitumor effects.[1][2][3]
Quantitative Effects of this compound on Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The following table summarizes the inhibitory effects of this compound on different cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Proliferation Inhibition | Reference |
| LNCaP | Prostate Cancer | 10⁻⁴ M | 25% - 65% | [4] |
| LNCaP | Prostate Cancer | 10⁻⁷ M | 42% (proliferative effect) | [4] |
| PC3 | Prostate Cancer | Not specified | No significant effect | [4] |
| Ishikawa | Endometrial Cancer | 10 pM | 14% | [5] |
| Ishikawa | Endometrial Cancer | 10 µM | 48% | [5] |
| HEC-1A | Endometrial Cancer | 1 nM | 20% | [5] |
| HEC-1A | Endometrial Cancer | 10 µM | 38% | [5] |
| ERα+/β+ breast, ovarian, endometrial cancer cell lines | Breast, Ovarian, Endometrial Cancer | 10⁻⁵ M | Maximal inhibition of E2-induced proliferation (P<0.001) | |
| MCF-7, CG-5 | Breast Cancer | Not specified | Inhibition of estrogen-stimulated proliferation | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | No effect on growth | [2] |
Key Downstream Signaling Pathways
Inhibition of the MAPK/ERK Pathway
A primary mechanism of this compound's antiproliferative action is the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1]
-
GnRH Receptor-Gαi Coupling: Upon this compound binding, the GnRH receptor on cancer cells couples to the inhibitory G protein, Gαi.[1][2]
-
Activation of Phosphotyrosine Phosphatase (PTP): The Gαi signaling cascade leads to the activation of a phosphotyrosine phosphatase (PTP).[1] While the exact identity of the PTP is a subject of ongoing research, members of the Src homology region 2 domain-containing phosphatase (SHP) family, such as SHP-1 and SHP-2, are known to play crucial roles in regulating growth factor signaling.
-
Dephosphorylation of Growth Factor Receptors: The activated PTP dephosphorylates and inactivates receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1]
-
Inhibition of ERK Phosphorylation: By inactivating RTKs, this compound prevents the downstream activation of the Ras/Raf/MEK/ERK cascade, leading to a reduction in the phosphorylation of ERK1/2.[1]
-
Downregulation of c-fos: The inhibition of the MAPK/ERK pathway results in the reduced expression and activation of the transcription factor c-fos, a key regulator of cell proliferation.
Induction of Apoptosis
This compound has been demonstrated to induce programmed cell death (apoptosis) in various cancer cells, primarily through the intrinsic (mitochondrial) pathway.
-
Mitochondrial Pathway Activation: this compound treatment can lead to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: The release of cytochrome c triggers the activation of a caspase cascade, beginning with the initiator caspase-9, which then activates the executioner caspase-3.[1][6]
-
Regulation of Bcl-2 Family Proteins: The apoptotic process is regulated by the Bcl-2 family of proteins. While direct regulation by this compound is still under investigation, the induction of the intrinsic pathway suggests a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
Potential Crosstalk with Other Signaling Pathways
While the GnRH-R/Gαi/PTP/MAPK axis is the most clearly defined direct signaling pathway for this compound in cancer cells, evidence suggests potential interactions with other critical cancer-related pathways.
-
PI3K/Akt Pathway: Some studies suggest that GnRH analogs may interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. However, the direct link and mechanism of this compound's effect on this pathway require further elucidation.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is frequently dysregulated in cancer. While a direct, independent effect of this compound on this pathway is not well-established, the inhibition of growth factor signaling by this compound could indirectly influence β-catenin activity.
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. There is some evidence that GnRH analogs might modulate NF-κB activity, but more research is needed to confirm a direct and consistent role for this compound in this context.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, MCF-7)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or control medium) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Western Blot for ERK Phosphorylation
This protocol allows for the detection and quantification of phosphorylated ERK (p-ERK) to assess the inhibitory effect of this compound on the MAPK pathway.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
References
- 1. TRAIL and Triptolide: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct antiproliferative effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Gonadotropin-Releasing Hormone (GnRH) in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Triptorelin's Dualistic Impact on Steroidogenesis: A Technical Guide to Testosterone and Estrogen Synthesis Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its clinical utility in various hormone-dependent pathologies stems from its ability to induce a profound, albeit reversible, suppression of testosterone (B1683101) and estrogen synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects, presents quantitative data from key clinical studies, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows.
Core Mechanism of Action: A Biphasic Response
This compound functions as a GnRH receptor agonist with a higher affinity and longer half-life than endogenous GnRH.[1][2] Its continuous administration, in contrast to the natural pulsatile secretion of GnRH, leads to a biphasic effect on the pituitary gonadotroph cells.[1]
-
Initial Agonist Phase (Flare-up): Upon initial administration, this compound binds to GnRH receptors, triggering a transient surge in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This "flare effect" leads to a temporary increase in gonadal steroidogenesis, resulting in a short-term rise in testosterone and estrogen levels.[1][3]
-
Secondary Antagonist Phase (Downregulation and Desensitization): Continuous exposure to this compound leads to the uncoupling of GnRH receptors from their G-protein signaling pathways and their subsequent internalization and downregulation.[3][4][5] This desensitization of the pituitary gonadotrophs results in a profound and sustained suppression of LH and FSH secretion.[4] The lack of gonadotropin stimulation of the gonads (testes in males, ovaries in females) leads to a significant reduction in the synthesis of testosterone and estrogen, achieving a state of medical castration.[3]
Signaling Pathways and Logical Relationships
The intricate interplay of hormones and receptors in the HPG axis and the subsequent effects of this compound can be visualized through the following diagrams.
Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis.
Caption: Biphasic Mechanism of this compound Action.
Quantitative Data on Hormone Suppression
The following tables summarize the quantitative effects of this compound on testosterone and estrogen levels from various clinical studies.
Table 1: this compound-Induced Testosterone Suppression in Men with Advanced Prostate Cancer
| This compound Formulation | Dose | Administration Schedule | Time to Castration (<50 ng/dL) | Testosterone Levels at Nadir/End of Study | Citation(s) |
| 1-month depot | 3.75 mg | Every 28 days | By day 29 in 91.2% of patients | Median: 2.9 ng/dL | [2][6][7] |
| 3-month depot | 11.25 mg | Every 3 months | Median: 22 days | Median: 5.0 ng/dL | [2][6][7] |
| 6-month depot | 22.5 mg | Every 6 months | By day 29 in 97.5% of patients | Median: 8.7 ng/dL | [2][6][7][8] |
Table 2: this compound-Induced Estrogen Suppression in Premenopausal Women
| Indication | This compound Formulation | Dose | Co-treatment | Duration | Estradiol (B170435) (E2) Suppression | Citation(s) |
| Endometriosis | 1-month depot | 3.75 mg | None | 24 weeks | Significant suppression to postmenopausal levels | [9][10] |
| Endometriosis | 3-month depot | 11.25 mg | None | 12 weeks | 97% of patients achieved castration levels (<50 pg/mL) by day 84 | [11] |
| Healthy Volunteers | 1-month depot | 3.75 mg | None | 8 weeks | Mean AUCday 36-57: 54.0 pg·d/mL | [12] |
| Healthy Volunteers | 1-month depot | 3.75 mg | Exemestane 25 mg/day | 8 weeks | Mean AUCday 36-57: 20.6 pg·d/mL | [12] |
| Early Breast Cancer | 1-month depot | 3.75 mg | Exemestane | 12 months | >95% median reduction from baseline; levels >2.72 pg/mL in 17% of patients at 12 months | [5] |
Experimental Protocols
Quantification of Serum Testosterone and Estradiol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of testosterone and estradiol in serum.
Workflow Diagram:
Caption: LC-MS/MS Workflow for Steroid Quantification.
Methodology:
-
Sample Preparation:
-
To a serum aliquot (e.g., 200 µL), add an internal standard solution containing isotopically labeled testosterone (e.g., d3-Testosterone) and estradiol (e.g., d5-Estradiol).
-
Perform protein precipitation and liquid-liquid extraction using an organic solvent mixture (e.g., hexane:ethyl acetate).[4]
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., water:methanol (B129727) solution).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18).
-
Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for testosterone (positive ion mode) and estradiol (negative ion mode) and their respective internal standards.[4]
-
-
Quantification:
-
Construct a calibration curve using calibrators of known concentrations.
-
Calculate the analyte concentration in the samples based on the peak area ratios of the analyte to its internal standard.
-
GnRH Agonist Stimulation Test for Assessing Pituitary Desensitization
This test is used to evaluate the degree of pituitary suppression following continuous this compound administration.
Workflow Diagram:
Caption: GnRH Agonist Stimulation Test Workflow.
Methodology:
-
Baseline Measurement:
-
This compound Administration:
-
Post-Administration Sampling:
-
Hormone Analysis:
-
Measure LH and FSH concentrations in all collected serum samples using a validated immunoassay method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Interpretation:
-
In a non-desensitized state (initial this compound exposure), a sharp increase in LH and FSH levels is expected, peaking at approximately 60-180 minutes.[5][13]
-
In a desensitized state (following continuous this compound treatment), the LH and FSH response to the this compound challenge will be significantly blunted or absent, indicating effective pituitary suppression.[15][16]
-
In Vitro Granulosa Cell Steroidogenesis Assay
This assay is used to investigate the direct effects of this compound on the steroidogenic capacity of ovarian granulosa cells.
Methodology:
-
Granulosa Cell Isolation and Culture:
-
Human granulosa-luteinized cells are obtained from follicular aspirates during oocyte retrieval for in vitro fertilization (IVF).
-
The cells are isolated by centrifugation and cultured in a suitable medium (e.g., DMEM/F-12) supplemented with serum.
-
-
Experimental Treatment:
-
After an initial culture period to allow for cell attachment and recovery, the medium is replaced with serum-free medium.
-
Cells are then treated with varying concentrations of this compound (e.g., 1 nM and 3 nM) or a vehicle control.[3]
-
-
Incubation:
-
The cells are incubated for a defined period (e.g., 48 hours) to allow for treatment effects on steroidogenesis.[3]
-
-
Hormone Measurement:
-
At the end of the incubation period, the culture supernatant is collected.
-
The concentrations of estradiol and progesterone (B1679170) in the supernatant are measured using a sensitive immunoassay (e.g., ELISA).[3]
-
-
Data Analysis:
-
The hormone concentrations in the this compound-treated groups are compared to the control group to determine the direct effect of this compound on granulosa cell steroid production.
-
Conclusion
This compound exerts a profound and predictable influence on the HPG axis, leading to a significant reduction in testosterone and estrogen synthesis. This effect is biphasic, with an initial stimulatory phase followed by sustained suppression due to pituitary desensitization. The quantitative data from clinical trials demonstrate the efficacy of various this compound formulations in achieving and maintaining medical castration. The detailed experimental protocols provided herein offer a framework for the accurate assessment of this compound's pharmacodynamic effects in both clinical and preclinical research settings. A thorough understanding of these principles is paramount for the continued development and optimization of therapeutic strategies employing GnRH agonists.
References
- 1. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Double-Blinded Dose Escalation Trial of this compound for Ovary Protection in Childhood-Onset Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of cetrorelix and this compound on the viability and steroidogenesis of cultured human granulosa luteinized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. The in-vitro effect of gonadotropins’ type and combination on Granulosa cells gene expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-acting this compound for the treatment of endometriosis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A randomized, comparative trial of this compound depot (D-Trp6-LHRH) and danazol in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Long-acting this compound for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound stimulated luteinizing hormone concentrations for diagnosing central precocious puberty: study of diagnostic accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsped.org.uk [bsped.org.uk]
- 15. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Triptorelin's Interaction with the GnRH Receptor: A Technical Guide to Binding Affinity and Kinetics
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of triptorelin, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. This compound is a decapeptide analog of GnRH, with a key modification that enhances its stability and binding affinity to the GnRH receptor, making it a cornerstone in the treatment of various hormone-dependent diseases.[1][2][3] This document details the quantitative aspects of this compound's interaction with its receptor, outlines the experimental protocols for these measurements, and illustrates the associated signaling pathways.
Core Concepts: Mechanism of Action
This compound functions by binding to GnRH receptors in the pituitary gland.[1][2] This initial binding mimics the natural pulsatile stimulation of GnRH, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] However, the continuous and sustained stimulation provided by this compound leads to the desensitization and downregulation of GnRH receptors.[1][2] This subsequent reduction in LH and FSH levels results in a significant decrease in the production of sex hormones, such as testosterone (B1683101) in males and estrogen in females, which is the therapeutic goal in managing hormone-sensitive conditions like prostate cancer and endometriosis.[1][2]
Quantitative Analysis of this compound-GnRH Receptor Interaction
The binding of this compound to the GnRH receptor is characterized by high affinity. The affinity is quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating a stronger binding interaction. The kinetics of this interaction, described by the association rate constant (kon) and the dissociation rate constant (koff), provide insight into the speed at which the drug binds to and dissociates from the receptor. The residence time (1/koff) is a critical parameter for drug efficacy, with longer residence times often correlating with a more sustained biological effect.[4]
Table 1: this compound Binding Affinity to the GnRH Receptor
| Cell Line/Tissue | Receptor Type | Dissociation Constant (Kd) | Reference |
| LNCaP cells | Moderately high affinity sites | 2.6 x 10⁻⁸ M | [5] |
| LNCaP cells | Low affinity binding sites | 7.7 x 10⁻⁶ M | [5] |
| PC3 cells | Low affinity binding sites | 2.7 x 10⁻⁶ M | [5] |
| αT3-1 cells | GnRH Receptor | 0.50 nM | [6] |
| Rat Pituitary | GnRH Receptor | ~2 nM | [7] |
Table 2: this compound Binding Kinetics at the Human GnRH Receptor
| Parameter | Value | Reference |
| Residence Time | Not explicitly stated for this compound, but a range of 5.6 min to 125 min was observed for 12 GnRH peptide agonists. | [8][9] |
Note: Kinetic data for this compound is less commonly reported in public literature compared to affinity data. The provided reference indicates a range for similar GnRH agonists.
GnRH Receptor Signaling Pathway
Upon agonist binding, the GnRH receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11 proteins.[10][11] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of gonadotropins.[10][11]
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
The determination of this compound's binding affinity and kinetics relies on established laboratory techniques. The most common method for affinity measurement is the competitive radioligand binding assay, while surface plasmon resonance (SPR) is frequently used for kinetic analysis.
Competitive Radioligand Binding Assay
This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.[10][11][12]
1. Membrane Preparation:
-
Cells or tissues expressing the GnRH receptor are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptor.
-
The membrane pellet is washed and resuspended in an assay buffer, and the protein concentration is determined.[11][13]
2. Assay Setup:
-
The assay is typically performed in a 96-well plate.
-
Total Binding: Wells contain the membrane preparation and a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin).[8][10]
-
Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a high concentration of an unlabeled GnRH agonist to saturate the receptors.[10]
-
Competitive Binding: Wells contain the membrane preparation, the radioligand, and increasing concentrations of unlabeled this compound.[14]
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10][11]
4. Filtration:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[10][11]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[10][11]
5. Quantification and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The Ki (inhibition constant), which is an indicator of the binding affinity of this compound, is calculated from the IC50 using the Cheng-Prusoff equation.[15]
Caption: Radioligand Binding Assay Workflow.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique that measures molecular interactions in real-time.[16][17] It allows for the determination of both association (kon) and dissociation (koff) rates.[16]
1. Chip Preparation:
-
A sensor chip is activated, and the GnRH receptor (ligand) is immobilized on its surface.[16]
2. Analyte Injection:
-
A solution containing this compound (analyte) is flowed over the sensor chip surface.
3. Measurement:
-
The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal in real-time.[17][18]
-
The association phase is monitored during the injection of this compound.
-
The dissociation phase is monitored as a buffer solution flows over the chip, washing away the unbound this compound.
4. Data Analysis:
-
The resulting sensorgram (a plot of SPR response versus time) is fitted to a kinetic model to calculate the association rate constant (kon) and the dissociation rate constant (koff).[16]
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff to kon (Kd = koff/kon).
Caption: Surface Plasmon Resonance Workflow.
References
- 1. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Probing the GnRH receptor agonist binding site identifies methylated this compound as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. bioradiations.com [bioradiations.com]
- 17. jacksonimmuno.com [jacksonimmuno.com]
- 18. scispace.com [scispace.com]
Triptorelin Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH) with significant therapeutic applications in conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][2] Its enhanced potency and prolonged duration of action compared to native GnRH are attributed to key structural modifications.[3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, detailing the impact of amino acid substitutions and other modifications on its biological activity. The guide includes a compilation of quantitative data, detailed experimental protocols for analog synthesis and evaluation, and visualizations of the associated signaling pathways and experimental workflows.
The primary mechanism of action of this compound involves its interaction with the GnRH receptor (GnRHR) on pituitary gonadotroph cells.[1] Initial binding mimics the natural pulsatile release of GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as the "flare effect".[1][4] However, continuous administration of this compound leads to desensitization and downregulation of the GnRH receptors, resulting in a profound and sustained suppression of gonadotropin release and a subsequent reduction in gonadal steroid production.[1][3]
Structure-Activity Relationship of this compound Analogs
The decapeptide structure of native GnRH is (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. This compound is a GnRH analog with the sequence (pyro)Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2. The key modification in this compound is the substitution of the glycine (B1666218) (Gly) residue at position 6 with a D-tryptophan (D-Trp) residue. This substitution is crucial for its enhanced biological activity.
The Critical Role of the D-Amino Acid Substitution at Position 6
The substitution of Gly6 with a D-amino acid, particularly one with a bulky hydrophobic side chain like D-tryptophan, is a cornerstone of this compound's enhanced potency. This modification confers two significant advantages:
-
Increased Resistance to Proteolytic Degradation: The D-amino acid at position 6 makes the peptide less susceptible to enzymatic cleavage, thereby increasing its in vivo half-life.[5]
-
Enhanced Receptor Binding Affinity: The D-Trp6 residue promotes a conformation of the peptide that is favorable for high-affinity binding to the GnRH receptor.
Studies have shown that various D-amino acid substitutions at position 6 can lead to super-agonist activity. Analogs possessing D-Trp6 (like this compound), D-Leu6 (like leuprolide), D-Ala6, D-Lys6, or D-Arg6 all exhibit agonist and anti-proliferative activity.[6][7]
Modifications at Other Positions
While the position 6 substitution is paramount, modifications at other positions in the this compound sequence also influence its biological activity:
-
Position 5: Replacement of Tyr5 with His5 has a modest effect on binding affinity.[8]
-
Positions 7 and 8: Replacement of Leu7 and Arg8 with Trp7 and Tyr8, to create a GnRH-II-like analog, results in significantly poorer receptor binding.[8]
-
C-Terminus: Modifications at the C-terminus can also impact activity. For instance, the design and synthesis of this compound analogs where the C-terminal amide is replaced with a tetrazole moiety have been explored. Docking studies suggested similar receptor interaction but with a higher score, and in vivo studies showed altered testosterone (B1683101) suppression profiles.[9]
Methylation of the D-Trp6 Residue
Further modifications to the D-Trp6 residue itself have been investigated. Methylation at different positions of the indole (B1671886) ring of D-Trp6 can have varied effects on receptor binding and activation. Notably, 5-Methyl-DL-Trp6-Triptorelin was found to be equipotent to this compound, suggesting that certain alkylations of the D-Trp6 side chain are well-tolerated and may offer avenues for developing derivatives with enhanced pharmacological properties.[6][7]
Quantitative Data on this compound Analogs
The following table summarizes the quantitative data on the binding affinity (IC50) and in vitro potency (EC50) of various this compound analogs for the rat GnRH receptor expressed in HEK293 cells.
| Analog | Modification(s) | Receptor Binding IC50 (nM) | Inositol (B14025) Phosphate (B84403) Production EC50 (nM) |
| D-Trp6 GnRH (this compound) | Gly6 -> D-Trp6 | 0.5 ± 0.2 | 0.14 ± 0.01 |
| His5 D-Trp6 GnRH | Tyr5 -> His5, Gly6 -> D-Trp6 | 0.8 ± 0.5 | 0.6 ± 0.2 |
| His5 D-Trp6Trp7Tyr8 GnRH | Tyr5 -> His5, Gly6 -> D-Trp6, Leu7 -> Trp7, Arg8 -> Tyr8 | 3.4 ± 0.5 | 5.9 ± 0.9 |
| His5 D-Lys6 GnRH | Tyr5 -> His5, Gly6 -> D-Lys6 | 3.0 ± 0.5 | 12.5 ± 1.7 |
| His5 D-Lys6Trp7Tyr8 GnRH | Tyr5 -> His5, Gly6 -> D-Lys6, Leu7 -> Trp7, Arg8 -> Tyr8 | 0.8 ± 0.2 | 1.7 ± 0.06 |
| His5 D-Arg6 GnRH | Tyr5 -> His5, Gly6 -> D-Arg6 | 22.3 ± 2.3 | 45.0 ± 6.9 |
| His5 D-Arg6Trp7Tyr8 GnRH | Tyr5 -> His5, Gly6 -> D-Arg6, Leu7 -> Trp7, Arg8 -> Tyr8 | 0.5 ± 0.1 | 1.6 ± 0.2 |
| 5-Methyl-DL-Trp6 GnRH | Gly6 -> 5-Methyl-DL-Trp6 | 2.3 ± 0.2 | 1.70 ± 0.4 |
Data adapted from Morgan et al. (2012).[8]
GnRH Receptor Signaling Pathway
Upon binding of this compound, the GnRH receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling pathways. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 MAPK pathways, which ultimately regulate the synthesis and secretion of gonadotropins. The GnRH receptor can also couple to Gαs, activating the adenylyl cyclase (AC) - cyclic AMP (cAMP) - protein kinase A (PKA) pathway.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol describes the Fmoc/tBu-based solid-phase synthesis of this compound analogs.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including D-Trp(Boc))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
GnRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound analogs for the GnRH receptor.
Materials:
-
Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [¹²⁵I]-triptorelin
-
Unlabeled this compound (for standard curve) and test analogs
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA)
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled this compound/test analog at various concentrations.
-
50 µL of [¹²⁵I]-triptorelin at a fixed concentration (typically at or below its Kd).
-
150 µL of the GnRH receptor membrane preparation (10-50 µg protein/well).
-
For non-specific binding, use a high concentration of unlabeled this compound (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This protocol measures the ability of this compound analogs to stimulate the production of inositol phosphates, a downstream signaling event of GnRH receptor activation.
Materials:
-
GnRH receptor-expressing cells (e.g., HEK293 or CHO cells)
-
[³H]-myo-inositol
-
Serum-free medium containing 10 mM LiCl
-
This compound and test analogs
-
Dowex AG1-X8 resin (formate form)
-
0.1 M formic acid
-
1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid
-
Scintillation counter and scintillation cocktail
Procedure:
-
Cell Labeling: Plate the cells in 24-well plates and label them by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate with serum-free medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulation: Add varying concentrations of this compound or test analogs to the wells and incubate for 60 minutes at 37°C.
-
Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold 0.1 M formic acid.
-
IP Separation:
-
Transfer the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Counting: Add the eluate to scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates (in counts per minute or disintegrations per minute) against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
-
Experimental Workflow for this compound Analog Development
The development and evaluation of novel this compound analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological characterization.
Conclusion
The structure-activity relationship of this compound is well-defined, with the D-Trp6 substitution being the most critical modification for its high potency and stability. Further modifications at other positions and on the D-Trp6 side chain itself provide opportunities for fine-tuning the pharmacological profile of this compound-based therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the rational design, synthesis, and evaluation of novel this compound analogs, facilitating the development of next-generation GnRH receptor modulators with improved efficacy and safety profiles.
References
- 1. The relationship between gonadotropin-releasing hormone-stimulated luteinizing hormone release and inositol phosphate production: studies with calcium antagonists and protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. technoprocur.cz [technoprocur.cz]
Triptorelin's Regulatory Action on LH and FSH Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary mechanism involves a biphasic effect on the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Initially, it acts as a powerful agonist, inducing a transient surge in gonadotropin release. However, continuous administration leads to profound receptor desensitization and downregulation, resulting in sustained suppression of LH and FSH. This guide provides an in-depth examination of this compound's mechanism of action, the underlying signaling pathways, quantitative effects on hormone levels, and detailed experimental protocols for its study.
Mechanism of Action
This compound is a decapeptide GnRH agonist.[1] Its structure, with a D-tryptophan substitution at position 6, confers a higher resistance to enzymatic degradation and an increased binding affinity for the GnRH receptor (GnRH-R) compared to endogenous GnRH.[2][3] This enhanced potency is central to its regulatory effects on pituitary gonadotroph cells.
The action of this compound is characterized by a distinct biphasic response:
-
Initial Stimulation (Flare Effect): Upon initial administration, this compound binds to and activates GnRH receptors on pituitary gonadotrophs, mimicking the action of natural GnRH.[4][5] This triggers a potent and immediate release of stored LH and FSH, leading to a transient surge in their serum concentrations.[6] This "flare-up" phase can last for several days.[5]
-
Sustained Suppression (Downregulation): Continuous exposure to this compound, unlike the natural pulsatile secretion of GnRH, leads to the desensitization and downregulation of GnRH receptors.[4][5][6] This process involves receptor internalization and uncoupling from its intracellular signaling pathways. The pituitary gland becomes refractory to GnRH stimulation, resulting in a dramatic and sustained decrease in the synthesis and secretion of both LH and FSH.[5][6] This state of "medical castration" effectively suppresses gonadal steroidogenesis.[5]
Signaling Pathways
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events primarily through the Gαq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC work synergistically to stimulate the synthesis and exocytosis of LH and FSH granules.
The biphasic effect is a direct consequence of how this pathway responds to continuous versus pulsatile stimulation.
Quantitative Data on Hormone Secretion
The administration of this compound leads to predictable, quantifiable changes in serum LH and FSH levels. The initial surge is rapid, followed by a decline to sub-basal levels with continued treatment.
Table 1: Gonadotropin Response to this compound in Healthy Women (Follicular Phase)
Data extracted from a study involving this compound administration to healthy women.[7]
| Hormone | Metric | Value (Mean) | Time to Peak (Approx.) |
| LH | Maximum Serum Level | 49.0 IU/L | 4 hours |
| Serum Level at 24h | 28.0 IU/L | N/A | |
| FSH | Maximum Serum Level | 20.3 IU/L | 5 hours |
| Serum Level at 24h | 13.2 IU/L | N/A |
Table 2: Comparative Peak LH Response in Diagnostic Testing
Data comparing peak LH levels after stimulation with this compound versus a standard GnRH test for Central Precocious Puberty (CPP) diagnosis.[8]
| Stimulant | Peak LH Level (Mean ± SD) | Time to Peak |
| This compound | 6.8 ± 2.4 IU/L | 4 hours |
| GnRH | 9.8 ± 3.1 IU/L | 60 minutes |
Experimental Protocols
The study of this compound's effects on LH and FSH secretion employs both in vitro and in vivo models.
In Vitro Methodologies
-
Cell Lines: The murine gonadotroph-derived alphaT3-1 cell line is a common model to study GnRH receptor gene expression and signaling.[9] Primary cultures of rat pituitary cells are used to assess LH and FSH release directly.[2][10]
-
Protocol Outline:
-
Cell Culture: Culture alphaT3-1 cells or primary pituitary cells in appropriate media.
-
Treatment: Expose cells to varying concentrations of this compound (e.g., 100 pM to 10 nM) for different durations (e.g., 30 minutes to 9 hours) or in a pulsatile fashion (e.g., 5-minute pulse per hour).[9]
-
Analysis of Secretion: Collect the culture medium and quantify LH and FSH concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Gene Expression Analysis: Lyse the cells to extract mRNA. Perform Northern blot analysis or quantitative real-time PCR (qRT-PCR) to measure the expression levels of GnRH-R mRNA, as well as LHβ and FSHβ subunit genes.[9]
-
In Vivo Methodologies
-
Animal Models: Ovariectomized rats or ewes are frequently used to study the HPG axis in the absence of gonadal steroid feedback.[11][12] Goats are also used for studies involving direct measurement of GnRH pulse generation.[11]
-
Protocol Outline: Rodent Model for LH Suppression
-
Animal Preparation: Acclimate adult male or ovariectomized female rats (e.g., Sprague-Dawley) for at least one week.[13] For frequent blood sampling, surgical implantation of an indwelling jugular vein catheter is performed.[14]
-
Dosing: Prepare this compound in a sterile vehicle (e.g., saline). Administer the compound via subcutaneous (SC) or intravenous (IV) injection at the desired dose.[13]
-
Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from the jugular catheter or tail vein at predetermined time points (e.g., baseline, 30, 60, 120, 180 minutes, and then at 4, 8, 24 hours post-injection) to capture both the flare and suppression phases.[15][16]
-
Plasma/Serum Preparation: Centrifuge blood samples to separate plasma or serum. Store at -80°C until analysis.[13]
-
Hormone Analysis: Measure LH and FSH concentrations in the plasma/serum samples using validated, species-specific ELISA or RIA kits.[11][13]
-
Data Analysis: Plot hormone concentrations over time to visualize the biphasic response. Calculate pharmacokinetic and pharmacodynamic parameters such as Cmax, Tmax, and the extent and duration of gonadotropin suppression.
-
Conclusion
This compound exerts a profound and predictable regulatory effect on LH and FSH secretion through a biphasic mechanism. The initial agonistic action causes a transient hypersecretion of gonadotropins, which is invariably followed by a state of sustained suppression due to pituitary GnRH receptor downregulation. This dual activity allows for precise manipulation of the HPG axis, underpinning its therapeutic utility. The experimental models and quantitative data presented herein provide a framework for the continued investigation and development of GnRH analogues in various research and clinical settings.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 4. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 5. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 6. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocrine Responses to this compound in Healthy Women, Women With Polycystic Ovary Syndrome, and Women With Hypothalamic Amenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of GnRH I receptor gene expression by the GnRH agonist this compound, estradiol, and progesterone in the gonadotroph-derived cell line alphaT3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist this compound on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Neuroendocrine Regulation of IN Vivo Gnrh Release - Jon Levine [grantome.com]
- 15. This compound stimulated luteinizing hormone concentrations for diagnosing central precocious puberty: study of diagnostic accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Triptorelin-Induced Pituitary Desensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-dependent pathologies. Its therapeutic efficacy hinges on a paradoxical biphasic mechanism of action on the pituitary gonadotrophs. Initially, this compound acts as a super-agonist, inducing a transient surge in gonadotropin secretion. However, its sustained and non-pulsatile administration leads to a profound desensitization of the pituitary, resulting in a state of medical castration. This in-depth technical guide elucidates the molecular intricacies of this compound-induced pituitary desensitization, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Introduction
Gonadotropin-releasing hormone (GnRH) is a decapeptide that plays a pivotal role in the reproductive axis by stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][2] this compound, a synthetic GnRH agonist, is characterized by a substitution at position 6 with D-tryptophan, which confers enhanced receptor affinity and resistance to enzymatic degradation.[3] This leads to a prolonged and continuous stimulation of the GnRH receptors (GnRHR), a stark contrast to the physiological pulsatile release of endogenous GnRH.[1][4] This sustained stimulation is the trigger for the desensitization process, which is central to its therapeutic applications in conditions such as prostate cancer, endometriosis, and central precocious puberty.[5][6]
The Biphasic Action of this compound
The administration of this compound initiates a two-phase response in the pituitary gonadotrophs:
-
Initial Stimulation (Flare-Up Effect): Upon initial administration, this compound binds to GnRHRs, mimicking the action of native GnRH and triggering a potent release of LH and FSH.[1][7] This "flare effect" can cause a temporary surge in gonadal steroid hormones, such as testosterone (B1683101) and estrogen.[1][8]
-
Desensitization and Downregulation: Continuous exposure to this compound leads to a profound desensitization of the pituitary gonadotrophs.[4][7] This is a multi-faceted process involving receptor downregulation, uncoupling of the receptor from its signaling cascade, and internalization of the receptor.[1][3] The ultimate consequence is a sustained suppression of LH and FSH secretion, leading to a hypogonadal state.[1][7]
Molecular Mechanisms of Desensitization
The desensitization of the GnRH receptor is a complex process orchestrated by several key molecular players and events.
GnRH Receptor Signaling Cascade
The GnRH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[2]
Figure 1: GnRH Receptor Signaling Pathway.
Receptor Downregulation and Internalization
Prolonged exposure to this compound leads to a decrease in the number of GnRH receptors on the surface of gonadotrophs.[1][3] This is achieved through receptor internalization, a process where the receptors are removed from the cell membrane and sequestered within the cell.[9]
The Role of β-Arrestins
β-arrestins are key regulatory proteins in GPCR signaling.[10] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the GnRH receptor.[11][12] This has two major consequences:
-
G Protein Uncoupling: β-arrestin binding sterically hinders the interaction between the GnRH receptor and Gq/11, effectively uncoupling the receptor from its downstream signaling cascade.[10][12]
-
Receptor Internalization: β-arrestins act as adaptor proteins, facilitating the internalization of the GnRH receptor via clathrin-mediated endocytosis.[10]
Figure 2: β-Arrestin Mediated Desensitization.
Quantitative Data on this compound-Induced Pituitary Suppression
The following tables summarize quantitative data from various studies on the effects of this compound on pituitary gonadotropin secretion.
Table 1: Luteinizing Hormone (LH) Suppression Following this compound Administration
| Time Point | Mean LH Level (IU/L) | Percentage Suppression from Baseline | Reference |
| Baseline | 15.47 ± 9.94 | 0% | [13] |
| 3 Months | 1.90 | ~87.7% | [13] |
| 6 Months | 0.70 | ~95.5% | [13] |
| 12 Months | < 1.0 | > 93.5% | [14] |
Table 2: Follicle-Stimulating Hormone (FSH) Suppression Following this compound Administration
| Time Point | Mean FSH Level (IU/L) | Percentage Suppression from Baseline | Reference |
| Baseline | Varies | 0% | [13][14] |
| 3 Months | Significantly Reduced | Not specified | [13] |
| 6 Months | Significantly Reduced | Not specified | [13] |
| 12 Months | Significantly Reduced | Not specified | [14] |
Experimental Protocols
GnRH Receptor Binding Assay
This protocol is used to determine the number and affinity of GnRH receptors on pituitary cells.
Figure 3: GnRH Receptor Binding Assay Workflow.
Measurement of Intracellular Inositol (B14025) Phosphates (IPs)
This assay quantifies the production of inositol phosphates, a downstream product of GnRH receptor activation.
-
Cell Labeling: Pituitary cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pool.
-
Stimulation: Cells are treated with this compound for various time points.
-
Extraction: The reaction is stopped, and intracellular IPs are extracted.
-
Separation: IPs are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted IP fractions is measured by liquid scintillation counting.
Western Blotting for β-Arrestin Translocation
This technique is used to visualize the recruitment of β-arrestin to the cell membrane upon GnRH receptor activation.
-
Cell Treatment: Pituitary cells are treated with this compound.
-
Cell Fractionation: The cells are lysed, and cytosolic and membrane fractions are separated by centrifugation.
-
Protein Quantification: Protein concentration in each fraction is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for β-arrestin, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: The signal is visualized, and the amount of β-arrestin in the membrane fraction is quantified.
Conclusion
This compound-induced pituitary desensitization is a complex, multi-step process that transforms an initial agonistic stimulation into a profound and sustained suppression of gonadotropin secretion. The core mechanism involves the continuous activation of the GnRH receptor, leading to its phosphorylation, β-arrestin recruitment, G protein uncoupling, and eventual internalization. This intricate molecular dance effectively shuts down the reproductive axis, providing a powerful therapeutic tool for a range of hormone-dependent diseases. A thorough understanding of these mechanisms is paramount for the optimization of existing therapies and the development of novel GnRH-based pharmaceuticals.
References
- 1. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 4. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 8. This compound Pamoate - NCI [cancer.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential regulatory roles for G protein-coupled receptor kinases and beta-arrestins in gonadotropin-releasing hormone receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
Off-Target Effects of Triptorelin in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-dependent pathologies, primarily through its on-target action on the pituitary GnRH receptors. By inducing a transient surge followed by a sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), this compound effectively reduces systemic levels of gonadal steroids. However, a growing body of preclinical evidence suggests that this compound may exert biological effects independent of its intended pituitary target. These "off-target" effects, observed in various preclinical models, warrant a thorough investigation to fully understand the drug's complete pharmacological profile. This technical guide provides a comprehensive overview of the current knowledge on the off-target effects of this compound in preclinical settings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Off-Target Effects on Prostate Cancer Cell Lines
Preclinical studies utilizing human prostate cancer cell lines have provided compelling evidence for direct, off-target actions of this compound on cancer cells. These effects appear to be independent of the systemic hormonal changes induced by its on-target pituitary action.
Data Presentation
Table 1: Effects of this compound on Prostate Cancer Cell Proliferation and Receptor Binding
| Cell Line | Androgen Sensitivity | This compound Concentration | Effect on Proliferation | Binding Affinity (Kd) | Reference |
| LNCaP | Sensitive | 10⁻⁷ M | +42% (proliferative) | Moderately High Affinity: 2.6 x 10⁻⁸ M | [1] |
| 10⁻⁴ M | -25% to -65% (inhibitory) | Low Affinity: 7.7 x 10⁻⁶ M | [1] | ||
| PC3 | Insensitive | Not specified | Unaffected | Low Affinity: 2.7 x 10⁻⁶ M | [1] |
Key Findings
-
Dose-Dependent Biphasic Effect: In the androgen-sensitive LNCaP cell line, this compound exhibits a dual effect on cell proliferation: a proliferative effect at lower concentrations and an inhibitory effect at higher concentrations.[1]
-
Presence of Non-GnRH Binding Sites: The differential effects and the identification of binding sites with varying affinities on both LNCaP and PC3 cells suggest the involvement of receptors other than the classical pituitary GnRH receptor.[1] The androgen-insensitive PC3 cells, which are unaffected by this compound, only express low-affinity binding sites.[1]
Signaling Pathways
The exact off-target signaling pathways activated by this compound in prostate cancer cells are still under investigation. However, the dose-dependent effects observed in LNCaP cells suggest the engagement of complex intracellular signaling cascades. Potential pathways that could be modulated include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are known to be crucial in regulating cell proliferation and survival in prostate cancer. The biphasic response to this compound could be explained by the differential activation or inhibition of these pathways at varying ligand concentrations and receptor affinities.
Experimental Protocols
Cell Proliferation Assay (based on Ravenna et al., 2000)
-
Cell Culture: LNCaP and PC3 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Experimental Setup: Cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well. After 24 hours, the medium is replaced with a serum-free medium for synchronization.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle control.
-
Cell Counting: At different time points (e.g., 24, 48, 72, 96 hours), cells are detached using trypsin-EDTA and counted using a hemocytometer or an automated cell counter.
-
Data Analysis: Cell proliferation is expressed as the percentage of growth compared to the control. Statistical analysis is performed using appropriate tests (e.g., ANOVA).
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: LNCaP or PC3 cells are harvested, washed, and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: Cell membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-Triptorelin) in the presence or absence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. The binding affinity (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression.
II. Off-Target Effects on Uterine Tissue in Mice
A preclinical study in mice has demonstrated that this compound can directly impact uterine tissue, leading to morphological and molecular changes. These effects may not be solely attributable to the systemic suppression of ovarian hormones.
Data Presentation
Table 2: Effects of this compound Immunity on Uterine Parameters in Mice
| Treatment Group (Dose) | Change in Uterine Weight (Day 35) | Change in Endometrial Epithelial Thickness (EET) | Change in Uterine Wall Thickness (UWT) | Change in ESR1 Protein Level | Change in LHR Protein Level | Change in FSHR Protein Level | Reference |
| TRI-1 (10 µg) | - | -13.69% | -29.35% | Increased | Increased | Increased | [2] |
| TRI-2 (20 µg) | -28.57% | - | -15.36% | Increased | Increased | Increased | [2] |
| TRI-3 (40 µg) | -11.43% | - | -14.41% | Increased (Maximum) | Increased (Maximum) | Increased (Maximum) | [2] |
TRI: this compound. All changes are relative to the control group. A "-" indicates data not specified in the source.
Key Findings
-
Uterine Atrophy: this compound administration led to a significant reduction in uterine weight, endometrial epithelial thickness, and uterine wall thickness, indicating a direct atrophic effect on the uterus.[2]
-
Modulation of Hormone Receptors: Interestingly, while causing atrophy, this compound immunity led to an increase in the protein levels of Estrogen Receptor 1 (ESR1), Luteinizing Hormone Receptor (LHR), and Follicle-Stimulating Hormone Receptor (FSHR) in the uterine tissue.[2] This suggests a complex regulatory mechanism at the local tissue level.
Signaling Pathways
The observed changes in uterine morphology and receptor expression could be mediated by direct this compound interaction with local receptors in the uterus, potentially leading to the modulation of signaling pathways that control tissue homeostasis and hormone receptor gene expression. The upregulation of ESR1, LHR, and FSHR in the face of systemic hormonal deprivation is a paradoxical finding that points towards a non-classical, off-target mechanism. Further research is needed to elucidate the specific signaling cascades involved.
Experimental Protocols
Animal Study Protocol (based on Wei et al., 2016)
-
Animals: Female mice (e.g., Kunming mice) are used. They are housed under standard laboratory conditions.
-
Grouping and Treatment: Mice are randomly assigned to a control group and several this compound treatment groups with varying doses (e.g., 10, 20, 40 µg). This compound is administered subcutaneously for a specified period (e.g., seven days).[2]
-
Sample Collection: At the end of the treatment period (e.g., day 35), the mice are euthanized, and the uteri are collected.[2]
-
Uterine Weight: The wet weight of each uterus is measured immediately after collection.
-
Histological Analysis: A portion of the uterine tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological analysis, including the measurement of endometrial epithelial thickness (EET) and uterine wall thickness (UWT) using an image analysis system.
-
Western Blot Analysis: Another portion of the uterine tissue is homogenized in lysis buffer to extract proteins. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ESR1, LHR, FSHR, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized and quantified.
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from uterine tissue, and cDNA is synthesized. qPCR is performed using specific primers for Esr1, Lhr, and Fshr to quantify their mRNA expression levels.
III. Immunomodulatory Effects
Emerging preclinical evidence suggests that this compound may have immunomodulatory properties, although the precise mechanisms and whether these are direct off-target effects are still being elucidated. The study by Wei et al. (2016) on "this compound immunity" implies an interaction with the immune system.[2] Further in vitro studies are needed to determine if this compound can directly modulate the function of immune cells such as macrophages, T-cells, and dendritic cells, and to identify the signaling pathways involved.
Conclusion
The preclinical data presented in this guide strongly indicate that this compound possesses biological activities that extend beyond its well-established on-target effects on the pituitary-gonadal axis. The direct, dose-dependent effects on prostate cancer cell proliferation and the atrophic and receptor-modulating effects on uterine tissue in mice highlight the importance of considering these off-target actions. While the precise molecular mechanisms and signaling pathways are not yet fully understood, the evidence points towards the existence of non-classical this compound binding sites and subsequent intracellular signaling events.
For researchers, scientists, and drug development professionals, these findings have several implications. A deeper understanding of this compound's off-target effects could lead to the identification of new therapeutic applications, the refinement of existing treatment protocols, and a more complete assessment of its safety profile. Further preclinical research is crucial to delineate the specific off-target receptors and signaling pathways, which will ultimately contribute to a more comprehensive understanding of this widely used therapeutic agent.
References
- 1. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and cetrorelix induce immune responses and affect uterine development and expressions of genes and proteins of ESR1, LHR, and FSHR of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptorelin impact on non-canonical GnRH signaling
An In-Depth Technical Guide to the Impact of Triptorelin on Non-Canonical GnRH Signaling
Abstract
This compound, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a cornerstone in the management of hormone-dependent pathologies. Its primary mechanism involves the desensitization of the pituitary-gonadal axis through the canonical Gαq/11 signaling pathway. However, a growing body of evidence reveals that the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), can activate a diverse array of non-canonical signaling pathways, particularly in extrapituitary tissues and cancer cells. These pathways, which are often independent of Gαq/11, mediate distinct cellular outcomes, including effects on proliferation and apoptosis. This technical guide provides a detailed examination of this compound's impact on these non-canonical signaling networks, focusing on Gαi-mediated and β-arrestin-scaffolded pathways. We present quantitative data from key studies, detailed experimental protocols for investigating these pathways, and visual diagrams to elucidate the complex molecular interactions involved.
Introduction to GnRH Receptor Signaling
The GnRH receptor is a pivotal regulator of the reproductive system.[1] In its canonical signaling cascade, primarily active in pituitary gonadotropes, the binding of GnRH or an agonist like this compound activates the Gαq/11 protein. This stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).[2] This cascade is fundamental for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
Continuous stimulation with an agonist such as this compound leads to receptor desensitization and downregulation, effectively suppressing the pituitary-gonadal axis.[4][5] This "medical castration" is the therapeutic basis for its use in prostate cancer and other hormone-dependent diseases.[2]
Beyond this well-established pathway, the GnRHR can engage non-canonical signaling effectors that are highly dependent on the cellular context. These alternative pathways are crucial for understanding the direct effects of this compound on peripheral tissues and cancer cells.
Non-Canonical Signaling: Gαi-Mediated Pathway
Activation of the Gαi pathway by this compound has been shown to stimulate the c-Jun N-terminal kinase (JNK) cascade, leading to the activation of the transcription factor Activator Protein-1 (AP-1).[6] This signaling is notably independent of PKC, distinguishing it from the canonical Gαq/11 pathway.[6] The activation of JNK/AP-1 can influence cellular processes like apoptosis and proliferation, contributing to the anti-tumor effects of this compound.
Quantitative Data: this compound-Induced AP-1 Activation
The following table summarizes quantitative data from a study on human endometrial cancer cell lines (Ishikawa and Hec-1A), demonstrating the dose-dependent effect of this compound on AP-1 activity.
| Cell State | This compound Conc. | Fold Activation of AP-1 (vs. Control) | PTX Sensitivity | Reference |
| Actively Proliferating | 100 nM | 3.1 - 3.5 fold | Not specified | [6] |
| Quiescent (Serum-starved) | 100 nM | 41.7 - 48.6 fold | Completely Blocked | [6] |
| Quiescent (Serum-starved) | 1 nM | 11.9 - 12.5 fold | Not specified | [6] |
| Quiescent (Serum-starved) | 10 pM | 5.2 - 6.5 fold | Not specified | [6] |
Non-Canonical Signaling: β-Arrestin-Mediated Pathways
β-arrestins are multifunctional adapter proteins that play a critical role in GPCR signaling.[10] Following agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This interaction sterically hinders G-protein coupling (desensitization) and targets the receptor for internalization.[10]
Crucially, β-arrestins also function as signal transducers by forming signaling scaffolds.[11] They can recruit and organize components of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway.[11][12] This β-arrestin-mediated signaling is G-protein-independent and often has distinct kinetics and subcellular localization compared to G-protein-mediated activation.[11] While direct studies on this compound-induced β-arrestin recruitment are limited, this mechanism is a well-established paradigm for GPCRs and is the likely driver for some of the observed non-canonical effects of this compound, such as the G-protein-independent modulation of ERK activity in cancer cells.
Quantitative Data: this compound Anti-Proliferative Effects
The anti-proliferative effects of this compound, potentially mediated by non-canonical pathways, are dose-dependent. The table below summarizes the effect of this compound on estradiol (B170435) (E2)-induced proliferation in ERα-positive cancer cell lines.
| Cell Lines | Treatment | This compound Conc. | Outcome | Reference |
| Endometrial, Ovarian, Breast Cancer | E2 (10⁻⁸ M) + this compound | 10⁻⁵ M | Maximal inhibition of E2-induced proliferation (P<0.001) | [13] |
| Endometrial, Ovarian, Breast Cancer | E2 (10⁻⁸ M) + this compound | Dose-dependent | Antagonized E2-induced proliferation | [13] |
Detailed Experimental Protocols
Investigating the non-canonical effects of this compound requires specific biochemical and cell-based assays. Here we provide detailed methodologies for three key experiments.
Protocol: Western Blot for ERK1/2 Phosphorylation
This protocol is used to quantify the activation of the ERK MAPK pathway by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK.[12][14]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., LNCaP, PC-3, Hec-1A) and grow to 70-80% confluency.[15]
-
To reduce basal ERK activation, serum-starve the cells for 12-18 hours in a low-serum medium (e.g., 0.1% FBS).[14]
-
Stimulate cells with desired concentrations of this compound for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Quantify protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.
-
Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 90 minutes).[14]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a commercial stripping buffer or a low-pH glycine (B1666218) buffer.[12]
-
Wash, re-block, and re-probe the same membrane with a primary antibody against total ERK1/2.
-
Repeat the detection steps.
-
-
Analysis:
-
Quantify band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).[14]
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK activation.
-
Protocol: AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1 by using a plasmid vector where the expression of the luciferase reporter gene is driven by AP-1 response elements.[6][16]
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., Ishikawa) in 12-well plates with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment:
-
Make cells quiescent by serum starvation for 12-24 hours.
-
Treat cells with this compound at various concentrations. To test for Gαi involvement, pre-incubate a subset of cells with pertussis toxin (e.g., 100 ng/mL) for ~18 hours before this compound stimulation.[6]
-
Incubate for an appropriate duration to allow for gene transcription and protein expression (e.g., 6-24 hours).[16]
-
-
Cell Lysis:
-
Luminescence Measurement (Dual-Luciferase System):
-
Equilibrate luciferase assay reagents to room temperature.
-
Transfer 20 µL of cell lysate to a luminometer plate.
-
Use an automated injector or manually add 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure luminescence (Signal 1).[17]
-
Inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure luminescence again (Signal 2).[17]
-
-
Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence (Signal 1 / Signal 2) for each sample. This normalization corrects for variations in transfection efficiency and cell number.
-
Express results as fold-change over the untreated control.
-
Protocol: Co-Immunoprecipitation (Co-IP) for GnRHR and β-Arrestin Interaction
This protocol is designed to determine if this compound stimulation promotes a physical interaction between the GnRH receptor and β-arrestin, a hallmark of β-arrestin recruitment.[10][19]
Methodology:
-
Cell Culture and Stimulation:
-
Use cells endogenously expressing or transfected to express GnRHR and β-arrestin (a tagged version of either protein can be useful).
-
Stimulate cells with this compound (e.g., 100 nM) for a short period (e.g., 5-15 minutes) to capture the transient interaction. Include an unstimulated control.
-
-
Cell Lysis (Non-denaturing):
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., Tris-based buffer with 1% NP-40 or Triton X-100 and protease/phosphatase inhibitors). The choice of detergent is critical to maintain protein-protein interactions.[20]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-GnRHR antibody or an anti-tag antibody if using a tagged protein) overnight at 4°C with gentle rotation. A control using a non-specific IgG is essential.[19]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.[20]
-
After the final wash, elute the protein complexes from the beads by boiling in 1x SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 4.1.
-
Probe separate membranes with antibodies against the "prey" protein (e.g., anti-β-arrestin) and the "bait" protein (e.g., anti-GnRHR) to confirm successful immunoprecipitation and co-immunoprecipitation.
-
Conclusion
This compound's mechanism of action extends beyond the canonical Gαq/11 pathway in the pituitary. In various cell types, particularly cancer cells, this compound leverages non-canonical signaling pathways, including Gαi-mediated activation of JNK/AP-1 and hypothesized β-arrestin-scaffolded MAPK signaling. These pathways are critical for mediating the direct anti-proliferative and pro-apoptotic effects observed in extrapituitary tissues. Understanding the nuances of this biased agonism—how this compound can differentially engage signaling pathways depending on the cellular context—is paramount for drug development professionals. A thorough characterization of these non-canonical signals can unveil novel therapeutic targets and inform the design of next-generation GnRH analogues with improved efficacy and cell-specific effects. The experimental protocols detailed herein provide a robust framework for researchers to further elucidate these complex signaling networks.
References
- 1. Pertussis toxin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effectiveness of the this compound stimulation test compared with the classic gonadotropin-releasing hormone stimulation test in diagnosing central precocious puberty in girls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C-independent stimulation of activator protein-1 and c-Jun N-terminal kinase activity in human endometrial cancer cells by the LHRH agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-IP assays for measuring GPCR-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gonadotropin-releasing hormone (GnRH) agonist this compound inhibits estradiol-induced serum response element (SRE) activation and c-fos expression in human endometrial, ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. assaygenie.com [assaygenie.com]
- 18. med.emory.edu [med.emory.edu]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. med.emory.edu [med.emory.edu]
Triptorelin's Role in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptorelin, a synthetic agonist analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the hormonal therapy of hormone-sensitive cancers, primarily prostate and breast cancer. Its primary mechanism of action involves the downregulation of the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in sex hormone levels. However, a growing body of evidence suggests that this compound may also exert direct effects on cancer cells, including the induction of apoptosis or programmed cell death. This technical guide provides an in-depth exploration of this compound's role in the apoptosis of cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction to this compound and its Anticancer Effects
This compound is a decapeptide that functions as a superagonist of the GnRH receptor (GnRHR). Continuous administration of this compound leads to the desensitization of pituitary GnRH receptors, resulting in a sustained decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, suppresses the production of testosterone (B1683101) in men and estrogen in women, hormones that are critical for the growth of hormone-dependent cancers like prostate and breast cancer.[1][2][3]
Beyond its systemic hormonal effects, preclinical studies have indicated that this compound can directly inhibit the proliferation of various cancer cell lines, including those of the prostate, breast, and ovaries.[1][4] One of the key mechanisms underlying this direct antitumor activity is the induction of apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been observed in a variety of cancer cell lines. However, the sensitivity to this compound-induced apoptosis varies depending on the cancer type and the specific cell line's molecular characteristics.
Table 1: this compound's Effect on Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | This compound Concentration | Observed Effect on Proliferation/Apoptosis | Reference |
| LNCaP | Androgen-sensitive | 10⁻⁴ M | 25% to 65% inhibition of proliferation | [5] |
| PC3 | Androgen-independent | Not specified | Growth completely unaffected | [5] |
| DU145 | Androgen-independent | Not specified | Growth inhibition observed with GnRH analogs | [1] |
Table 2: this compound's Effect on Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound Concentration | Observed Effect on Apoptosis | Reference |
| MCF-7 | ER-positive | Not specified | Inhibited estrogen-stimulated proliferation | [1] |
| MDA-MB-231 | Triple-negative | Not specified | No effect on growth | [1] |
Table 3: this compound's Effect on Ovarian Cancer Cell Lines
| Cell Line | This compound Concentration | Observed Effect on Apoptosis | Reference |
| OVCAR-3 | Not specified | Cytotoxic effects observed with GnRH agonists | [1] |
Signaling Pathways of this compound-Induced Apoptosis
This compound-induced apoptosis is a complex process mediated by the activation of specific intracellular signaling cascades upon its binding to the GnRH receptor on cancer cells.
GnRH Receptor Signaling
The binding of this compound to the GnRH receptor, a G-protein coupled receptor, initiates a signaling cascade that can lead to apoptosis. In cancer cells, the GnRH receptor is often coupled to Gαi proteins.
Intrinsic and Extrinsic Apoptotic Pathways
This compound appears to predominantly induce apoptosis through the intrinsic (mitochondrial) pathway, although components of the extrinsic pathway may also be involved.
In several cancer cell types, this compound and other GnRH analogs have been shown to activate stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK.[6] This leads to the activation of the pro-apoptotic protein Bax, which in turn disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis.[6] Furthermore, this compound can inhibit the pro-survival PI3K/Akt signaling pathway, further promoting apoptosis.[6]
Some evidence suggests that GnRH signaling can increase the expression of Fas Ligand (FasL), which can then bind to the Fas receptor on adjacent cancer cells, initiating the extrinsic apoptosis pathway through the activation of caspase-8.[7]
Experimental Protocols
Investigating this compound-induced apoptosis requires a combination of cell-based assays and molecular biology techniques.
Cell Viability and Apoptosis Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and activation of key proteins involved in the apoptotic signaling pathways.
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-Akt, phospho-p38, phospho-JNK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound's ability to induce apoptosis in cancer cells, independent of its hormonal effects, presents an exciting avenue for cancer therapy. The direct pro-apoptotic mechanisms, primarily mediated through the GnRH receptor and subsequent activation of the intrinsic apoptotic pathway, highlight its potential as a multi-faceted anticancer agent.
Further research is warranted to:
-
Elucidate the precise molecular determinants of sensitivity and resistance to this compound-induced apoptosis in different cancer types.
-
Conduct comprehensive in vivo studies to validate the pro-apoptotic effects of this compound in tumor models.
-
Explore the potential of combining this compound with other chemotherapeutic agents or targeted therapies to enhance apoptotic cell death and overcome drug resistance.
A deeper understanding of this compound's role in apoptosis will undoubtedly contribute to the development of more effective and personalized cancer treatment strategies.
References
- 1. The Effect of Triptolide-Loaded Exosomes on the Proliferation and Apoptosis of Human Ovarian Cancer SKOV3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triptolide Decreases Cell Proliferation and Induces Cell Death in Triple Negative MDA-MB-231 Breast Cancer Cells | MDPI [mdpi.com]
- 5. Regulation of Bcl-2 Family Proteins in Estrogen Receptor-Positive Breast Cancer and Their Implications in Endocrine Therapy | MDPI [mdpi.com]
- 6. Triptolide inhibits human breast cancer MCF-7 cell growth via downregulation of the ERα-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GnRH receptor and apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptorelin's Impact on Endometrial Cell Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptorelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent gynecological conditions, including endometriosis and adenomyosis. Its therapeutic effects are primarily attributed to the induction of a hypoestrogenic state through the downregulation of the pituitary-gonadal axis. However, emerging evidence suggests that this compound also exerts direct effects on endometrial cells, modulating gene expression profiles related to cell proliferation, apoptosis, and inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on endometrial cells, summarizing key quantitative data on gene expression changes, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Introduction
The endometrium, a dynamically remodeling tissue, is exquisitely sensitive to hormonal fluctuations. In pathologies such as endometriosis and adenomyosis, the growth and survival of ectopic and eutopic endometrial tissue are largely estrogen-dependent. This compound, by inducing a state of medical castration, effectively alleviates symptoms associated with these conditions.[1] Beyond its systemic hormonal effects, the presence of GnRH receptors on endometrial cells points to a direct regulatory role for GnRH agonists like this compound at the tissue level.[2] Understanding the specific gene expression changes induced by this compound in endometrial cells is crucial for optimizing therapeutic strategies and identifying novel drug targets. This guide synthesizes the current knowledge on this topic, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks involved.
Quantitative Analysis of this compound-Induced Gene Expression Changes
This compound has been shown to significantly alter the transcriptome of endometrial cells. The following tables summarize the key quantitative findings from studies on both human endometrial cancer cell lines and animal models, which provide valuable insights into the potential effects on non-cancerous human endometrial cells.
Table 1: this compound-Induced Changes in c-jun mRNA Expression in Human Endometrial Cancer Cell Lines
This table presents the dose-dependent effect of this compound on the expression of the proto-oncogene c-jun, a key component of the AP-1 transcription factor, in the Ishikawa and Hec-1A human endometrial cancer cell lines.
| Cell Line | This compound Concentration | Maximal Fold Increase in c-jun mRNA Expression | Reference |
| Ishikawa | 100 nM | 17.6-fold (P<0.001) | [3] |
| 1 nM | 12.5-fold (P<0.001) | [3] | |
| 10 pM | 6.5-fold (P<0.001) | [3] | |
| Hec-1A | 100 nM | 17.3-fold (P<0.001) | [3] |
| 1 nM | 11.9-fold (P<0.001) | [3] | |
| 10 pM | 5.2-fold (P<0.001) | [3] |
Table 2: Overview of Differentially Expressed Genes in Endometrial Tissue from a Mouse Model of Adenomyosis Treated with a GnRH Agonist
This table summarizes the global transcriptomic changes observed in the endometrial tissue of a mouse model of adenomyosis following treatment with a GnRH agonist. The full dataset can be accessed through the Gene Expression Omnibus (GEO) under accession number GSE89463.[1]
| Gene Regulation | Number of Differentially Expressed Genes | Associated Biological Processes | Reference |
| Downregulated | 218 | Estrogen metabolism, Cell cycle, Metabolite biosynthesis | [4][5] |
| Upregulated | 141 | Not specified | [4][5] |
| Total | 359 | [4][5] |
Table 3: Effect of this compound Immunity on Uterine Hormone Receptor mRNA Expression in Mice
This table shows the qualitative changes in the mRNA expression of key hormone receptors in the uteri of mice following the induction of this compound immunity.
| Gene | Change in mRNA Expression | Reference |
| Estrogen Receptor 1 (ESR1) | Increased | [6] |
| Follicle-Stimulating Hormone Receptor (FSHR) | Increased | [6] |
| Luteinizing Hormone Receptor (LHR) | Increased | [6] |
Experimental Protocols
Reproducibility of findings is contingent on detailed and accurate methodological reporting. This section outlines the key experimental protocols employed in the cited studies to investigate the effects of this compound on endometrial cells.
Cell Culture and this compound Treatment (Human Endometrial Cancer Cell Lines)
-
Cell Lines: Ishikawa and Hec-1A human endometrial cancer cell lines are commonly used models.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Quiescence Induction: To study the direct effects of this compound, cells are often rendered quiescent by serum starvation (e.g., incubation in serum-free medium for 24-72 hours) to minimize the confounding effects of growth factors present in the serum.
-
This compound Treatment: this compound is reconstituted in a suitable solvent (e.g., sterile water or PBS) and added to the cell culture medium at final concentrations ranging from picomolar (10 pM) to micromolar (10⁻⁵ M).[3][7] Treatment durations can vary from minutes to several days depending on the endpoint being investigated. For studies involving hormonal interactions, cells may be co-treated with estradiol (B170435) (e.g., 10⁻⁸ M).[7]
Animal Model of Adenomyosis and GnRH Agonist Treatment
-
Model Induction: Adenomyosis can be induced in neonatal female mice (e.g., ICR strain) by oral administration of tamoxifen (B1202) on days 2-5 after birth.
-
Treatment Protocol: At a specific age (e.g., 8 weeks), the adenomyosis model mice are treated with a GnRH agonist. The specific agonist, dosage, and duration of treatment may vary between studies.
-
Sample Collection: Endometrial tissues are collected at a specific time point (e.g., day 4 of pregnancy) for subsequent analysis.[4][5]
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cultured cells or endometrial tissue using standard methods such as TRIzol reagent or commercially available kits.
-
Quantitative Real-Time PCR (qPCR): This technique is used to quantify the expression of specific target genes.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
-
-
RNA Sequencing (RNA-Seq): This high-throughput sequencing method is employed for transcriptome-wide analysis of gene expression.
-
Library Preparation: RNA-seq libraries are prepared from the total RNA, which typically involves rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the read counts for each gene are used to determine the differential gene expression between experimental groups.
-
Signaling Pathways and Molecular Mechanisms
This compound's effects on gene expression in endometrial cells are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways implicated in this compound's mechanism of action.
Caption: this compound signaling in endometrial cells.
The binding of this compound to its receptor on endometrial cancer cells can inhibit the estradiol-induced activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] This inhibition is thought to be mediated by a G-protein-coupled activation of a phosphotyrosine phosphatase, which in turn dephosphorylates and inactivates components of the MAPK cascade.[7] This leads to a reduction in the activation of the Serum Response Element (SRE) and a subsequent decrease in the expression of the immediate-early gene c-fos, ultimately resulting in the downregulation of estradiol-induced cell proliferation.[7]
In addition to its inhibitory effect on the MAPK pathway, this compound has been shown to stimulate the c-Jun N-terminal kinase (JNK) pathway in endometrial cancer cells.[3] This activation leads to the phosphorylation of c-Jun and an increase in the activity of the transcription factor Activator Protein-1 (AP-1), which is a dimer of proteins from the Jun and Fos families.[3] The activation of the JNK/AP-1 pathway is implicated in the regulation of both cell proliferation and apoptosis.
Caption: Experimental workflow for gene expression analysis.
Conclusion and Future Directions
The available evidence strongly indicates that this compound directly modulates gene expression in endometrial cells, influencing critical cellular processes such as proliferation and apoptosis. While studies on endometrial cancer cell lines and animal models have provided significant insights, a comprehensive understanding of this compound's effects on non-cancerous human endometrial cells is still evolving. Future research should focus on obtaining detailed transcriptomic data from primary human endometrial stromal and epithelial cells treated with this compound. Such studies will be invaluable for elucidating the precise molecular mechanisms underlying this compound's therapeutic efficacy and for the development of more targeted and effective treatments for endometriosis, adenomyosis, and other hormone-dependent gynecological disorders. The integration of multi-omics approaches, including proteomics and metabolomics, will further enhance our understanding of the complex cellular responses to this compound in the endometrium.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of human endometrial stromal cells during early embryo invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of GnRH analogues and octreotide treatment on apoptosis and the cell proliferation of endometrium adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C-independent stimulation of activator protein-1 and c-Jun N-terminal kinase activity in human endometrial cancer cells by the LHRH agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. academic.oup.com [academic.oup.com]
Triptorelin: An In-Depth Technical Guide on Peptide Hormone Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptorelin, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), is a potent agonist at the GnRH receptor.[1][2] Its clinical efficacy in treating hormone-dependent conditions such as prostate cancer and endometriosis stems from its ability to initially stimulate and subsequently downregulate the hypothalamic-pituitary-gonadal axis.[2][3] This guide provides a comprehensive technical overview of this compound's interaction with its primary target, the GnRH receptor, and explores the critical aspect of its cross-reactivity with other peptide hormone receptors. While extensive research confirms this compound's high affinity for the GnRH receptor, publicly available quantitative data on its binding to a broad panel of other peptide hormone receptors is limited. This document summarizes the existing binding data, provides detailed experimental protocols for assessing receptor cross-reactivity, and utilizes visualizations to illustrate key pathways and processes.
This compound's Mechanism of Action and GnRH Receptor Binding Affinity
This compound functions by binding to GnRH receptors on pituitary gonadotrophs.[3] This initial binding mimics the action of endogenous GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as the "flare effect".[1][3] However, continuous administration of this compound leads to desensitization and downregulation of the GnRH receptors, resulting in a profound and sustained suppression of LH and FSH secretion.[2][3] This, in turn, decreases the production of gonadal steroids like testosterone (B1683101) and estrogen.[4]
The binding affinity of this compound for the GnRH receptor is significantly higher than that of the native GnRH molecule, which contributes to its enhanced potency and prolonged duration of action.[1]
Table 1: Quantitative Binding Affinity of this compound for the GnRH Receptor
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Binding Affinity Metric | Value (nM) | Reference |
| This compound (D-Trp⁶ GnRH) | rat GnRH | HEK293[SCL60] | Radioligand Displacement | IC₅₀ | 0.4 ± 0.06 | [5][6][7][8][9] |
| This compound (D-Trp⁶ GnRH) | rat GnRH | WPE-1-NB26-3 | Radioligand Displacement | IC₅₀ | 0.2 ± 0.04 | [5][6][7][8][9] |
| [¹²⁵I]-Triptorelin | human GnRH | CHOhGnRH | Kinetic Radioligand Binding | Kᵢ | 0.2 | [10] |
| This compound | GnRH | LNCaP cells | Radioligand Displacement | Kd | 26 | [11][12] |
| This compound | GnRH | LNCaP cells | Radioligand Displacement | Kd | 7700 | [11][12] |
| This compound | GnRH | PC3 cells | Radioligand Displacement | Kd | 2700 | [11][12] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the radioligand binding. Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. Kd (dissociation constant) is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. Lower values indicate higher binding affinity.
Cross-Reactivity with Other Peptide Hormone Receptors
The principle of receptor selectivity is paramount in drug development to ensure therapeutic efficacy while minimizing off-target effects. For peptide hormones like this compound, assessing cross-reactivity with other structurally related receptors is crucial. Based on the available scientific literature, this compound is considered to be highly selective for the GnRH receptor.
While direct, quantitative screening data of this compound against a comprehensive panel of peptide hormone receptors (e.g., LH receptor, FSH receptor, somatostatin (B550006) receptors, etc.) is not widely published, some studies provide indirect evidence of its selectivity. For instance, research on human granulosa-lutein cells suggests that the inhibitory effect of this compound on FSH-induced responses is mediated through GnRH binding sites, implying a lack of direct, high-affinity interaction with the FSH receptor itself.[13]
However, the absence of extensive public data does not definitively rule out low-affinity interactions with other receptors. Rigorous cross-reactivity profiling using standardized binding and functional assays is the gold standard for characterizing the selectivity of a drug candidate.
Experimental Protocols for Assessing Receptor Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, standardized in vitro assays are essential. The following are detailed protocols for a competitive radioligand binding assay and a functional second messenger (cAMP) assay.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a known radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of peptide hormone receptors (e.g., LH-R, FSH-R, etc.).
Materials:
-
Cell membranes or purified receptors expressing the target peptide hormone receptor.
-
A suitable radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [¹²⁵I]-hCG for the LH receptor).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂, BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M). Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled ligand for the target receptor, radiolabeled ligand, and cell membranes.
-
Competitive Binding: Add serial dilutions of this compound, radiolabeled ligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, which is a common downstream signaling molecule for many G-protein coupled receptors (GPCRs).
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at Gαs- or Gαi-coupled peptide hormone receptors.
Materials:
-
A cell line stably expressing the target peptide hormone receptor.
-
Cell culture medium and reagents.
-
This compound.
-
A known agonist for the target receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator, for Gαi-coupled receptors).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding: Culture the cells expressing the target receptor and seed them into 96- or 384-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound. For antagonist mode, also prepare a solution of the known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Assay Protocol (Agonist Mode for Gαs-coupled receptors):
-
Remove the cell culture medium and add a stimulation buffer.
-
Add the serial dilutions of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Assay Protocol (Antagonist Mode for Gαs-coupled receptors):
-
Pre-incubate the cells with the serial dilutions of this compound.
-
Add the known agonist at its EC₈₀ concentration.
-
Incubate and measure cAMP levels as described above.
-
-
Assay Protocol (for Gαi-coupled receptors):
-
Stimulate the cells with forskolin in the presence of serial dilutions of this compound (for agonist mode) or pre-incubate with this compound followed by stimulation with a known agonist and forskolin (for antagonist mode).
-
Measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the this compound concentration.
-
For agonist activity, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this compound's pharmacology and the assessment of its cross-reactivity.
Caption: GnRH receptor signaling pathway activated by this compound.
Caption: Workflow for assessing this compound's receptor cross-reactivity.
Caption: Logical diagram of this compound's high selectivity.
Conclusion
This compound is a highly potent and selective GnRH receptor agonist. The available data strongly supports its high affinity for the GnRH receptor, which is the basis for its therapeutic effects. While comprehensive public data on its cross-reactivity with a wide range of other peptide hormone receptors is scarce, the existing evidence suggests a high degree of selectivity. For drug development and research purposes, it is imperative to conduct thorough cross-reactivity profiling using standardized and validated in vitro assays, such as those detailed in this guide. Such studies are essential to fully characterize the pharmacological profile of this compound and other peptide-based therapeutics, ensuring a comprehensive understanding of their potential on- and off-target activities.
References
- 1. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of this compound on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the GnRH receptor agonist binding site identifies methylated this compound as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmolbiochem.com [jmolbiochem.com]
- 7. [PDF] Probing the GnRH receptor agonist binding site identifies methylated this compound as a new anti-proliferative agent. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Probing the GnRH receptor agonist binding site identifies methylated this compound as a new anti-proliferative agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gonadotrophin-releasing hormone and this compound inhibit the follicle stimulating hormone-induced response in human primary cultured granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Triptorelin's Impact on the Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions such as prostate cancer, endometriosis, and precocious puberty. Its primary mechanism of action involves the profound suppression of pituitary-gonadal function, leading to a significant reduction in circulating levels of sex hormones, including testosterone (B1683101) and estrogen. Emerging evidence highlights the critical role of the gut microbiome in regulating host metabolism, immunity, and even the efficacy of therapeutic agents. The bidirectional relationship between sex hormones and the gut microbiota suggests that this compound's therapeutic effects may be partially mediated through its influence on this complex microbial ecosystem. This technical guide synthesizes the foundational, albeit indirect, research on the potential impact of this compound on the gut microbiome, drawing from studies on androgen deprivation therapy (ADT) and sex hormone suppression. Due to a lack of direct studies on this compound, this paper will infer its likely effects and propose a framework for future investigation.
Introduction: The this compound-Gut Microbiome Axis
The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, is increasingly recognized as a critical modulator of human health and disease.[1][2] Its influence extends beyond the gut, affecting systemic processes through the production of various metabolites and interaction with the host's immune and endocrine systems.[1][2] Sex hormones, particularly androgens and estrogens, are known to shape the composition and function of the gut microbiota.[1][2] Conversely, the gut microbiome can metabolize hormones and influence their systemic levels.[3][4]
This compound, as a GnRH agonist, induces a state of hypogonadism, drastically reducing the levels of circulating sex hormones. This hormonal modulation is the basis of its therapeutic efficacy in hormone-dependent pathologies. Given the established interplay between sex hormones and the gut microbiome, it is highly probable that this compound administration significantly alters the gut microbial landscape. Understanding this interaction is crucial for optimizing therapeutic strategies, predicting treatment responses, and potentially mitigating adverse effects.
Inferred Impact of this compound on Gut Microbiome Composition: Evidence from Androgen Deprivation Therapy and Sex Hormone Suppression Studies
Direct research on the specific effects of this compound on the gut microbiome is currently lacking. However, a growing body of literature on Androgen Deprivation Therapy (ADT) for prostate cancer, for which this compound is a standard of care, and studies on the impact of ovariectomy (surgical removal of ovaries) provide valuable insights into the likely consequences of this compound-induced sex hormone suppression on the gut microbiota.
Quantitative Data from Relevant Studies
The following tables summarize the key quantitative findings from studies investigating the impact of ADT and sex hormone suppression on the gut microbiome.
Table 1: Changes in Gut Microbiome Composition Following Androgen Deprivation Therapy (ADT) in Prostate Cancer
| Bacterial Taxon | Direction of Change | Study Population | Reference |
| Akkermansia muciniphila | Increased | Prostate cancer patients on ADT | [4] |
| Ruminococcaceae | Increased | Prostate cancer patients on ADT | [4] |
| Ruminococcus | Increased | Patients with castration-resistant prostate cancer | [5][6] |
| Androgen-metabolizing bacteria | Decreased | Mice with prostate cancer on ADT | [5][7] |
| Bacteroides | Increased | Patients with prostate cancer | [4] |
| Streptococcus | Increased | Patients with prostate cancer | [4] |
Table 2: Changes in Gut Microbiome Composition Following Ovariectomy-Induced Estrogen Depletion
| Bacterial Taxon/Metric | Direction of Change | Animal Model | Reference |
| Fecal β-glucuronidase activity | Increased | Ovariectomized mice | [3] |
| Gut microbiome diversity | No significant change (low-fat diet) | Ovariectomized mice | [3] |
| Oscillospiraceae family | Decreased | Male mice with 17beta-estradiol administration | [8] |
Proposed Experimental Protocols for Investigating this compound's Impact on the Gut Microbiome
To directly assess the effects of this compound on the gut microbiome, a well-controlled experimental design is necessary. The following protocols are proposed based on established methodologies in microbiome research.
Animal Model Study
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old) are suitable models. Germ-free mice would be ideal for mechanistic studies to establish causality.[9][10][11][12]
-
Experimental Groups:
-
Control Group (Vehicle): Mice receiving a saline or vehicle injection.
-
This compound Group: Mice receiving a clinically relevant dose of this compound, administered subcutaneously.
-
Gonadectomy Group (Positive Control): Male mice undergoing orchiectomy and female mice undergoing ovariectomy to mimic the hypogonadal state.
-
Hormone Replacement Group: Gonadectomized mice receiving testosterone or estradiol (B170435) supplementation along with this compound to demonstrate the hormone-dependency of the observed effects.
-
-
This compound Administration: A sustained-release formulation of this compound should be used to mimic clinical application.
-
Sample Collection: Fecal samples should be collected at baseline and at regular intervals throughout the study (e.g., weekly) to monitor temporal changes in the gut microbiome. At the end of the study, cecal contents and intestinal tissues should be collected for further analysis.
-
Microbiome Analysis:
-
16S rRNA gene sequencing: To characterize the bacterial community composition and diversity.
-
Shotgun metagenomic sequencing: To gain insights into the functional potential of the microbiome, including metabolic pathways.
-
Metabolomics: To analyze the metabolic products of the gut microbiome (e.g., short-chain fatty acids, secondary bile acids) in fecal and serum samples.
-
-
Host Parameter Analysis:
-
Serum hormone levels (testosterone, estradiol, LH, FSH) should be measured to confirm the efficacy of this compound.
-
Histological analysis of intestinal tissues to assess for changes in gut barrier integrity and inflammation.
-
Gene expression analysis of host tissues (e.g., gut, liver) to investigate changes in relevant signaling pathways.
-
Human Clinical Study
-
Study Design: A longitudinal, observational study of patients initiating this compound treatment for conditions such as prostate cancer or endometriosis.
-
Study Population: A well-defined cohort of patients with a confirmed diagnosis and scheduled to start this compound therapy. A control group of healthy, age- and sex-matched individuals should be included for comparison.
-
Sample Collection: Stool and blood samples should be collected at baseline (before this compound administration) and at several time points during treatment (e.g., 1, 3, 6, and 12 months).
-
Data Collection: Detailed clinical data, including disease status, treatment response, and any adverse events, should be collected. Dietary information should also be recorded as it is a major confounder in microbiome studies.
-
Microbiome and Metabolome Analysis: Similar to the animal study, 16S rRNA gene sequencing, shotgun metagenomics, and metabolomics should be performed on stool and blood samples.
Signaling Pathways and Logical Relationships
The impact of this compound on the gut microbiome is likely mediated through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis and the subsequent reduction in sex hormones. The following diagrams illustrate the key signaling pathways and the proposed experimental workflow.
Caption: this compound's mechanism of action on the HPG axis and its inferred impact on the gut microbiome.
Caption: Proposed experimental workflow for investigating the impact of this compound on the gut microbiome.
Caption: Interplay between sex hormones and the gut microbiome, a potential target of this compound.
Implications for Drug Development and Future Directions
The potential for this compound to modulate the gut microbiome opens up new avenues for research and therapeutic development.
-
Biomarkers of Treatment Response: The baseline gut microbiome composition could potentially serve as a biomarker to predict a patient's response to this compound therapy. For instance, the presence of androgen-producing bacteria might indicate a higher risk of resistance to ADT in prostate cancer.[5][6][7]
-
Adverse Effect Mitigation: Some of the adverse effects associated with this compound, such as metabolic changes, may be linked to alterations in the gut microbiome. Probiotic or prebiotic interventions could be explored as a strategy to mitigate these side effects.
-
Combination Therapies: Co-administering this compound with microbiome-modulating agents (e.g., specific probiotics, prebiotics, or even antibiotics that target detrimental bacteria) could enhance its therapeutic efficacy.
-
Novel Therapeutic Targets: A deeper understanding of the molecular mechanisms by which sex hormones and the gut microbiome interact could lead to the identification of novel therapeutic targets for hormone-sensitive diseases.
Conclusion
While direct evidence for the impact of this compound on the gut microbiome is currently unavailable, a compelling case can be made for its significant influence based on studies of ADT and sex hormone suppression. The profound hormonal changes induced by this compound are likely to reshape the gut microbial ecosystem, with potential consequences for treatment efficacy and patient outcomes. The proposed experimental frameworks in this guide provide a roadmap for future research to elucidate the specific effects of this compound on the gut microbiome. Such studies are essential to unlock the full therapeutic potential of this widely used drug and to develop more personalized and effective treatment strategies for patients with hormone-dependent diseases.
References
- 1. The Gut Microbiome and Sex Hormone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Sex Hormones and Gender in the Gut Microbiota [jnmjournal.org]
- 3. Gut microbiome responds to alteration in female sex hormone status and exacerbates metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Gut-Prostate Axis: A New Perspective of Prostate Cancer Biology through the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the intestinal microbiota on prostate cancer treatment by androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How some gut microbes can drive resistance to prostate cancer treatment [microbiomepost.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Human microbiota-associated animal models: a review [frontiersin.org]
- 10. The Microbiota and Gut-Related Disorders: Insights from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nationalacademies.org [nationalacademies.org]
- 12. The role of the gut microbiota on animal model reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Triptorelin in Prostate Cancer Cell Lines: Application Notes and Protocols for LNCaP and PC3 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptorelin, a synthetic agonist analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the hormonal therapy of advanced prostate cancer.[1][2][3] Its primary mechanism involves the desensitization of pituitary GnRH receptors, leading to a significant reduction in testosterone (B1683101) levels.[3][4][5] Beyond its systemic effects, this compound can also exert direct actions on prostate cancer cells. This document provides detailed protocols for the in vitro culture of androgen-sensitive LNCaP and androgen-insensitive PC3 human prostate cancer cell lines, and for studying the effects of this compound on these distinct cellular models. The provided methodologies and data summaries are intended to facilitate research into the cellular and molecular mechanisms of this compound in prostate cancer.
Introduction
Prostate cancer cell lines are indispensable tools for investigating the pathobiology of the disease and for the preclinical evaluation of novel therapeutic agents. The LNCaP and PC3 cell lines represent two distinct stages of prostate cancer progression. LNCaP cells are androgen-sensitive and express the androgen receptor (AR), reflecting an earlier, hormone-dependent state of the disease.[6] In contrast, PC3 cells are androgen-insensitive and do not express AR, modeling a more aggressive, castration-resistant phenotype.[7]
This compound's therapeutic action is primarily attributed to its ability to induce a state of medical castration.[3][5] However, studies have revealed direct effects of GnRH analogs on prostate cancer cells, mediated by GnRH receptors expressed on the tumor cells themselves.[8][9] The cellular response to this compound can vary significantly depending on the specific cell line. In LNCaP cells, this compound has been shown to have a dose-dependent dual effect on proliferation, with low concentrations being stimulatory and high concentrations being inhibitory.[10][11] Conversely, PC3 cells are largely unresponsive to the growth-modulating effects of this compound, a phenomenon attributed to differences in GnRH receptor affinity.[10][11]
These application notes provide standardized protocols for the culture of LNCaP and PC3 cells and for conducting experiments to evaluate the cellular responses to this compound treatment.
Data Summary
The following table summarizes the differential effects of this compound on LNCaP and PC3 cells as reported in the literature.
| Parameter | LNCaP Cells | PC3 Cells | Reference |
| Androgen Receptor Status | Positive | Negative | [6][7] |
| GnRH Receptor Affinity | Moderately high and low affinity binding sites | Low affinity binding sites only | [10][11] |
| Effect of this compound on Proliferation | Dose-dependent: Proliferative at 10⁻⁷ M, Inhibitory at 10⁻⁴ M (25-65% inhibition) | No significant effect | [10][11] |
Experimental Protocols
General Cell Culture Protocols
1.1. LNCaP Cell Culture
LNCaP cells are weakly adherent epithelial cells that tend to grow in aggregates.[6]
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[6][12][13]
-
Culture Conditions: Humidified incubator at 37°C with 5% CO₂.[6][14]
-
Subculture:
-
When cells reach approximately 80% confluence, carefully aspirate the medium.[12]
-
Wash the cell layer with warm phosphate-buffered saline (PBS).[12]
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and observe for cell detachment under a microscope (typically 3-12 minutes). Avoid agitation.[6]
-
Neutralize the trypsin by adding at least 4 volumes of complete growth medium.[6]
-
Gently pipette the cell suspension to break up clumps.
-
Centrifuge the cell suspension at approximately 150-200 x g for 5 minutes.[12]
-
Resuspend the cell pellet in fresh growth medium and plate at a recommended seeding density of 1-2 x 10⁴ cells/cm².[14]
-
1.2. PC3 Cell Culture
PC3 cells are more adherent than LNCaP cells.[15]
-
Growth Medium: F-12K Medium or DMEM supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.[7][16][17]
-
Culture Conditions: Humidified incubator at 37°C with 5% CO₂.[16]
-
Subculture:
-
When cells reach 80-90% confluence, aspirate the medium.
-
Rinse the cell layer with PBS.[17]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[17][18]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.[18]
-
Disperse the cells by gentle pipetting.
-
Centrifuge the cell suspension at approximately 150 x g for 5-8 minutes.[17]
-
Resuspend the cell pellet in fresh growth medium and subculture at a ratio of 1:3 to 1:6.[18]
-
This compound Treatment Protocol
This protocol describes a general procedure for treating LNCaP and PC3 cells with this compound to assess its effects on cell viability, proliferation, or other cellular functions.
-
Materials:
-
This compound acetate (B1210297)
-
Sterile, nuclease-free water or appropriate solvent for stock solution preparation
-
LNCaP or PC3 cells in culture
-
Appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein extraction)
-
-
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound acetate in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10⁻² M). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed LNCaP or PC3 cells in the desired culture plates at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Treatment Preparation: Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the final desired concentrations (e.g., 10⁻⁴ M, 10⁻⁷ M, and a vehicle control).
-
Cell Treatment: Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours). The incubation time will depend on the specific endpoint being measured (e.g., proliferation, apoptosis, gene expression).
-
Analysis: Following incubation, proceed with the appropriate assay to measure the desired outcome (e.g., MTT assay for viability, cell counting for proliferation, Western blotting for protein expression, or flow cytometry for cell cycle analysis).
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. An Update on this compound: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Why is this compound used for prostate cancer? [drugs.com]
- 4. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 5. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 6. lncap.com [lncap.com]
- 7. reprocell.com [reprocell.com]
- 8. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encodeproject.org [encodeproject.org]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 15. researchgate.net [researchgate.net]
- 16. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols for Triptorelin Sustained-Release Formulations in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of triptorelin sustained-release formulations in preclinical animal research. This compound, a potent gonadotropin-releasing hormone (GnRH) agonist, is a valuable tool for studying hormone-dependent conditions and therapies. Sustained-release formulations are critical for maintaining consistent therapeutic drug levels over extended periods in animal models, reducing the need for frequent injections and minimizing animal stress.
Introduction to this compound and Sustained-Release Formulations
This compound is a synthetic decapeptide analog of GnRH. Continuous administration of this compound leads to the downregulation of GnRH receptors in the pituitary gland, resulting in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids such as testosterone (B1683101) and estrogen. This mechanism of action makes this compound a cornerstone in the treatment of hormone-dependent diseases like prostate cancer, endometriosis, and precocious puberty.
For animal studies, sustained-release formulations are essential for mimicking clinical usage and ensuring long-term efficacy. Common formulations include:
-
Poly(lactic-co-glycolic acid) (PLGA) Microspheres: Biodegradable polymers encapsulating this compound, allowing for a controlled release over weeks to months.
-
In Situ Gelling Hydrogels: Liquid formulations that transition to a gel depot upon injection, entrapping the drug for slow release.
-
Silica-Based Depots: Formulations utilizing silica (B1680970) microparticles and nanoparticles to create an injectable, biodegradable depot for prolonged this compound release.
Mechanism of Action: GnRH Receptor Signaling Pathway
This compound exerts its effects by binding to GnRH receptors on pituitary gonadotroph cells. The initial binding mimics the natural pulsatile release of GnRH, causing a transient surge in LH and FSH, often referred to as the "flare-up" effect. However, with continuous exposure from a sustained-release formulation, the GnRH receptors become desensitized and internalized, leading to a profound and sustained suppression of gonadotropin and sex steroid production.
Comparative Data of this compound Sustained-Release Formulations
The choice of formulation for an animal study depends on the desired duration of release, the animal model, and the specific research question. The following tables summarize key quantitative data for different this compound sustained-release formulations.
Table 1: Formulation Characteristics
| Formulation Type | Polymer/Matrix | Drug Loading (%) | Encapsulation Efficiency (%) | Initial Burst Release (%) |
| PLGA Microspheres | PLGA (50:50) | 1.5 - 5 | 70 - 90+[1] | 10 - 30 |
| Silica Depot | Silica Micro/Nanoparticles | ~1.3 | Not Applicable | <5[2] |
| In Situ Hydrogel | Chitosan/PVP | 5 - 10 | Not Applicable | Variable |
| Liquid Polymer | Hexyl-substituted poly(lactic acid) | 2.5 - 10 | Not Applicable | Controllable by drug loading and polymer MW[3][4] |
Table 2: Pharmacokinetic Parameters in Rats (Single Administration)
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Duration of Release |
| Silica Depot | 5 | ~2 | 4 | > 91 days[2] |
| Pamorelin® (PLGA) | 5 | ~15 | 4 | > 91 days[2] |
| In Situ Hydrogel | 3.75 (total dose) | Not Reported | Not Reported | ~35 days[1][5] |
Table 3: Pharmacodynamic Effect (Testosterone Suppression) in Male Rats
| Formulation Type | Dose (mg/kg) | Time to Castration | Duration of Castration |
| Silica Depot | 5 | ~24 hours | > 91 days[2] |
| Pamorelin® (PLGA) | 5 | ~24 hours | > 91 days[2] |
| In Situ Hydrogel | 3.75 (total dose) | < 5 days | ~35 days[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of animal studies involving sustained-release this compound.
Protocol for Preparation of this compound-Loaded PLGA Microspheres
This protocol is based on a double emulsion-solvent evaporation technique.[1]
Materials:
-
This compound acetate (B1210297)
-
Poly(D,L-lactide-co-glycolide) (PLGA 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Fume hood
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Prepare the inner aqueous phase (W1): Dissolve a specific amount of this compound acetate in deionized water.
-
Prepare the oil phase (O): Dissolve 500 mg of PLGA in 5 mL of DCM.
-
Form the primary emulsion (W1/O): Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer. The speed and duration of homogenization will influence particle size.
-
Prepare the external aqueous phase (W2): Prepare a solution of PVA (e.g., 1% w/v) in deionized water.
-
Form the double emulsion (W1/O/W2): Add the primary emulsion to the external aqueous phase while stirring.
-
Solvent evaporation: Continue stirring the double emulsion in a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
Microsphere collection and washing: Collect the microspheres by centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the microspheres to obtain a fine powder. Store at -20°C until use.
Protocol for In Vivo Study in Rats
This protocol describes a typical pharmacokinetic and pharmacodynamic study of a this compound sustained-release formulation in rats.[2]
Animals:
-
Male Sprague-Dawley or Wistar rats (9-10 weeks old, 250-300 g).
-
House animals in standard conditions with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the study.
Formulation Preparation and Administration:
-
Reconstitute the lyophilized this compound microspheres or prepare the in situ gelling formulation according to the specific product instructions.
-
Administer the formulation via subcutaneous (SC) or intramuscular (IM) injection. The SC route is often preferred for ease of administration and is typically performed in the dorsal thoracic region.
-
Use an appropriate needle gauge (e.g., 20-23G) depending on the viscosity and particle size of the formulation.
-
Dose animals based on body weight (e.g., 5 mg/kg this compound).
Sample Collection and Analysis:
-
Collect blood samples (e.g., 200-300 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 1, 4, 8, 24 hours, and then weekly for the duration of the study).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound and testosterone using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Plot mean plasma concentrations of this compound and testosterone versus time.
Considerations for Studies in Other Species
-
Dogs: Beagle dogs are a commonly used non-rodent species. Dosing is typically done via IM injection. Blood samples can be collected from the cephalic or jugular vein. The pharmacokinetic profile and testosterone suppression may differ from rodents, often requiring longer study durations to observe the full release profile.
-
Non-Human Primates (NHPs): Cynomolgus or rhesus monkeys are used in later-stage preclinical development. IM administration is standard. Due to their closer physiological similarity to humans, data from NHP studies are crucial for predicting clinical outcomes. Ethical considerations and specialized handling procedures are paramount in NHP studies.
Troubleshooting and Key Considerations
-
Formulation Aggregation: Ensure proper reconstitution and mixing of microsphere formulations to prevent aggregation and needle clogging.
-
Injection Site Reactions: Monitor injection sites for any signs of inflammation or irritation. The choice of vehicle and polymer can influence local tolerance.
-
"Flare-Up" Effect: Be aware of the initial transient increase in testosterone levels after the first administration of a this compound agonist. This is a normal physiological response.
-
Analytical Method Validation: It is critical to use a validated bioanalytical method (e.g., LC-MS/MS) for the accurate quantification of this compound and testosterone in plasma.
-
Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental details may need to be optimized based on the formulation, animal model, and scientific objectives of the study.
References
- 1. Formulation and evaluation of an in situ gel forming system for controlled delivery of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained In-Vivo Release of this compound Acetate from a Biodegradable Silica Depot: Comparison to Pamorelin® LA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single processing step toward injectable sustained-release formulations of this compound based on a novel degradable semi-solid polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Protocol for Solid-Phase Synthesis of Triptorelin Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triptorelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) with the sequence pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂.[1][2] It acts as a potent GnRH agonist and is utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[3][4][5] The primary method for its chemical synthesis is the Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[6][7] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support, allowing for efficient purification by simple filtration and washing at each step.[8][9]
Mechanism of Action: this compound Signaling Pathway
This compound functions by interacting with the hypothalamic-pituitary-gonadal (HPG) axis.[3] Upon initial administration, it binds to GnRH receptors on the pituitary gland, causing a transient surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), known as the "flare effect".[3][4] However, continuous exposure to this compound leads to the desensitization and downregulation of these GnRH receptors.[3][10] This subsequent reduction in LH and FSH secretion effectively suppresses the production of gonadal sex steroids—testosterone in males and estrogen in females—achieving a state of "medical castration".[3][4]
Caption: this compound's mechanism as a GnRH agonist.
Experimental Workflow for this compound Synthesis
The solid-phase synthesis of this compound follows a cyclical process of deprotection and coupling, culminating in cleavage from the resin and purification.
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol details the manual solid-phase synthesis of this compound on a Rink Amide resin, which yields a C-terminal amide upon cleavage.[2][11]
1. Materials and Reagents
-
Resin: Rink Amide AM or MBHA resin.[11]
-
Protected Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH.[12]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Diethyl ether (cold).[7][13]
-
Deprotection Reagent: 20% Piperidine in DMF.[13]
-
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), HOBt (1-Hydroxybenzotriazole).[13]
-
Base: DIEA (N,N'-Diisopropylethylamine).[13]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[7]
-
Purification Solvents: Mobile Phase A (0.1% TFA in Water), Mobile Phase B (0.1% TFA in Acetonitrile).[7][14]
2. Synthesis Procedure
Step 2.1: Resin Preparation
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[7]
-
Drain the DMF.
Step 2.2: Iterative Synthesis Cycle (Deprotection & Coupling) This cycle is performed for each amino acid, starting with Fmoc-Gly-OH and proceeding in reverse sequence order.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 20-30 minutes. Drain the solution. Repeat once.[7][13]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts. Drain all solvent.[13]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser ninhydrin (B49086) test.[15]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[13]
-
Repeat: Return to Step 2.2.1 for the next amino acid in the sequence (Pro, Arg(Pbf), Leu, D-Trp(Boc), etc.).
Step 2.3: Cleavage and Side-Chain Deprotection
-
After the final amino acid (pGlu) is coupled, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.[7]
-
Agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.[16]
Step 2.4: Crude Peptide Precipitation
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of ice-cold diethyl ether.[7][13]
-
A white precipitate should form. Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers.[14]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
3. Purification and Analysis
Step 3.1: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.[14]
-
Purify the peptide using a preparative reversed-phase HPLC system with a C18 or C8 column.[7][11]
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).[7]
-
Monitor the elution at 220 nm and 280 nm and collect the fractions corresponding to the main product peak.[7]
Step 3.2: Lyophilization and Characterization
-
Combine the pure fractions and freeze-dry (lyophilize) to obtain a white, fluffy powder.[11]
-
Confirm the identity and purity of the final product using analytical HPLC and Mass Spectrometry (e.g., LC/ES-MS).[17]
Data Presentation: Synthesis Yield and Purity
The yield and purity of synthesized this compound can vary based on the efficiency of the coupling reactions and the purification process. The following table presents representative data from published methods.
| Synthesis Stage | Parameter | Reported Value Range | Reference |
| Coupling Efficiency | Yield per Step | ≥ 98% | [11] |
| Post-Cleavage | Crude Yield | 78.8% - >80% | [11][12] |
| Post-Purification | Final Purity | > 99% | [12] |
| Overall Yield | Total Yield | 25.4% - 53.1% | [11][12] |
Note: Yields are highly dependent on the scale of the synthesis and the specific equipment and reagents used. The values presented are for illustrative purposes.
References
- 1. CN103012565A - this compound and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]
- 2. Method for synthesizing this compound from solid phase polypeptide - Eureka | Patsnap [eureka.patsnap.com]
- 3. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 5. This compound Pamoate - NCI [cancer.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101357936B - Method for synthesizing this compound from solid phase polypeptide - Google Patents [patents.google.com]
- 12. CN106397542A - Method for preparing this compound acetate through specific microwave synthesis - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. peptide.com [peptide.com]
- 15. ias.ac.in [ias.ac.in]
- 16. CN114685616A - Synthetic method of this compound acetate - Google Patents [patents.google.com]
- 17. Investigation of synthetic peptide hormones by liquid chromatography coupled to pneumatically assisted electrospray ionization mass spectrometry: analysis of a synthesis crude of peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triptorelin in Endometriosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age.[1] This condition often leads to debilitating symptoms such as chronic pelvic pain, dysmenorrhea, and infertility. The growth and development of these ectopic lesions are primarily driven by estrogen.[2] Consequently, therapeutic strategies often aim to induce a hypoestrogenic state to manage symptoms and reduce lesion size.[3]
Gonadotropin-releasing hormone (GnRH) agonists, such as Triptorelin, are a cornerstone in the medical management of endometriosis. This compound is a synthetic analog of GnRH that, after an initial transient stimulation, leads to the downregulation of the hypothalamus-pituitary-gonadal (HPG) axis, effectively suppressing the secretion of gonadotropins (LH and FSH), which in turn reduces ovarian estrogen production.[4][5][6] This induced state of "medical menopause" leads to the atrophy of endometriotic implants.[3] Animal models of endometriosis are crucial for studying the pathophysiology of the disease and for the preclinical evaluation of potential therapeutic agents like this compound.[7] This document provides detailed protocols for the administration of this compound in a rat model of endometriosis, summarizes key quantitative data, and illustrates the underlying molecular mechanisms.
Mechanism of Action: HPG Axis Modulation
This compound exerts its therapeutic effect by modulating the Hypothalamus-Pituitary-Gonadal (HPG) axis. As a GnRH agonist, it initially binds to GnRH receptors on the pituitary gland, causing a temporary surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] However, continuous administration leads to the desensitization and downregulation of these receptors.[5] This sustained action suppresses the release of LH and FSH, leading to decreased estrogen production by the ovaries and subsequent atrophy of the estrogen-dependent endometriotic lesions.[4][5]
Caption: this compound's dual action on the pituitary gland.
Experimental Protocols
Protocol 1: Induction of Subcutaneous Endometriosis in a Rat Model
This protocol describes the surgical auto-transplantation of uterine tissue to induce endometriosis in rats, a commonly used and reproducible model.[2][8][7]
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. This compound for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Triptorelin on Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptorelin is a synthetic decapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor. While its primary clinical use involves the suppression of pituitary gonadotropin secretion for the treatment of hormone-dependent cancers, a growing body of evidence indicates that this compound also exerts direct anti-proliferative effects on ovarian cancer cells that express the GnRH receptor (GnRH-R).[1][2][3] These direct effects are mediated through specific intracellular signaling pathways, making this compound a valuable tool for in vitro studies aimed at understanding ovarian cancer biology and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the mechanisms of action of this compound in ovarian cancer cells and detailed protocols for key in vitro experiments.
Mechanism of Action
The anti-proliferative effects of this compound on GnRH-R positive ovarian cancer cells are primarily mediated by the activation of a G-protein coupled signaling cascade that counteracts mitogenic signals from growth factors.[1]
Upon binding to its receptor (GnRH-R), this compound initiates a signaling cascade through a Gαi protein. This leads to the activation of a phosphotyrosine phosphatase (PTP).[1][4] The activated PTP dephosphorylates and inactivates key components of growth factor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). This results in the downstream inhibition of the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for cell proliferation, survival, and growth.[1][5]
Furthermore, this compound has been shown to inhibit estradiol-induced cell proliferation by blocking the activation of the Serum Response Element (SRE) and subsequent expression of the immediate-early gene c-fos, a process dependent on the MAPK pathway.[6][7] The role of this compound in inducing apoptosis in ovarian cancer cells is less clear, with some studies suggesting it does not induce apoptosis in cell lines like EFO-21 and EFO-27, and may even protect against it via NFκB activation.[2][8]
Data Presentation: Effects on Cell Proliferation
This compound has been shown to inhibit the proliferation of GnRH-R positive ovarian cancer cell lines in a dose-dependent manner. It is crucial to select an appropriate cell line for study, as the anti-proliferative effects of this compound are dependent on the expression of the GnRH-I receptor.[1]
| Cell Line | GnRH-R Status | This compound Concentration | Incubation Time | Effect on Proliferation (% of Control) | Reference |
| EFO-21 | Positive | 10⁻⁹ M | 6 days | 87.5% | [9] |
| 10⁻⁵ M | 6 days | 65.5% | [9] | ||
| EFO-27 | Positive | 10⁻⁹ M | 6 days | 86.0% | [9] |
| 10⁻⁵ M | 6 days | 68.0% | [9] | ||
| OVCAR-3 | Positive | Not Specified | - | Dose-dependent inhibition | [10][11] |
| SK-OV-3 | Negative | Not Specified | - | No significant effect | [1][7] |
Note: Specific IC50 values for this compound in ovarian cancer cell lines are not widely reported in the literature. It is recommended to determine the IC50 experimentally for the specific cell line and conditions being used (see Protocol 2).
Experimental Protocols
The following protocols provide a framework for conducting key in vitro experiments to assess the effects of this compound on ovarian cancer cells.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose an ovarian cancer cell line known to express the GnRH receptor, such as OVCAR-3, EFO-21, or EFO-27. The SK-OV-3 cell line can be used as a GnRH-R negative control.[1][11]
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A common concentration range for in vitro studies is 10⁻¹¹ M to 10⁻⁵ M.[4]
-
Treatment: When cells reach 70-80% confluency, replace the existing medium with a fresh medium containing the desired concentrations of this compound or a vehicle control (the solvent used for the stock solution).
Protocol 2: Cell Viability (MTT Assay) and IC50 Determination
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 10⁻¹¹ M to 10⁻⁴ M) and a vehicle control for 24, 48, or 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[12]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[12]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with this compound (e.g., at the determined IC50 concentration) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot for Signaling Pathway Analysis
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins like AKT and ERK.
-
Cell Lysis: After treating the cells with this compound for the desired time (e.g., 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. The expected outcome is a decrease in the ratio of phosphorylated protein to total protein for AKT and ERK following this compound treatment in responsive cell lines.
Summary and Conclusion
This compound presents a valuable tool for the in vitro investigation of ovarian cancer. Its direct, GnRH-R-dependent anti-proliferative effects are mediated through the inhibition of key growth factor signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. The provided protocols offer a standardized methodology for researchers to explore the efficacy and mechanism of action of this compound in various ovarian cancer cell line models. Careful selection of GnRH-R positive cell lines is critical for the successful application of these protocols. The experimental determination of key parameters such as the IC50 value will enable robust and reproducible studies, contributing to a deeper understanding of ovarian cancer biology and the development of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Activity of Novel GnRH Analogs Conjugated with Mitoxantrone in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphotyrosine phosphatase activity in ovarian carcinoma cells : stimulation by GnRH in plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotropin-releasing hormone (GnRH) agonist this compound inhibits estradiol-induced serum response element (SRE) activation and c-fos expression in human endometrial, ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteinizing hormone-releasing hormone agonist this compound and antagonist cetrorelix inhibit EGF-induced c-fos expression in human gynecological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of gonadotropin-releasing hormone (GnRH) in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
Application Note: Quantifying Triptorelin Concentration in Plasma Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers such as prostate and breast cancer, as well as in managing conditions like endometriosis and central precocious puberty.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive method for the determination of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The challenges in quantifying this compound in biological matrices stem from its low plasma concentrations (in the pg/mL to ng/mL range) and potential interference from endogenous peptides.[1] LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this application. The method described herein utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.
Principle of the Method
The methodology involves the extraction of this compound and an internal standard (IS) from plasma using solid-phase extraction. The extracted analytes are then separated chromatographically on a C18 reversed-phase column. Detection is achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
Materials and Reagents
-
This compound acetate (B1210297) (reference standard)
-
HPLC-grade methanol (B129727), acetonitrile, formic acid, and acetic acid[3]
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)[1][3]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization source
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound acetate in a suitable solvent mixture, such as methanol:water:formic acid (80:20:0.04, v/v/v).[3]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., octreotide) in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture, for example, methanol:water:formic acid (60:40:0.08, v/v/v), to cover the desired calibration range (e.g., 0.01 to 10 ng/mL).[3]
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 5 ng/mL.[3]
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add 100 µL of the internal standard working solution.[3]
-
Add 500 µL of methanol to precipitate proteins.[3]
-
Vortex the mixture for 1 minute and then centrifuge at 15,000 x g for 10 minutes.[3]
-
Dilute the supernatant with 600 µL of water.[3]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 60:40 (v/v) methanol:water.[3]
-
Elute the analytes with an appropriate volume of an elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Venusil MP-C18 (2.1 mm × 50 mm, 3 µm) or equivalent[3] |
| Mobile Phase A | 0.02% Acetic Acid in Water[3] |
| Mobile Phase B | Methanol[3] |
| Flow Rate | 0.6 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 10 µL[3] |
| Gradient | A gradient elution is typically used. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be optimized, precursor ion [M+2H]2+ is often monitored.[3] |
| Internal Standard (Octreotide): To be optimized, precursor ion [M+2H]2+ is often monitored.[3] | |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | To be optimized. |
Calibration Curve and Quality Control Samples
Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve a concentration range, for example, of 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 ng/mL.[3] Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.03, 0.3, and 8 ng/mL) in a similar manner.[3]
Data Presentation
The performance of the LC-MS/MS method for this compound quantification is summarized in the following tables.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range | Correlation Coefficient (r) | LLOQ |
| This compound | 0.01 - 10 ng/mL[3] | > 0.99[3] | 0.01 ng/mL[2][3] |
| This compound | 10 - 3000 pg/mL[1] | Not Specified | 10 pg/mL[1] |
| This compound | 0.5 - 20 ng/mL[4][5][6] | 0.998 - 0.999[4][5][6] | 0.5 ng/mL[4][5][6] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.03[3] | < 13.8[3] | < 14.8[3] | -1.05 to 1.52[3] |
| Medium | 0.3[3] | < 13.8[3] | < 14.8[3] | -1.05 to 1.52[3] |
| High | 8[3] | < 13.8[3] | < 14.8[3] | -1.05 to 1.52[3] |
Table 3: Recovery
| Analyte | Concentration Level | Recovery (%) |
| This compound | 1 ng/mL[4] | 53[4] |
| This compound | 20 ng/mL[4] | 65[4] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of LC-MS/MS for this compound analysis.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in plasma by LC-MS/MS. The described method, employing solid-phase extraction and tandem mass spectrometry, is shown to be sensitive, specific, and reliable for pharmacokinetic and other clinical research applications. The provided performance characteristics demonstrate that the method meets the typical requirements for bioanalytical method validation. Researchers can adapt this protocol to their specific laboratory conditions and instrumentation.
References
- 1. Micro-solid phase extraction and LC-MS3 for the determination of this compound in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analytical strategy to characterize the pharmacokinetics and pharmacodynamics of this compound in rats based on simultaneous LC-MS/MS analysis of this compound and endogenous testosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 6. researchgate.net [researchgate.net]
Triptorelin Application in 3D Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) that acts as a potent agonist at the GnRH receptor.[1] Its primary clinical application is in the management of hormone-sensitive cancers, such as prostate and breast cancer, as well as in the treatment of endometriosis.[1][2][3] this compound's mechanism of action involves the initial stimulation followed by downregulation and desensitization of the GnRH receptors in the pituitary gland. This leads to a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing the production of gonadal steroids like testosterone (B1683101) and estrogen.[1]
Beyond its systemic hormonal effects, research has demonstrated that GnRH receptors are also present on various cancer cells, including those of the prostate, breast, and endometrium.[4][5] The activation of these receptors by GnRH agonists like this compound can exert direct anti-proliferative and pro-apoptotic effects on these cancer cells, independent of the systemic hormonal axis.[4][6][7]
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that more accurately recapitulate the complex architecture, cell-cell interactions, and microenvironment of in vivo tissues compared to traditional 2D cell culture.[8][9] Patient-derived organoids (PDOs), in particular, hold immense promise for personalized medicine by enabling the testing of therapeutic agents on a patient's own tumor cells in a laboratory setting.[4][10]
This document provides detailed application notes and protocols for the use of this compound in 3D organoid culture systems, with a focus on cancer organoid models. While direct, established protocols for this compound in 3D organoids are not yet widely published, the following sections synthesize available data from 2D cell culture studies and general 3D organoid drug testing protocols to provide a robust framework for researchers.
Mechanism of Action in Cancer Organoids
In the context of cancer organoids, this compound is hypothesized to exert its anti-tumor effects through two primary mechanisms:
-
Indirect Endocrine Effects: For studies involving co-culture models that include steroid-producing cells, or for in vivo studies where organoids are transplanted, this compound will reduce the production of androgens and estrogens, thereby inhibiting the growth of hormone-sensitive cancer organoids.
-
Direct Anti-tumor Effects: this compound can directly bind to GnRH receptors expressed on the cancer cells within the organoid. This binding in cancer cells, unlike in the pituitary, is primarily coupled to Gαi proteins.[1][5] Activation of this pathway can lead to the inhibition of mitogenic signaling cascades, such as the MAPK (JNK, p38) and PI3K pathways, and the induction of apoptosis.[1][4]
Data Presentation: this compound Effects on Cancer Cell Lines (2D Culture)
The following tables summarize quantitative data from studies on the effects of this compound and other GnRH analogues on various cancer cell lines in 2D culture. This data can serve as a starting point for determining appropriate concentration ranges for 3D organoid experiments. It is important to note that drug responses can differ between 2D and 3D culture systems.[1]
Table 1: Effect of this compound on Prostate Cancer Cell Proliferation (LNCaP)
| This compound Concentration (M) | Culture Condition | Inhibition of Proliferation (%) | Reference |
| 10-4 | Serum-supplemented | 25 - 65 | [11] |
| 10-7 | Serum-supplemented | -42 (Proliferative effect) | [11] |
Table 2: Effect of GnRH Analogues on Apoptosis in Endometrial Epithelial Cells
| GnRH Analogue | Concentration | Cell Type | Increase in Apoptotic Cells (%) | Reference |
| Leuprolide Acetate | 100 ng/ml | Endometriosis Patients | Statistically Significant (p < 0.05) | [12] |
| Leuprolide Acetate | 1000 ng/ml | Endometriosis Patients | Statistically Significant (p < 0.05) | [12] |
| Antide (Antagonist) | 10-5 M | Endometriosis Patients | Statistically Significant (p < 0.01) | [12] |
Experimental Protocols
The following protocols are designed to be a comprehensive guide for researchers initiating studies with this compound in 3D organoid cultures. These protocols are based on established methods for organoid culture and drug screening, with specific adaptations for the use of a GnRH agonist.
Protocol 1: Generation and Culture of Patient-Derived Cancer Organoids
This protocol outlines the general steps for establishing cancer organoids from patient tissue. The specific media components will vary depending on the tissue of origin (e.g., prostate, breast, endometrium).
Materials:
-
Fresh patient tumor tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (tissue-specific)
-
Digestion solution (e.g., Collagenase/Dispase)
-
Cell recovery solution
-
Standard cell culture plastics and equipment
Procedure:
-
Tissue Acquisition and Processing:
-
Collect fresh tumor tissue in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments with an appropriate enzyme solution (e.g., Collagenase/Dispase) at 37°C with agitation for 30-60 minutes.
-
Neutralize the digestion enzymes and filter the cell suspension through a cell strainer to remove large debris.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Overlay the solidified domes with the appropriate tissue-specific organoid culture medium.
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the culture medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become large and the lumen darkens, they should be passaged.
-
Mechanically or enzymatically disrupt the organoids and the basement membrane matrix.
-
Re-plate the organoid fragments in a fresh basement membrane matrix as described in step 2.
-
Protocol 2: this compound Treatment of 3D Organoids
This protocol provides a framework for treating established organoid cultures with this compound and assessing its effects.
Materials:
-
Established organoid cultures
-
This compound stock solution (sterile, water-soluble)
-
Organoid culture medium
-
Multi-well plates suitable for imaging
-
Reagents for viability, apoptosis, and proliferation assays
Procedure:
-
Seeding for Drug Screening:
-
Passage organoids and seed them in a multi-well plate format suitable for high-content imaging (e.g., 96-well or 384-well plate).
-
Allow the organoids to form and stabilize for 3-4 days before starting the treatment.
-
-
This compound Preparation and Dosing:
-
Prepare a serial dilution of this compound in the organoid culture medium. Based on 2D data, a starting concentration range of 10⁻⁹ M to 10⁻⁴ M is recommended.[11]
-
Include a vehicle control (the solvent used to dissolve this compound, typically sterile water or PBS) and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the plates for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal endpoint.
-
-
Assessment of this compound Effects:
-
Organoid Morphology and Size: Image the organoids at regular intervals using a brightfield or phase-contrast microscope. The size (area, volume) and morphology of the organoids can be quantified using image analysis software.[13][14]
-
Viability Assay: Use a viability stain (e.g., Calcein-AM/Ethidium homodimer-1 or a luminescence-based ATP assay like CellTiter-Glo® 3D) to determine the percentage of live and dead cells within the organoids.[15][16]
-
Proliferation Assay: Fix and permeabilize the organoids for immunofluorescence staining of proliferation markers such as Ki-67.[17]
-
Apoptosis Assay: Use a live-cell imaging reagent for activated caspases (e.g., Caspase-3/7 Green) or perform immunofluorescence for cleaved caspase-3 after fixation.[15][16]
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling in cancer cells.
Experimental Workflow
Caption: Experimental workflow for this compound in organoids.
References
- 1. Let’s Go 3D! New Generation of Models for Evaluating Drug Response and Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative optical imaging of primary tumor organoid metabolism predicts drug response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 5. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Optical Imaging of Primary Human Tumor Organoids: Development of a Personalized Drug Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of GnRH analogues in endometriosis-associated apoptosis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Prostate Cancer Treatment Responses in the Organoid Era: 3D Environment Impacts Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapy Testing in a Spheroid-based 3D Cell Culture Model for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of GnRH analogues on apoptosis and expression of Bcl-2, Bax, Fas and FasL proteins in endometrial epithelial cell cultures from patients with endometriosis and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. erasmusurologyresearch.nl [erasmusurologyresearch.nl]
- 16. researchgate.net [researchgate.net]
- 17. 3D Cell Culture Proliferation Assay [visikol.com]
Triptorelin for Chemical Castration in Research Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool for inducing reversible chemical castration in various research animal models. Its mechanism of action involves the initial stimulation followed by the downregulation of GnRH receptors in the pituitary gland, leading to a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3][4] This results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a decrease in the production of sex steroids such as testosterone (B1683101) in males and estrogen in females.[1][2] This controlled and reversible suppression of reproductive function makes this compound a valuable agent in studies requiring a castrate model, including research in oncology, endocrinology, and reproductive biology.[3]
These application notes provide a comprehensive overview of the use of this compound for inducing chemical castration in research animals, including detailed protocols for its administration and for the evaluation of its efficacy.
Mechanism of Action: GnRH Receptor Downregulation
This compound acts as a superagonist at the GnRH receptors on pituitary gonadotroph cells.[5] Initially, this leads to a transient surge in LH and FSH release, known as the "flare effect".[1][2] However, continuous administration of this compound leads to the desensitization and downregulation of GnRH receptors.[1][5] This uncoupling of the receptors from their intracellular signaling pathways ultimately results in a sustained decrease in gonadotropin secretion and subsequent gonadal steroidogenesis, effectively inducing a state of chemical castration.[1][2]
Figure 1: this compound's Mechanism of Action on the HPG Axis.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound in inducing chemical castration can be quantified by monitoring serum sex hormone levels and the weights of reproductive organs. The following tables summarize representative data from studies in rodents.
Table 1: this compound Dosages for Chemical Castration in Rodents
| Animal Model | This compound Formulation | Dosage | Route of Administration | Frequency | Reference |
| Male Sprague-Dawley Rats | This compound Acetate (B1210297) Microspheres | 0.6 mg/kg | Intramuscular (IM) | Every 28 days | [6] |
| Male Sprague-Dawley Rats | 1-month formulation | Not Specified | Intramuscular (IM) | Single Injection | [7] |
| Male Rats | This compound | 300 µg/kg | Intramuscular (IM) | Single Injection | [8] |
| Female Mice | This compound Antigens | 10, 20, 40 µg | Subcutaneous (SC) | Daily for 7 days | [9] |
Table 2: Effect of this compound on Serum Testosterone Levels in Male Rats
| Study Duration | This compound Dose | Time Point | Mean Testosterone Level (ng/mL) | Fold Change vs. Control | Reference |
| 28 days | 0.6 mg/kg (microspheres) | Day 5 | < 0.05 | Significant Decrease | [6] |
| 28 days | 0.6 mg/kg (microspheres) | Day 28 | < 0.05 | Maintained Castrate Levels | [6] |
| 95 days | Not Specified | Day 48 | 0.18 ± 0.05 | ~4.2-fold decrease | [10] |
| 95 days | Not Specified | Day 69 | 0.03 ± 0.01 | ~78-fold decrease | [10] |
Table 3: Effect of this compound on Reproductive Organ Weights in Rodents
| Animal Model | This compound Dose | Organ | % Weight Reduction vs. Control | Study Duration | Reference |
| Male Rats | 15 mg/kg (Antide, a GnRH antagonist) | Prostate | Castration-like inhibition | 8 weeks | [11] |
| Female Mice | 20 µg (antigen) | Uterus | 28.57% | 35 days | [9] |
| Female Mice | 40 µg (antigen) | Uterus | 11.43% | 35 days | [9] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a study involving this compound-induced chemical castration in research animals.
Figure 2: General Experimental Workflow for Chemical Castration Studies.
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound acetate or pamoate (lyophilized powder)
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 25-27G)
-
Vortex mixer (optional)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with the appropriate volume of sterile water or saline to achieve the desired final concentration. Refer to the manufacturer's instructions for specific reconstitution volumes. For depot formulations, follow the specific instructions provided with the kit, which may involve a specific diluent and mixing procedure.
-
Mixing: Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution should be clear and free of particulate matter.
-
Administration:
-
Subcutaneous (SC) Injection: Pinch a fold of skin, typically in the dorsal neck or flank region, and insert the needle at a 45-degree angle. Aspirate briefly to ensure a blood vessel has not been entered, then slowly inject the solution.
-
Intramuscular (IM) Injection: Inject into a large muscle mass, such as the quadriceps or gluteal muscles. The injection site should be alternated for repeated administrations.[12]
-
-
Dosage: The appropriate dosage will vary depending on the animal species, the desired duration of castration, and the specific this compound formulation used (see Table 1 for examples). It is recommended to consult the literature for dosages established for your specific animal model and research question.
Protocol 2: Blood Sample Collection for Hormone Analysis
Materials:
-
Appropriate collection tubes (e.g., serum separator tubes, EDTA tubes for plasma)
-
Needles and syringes or capillary tubes
-
Centrifuge
Procedure (Rodents):
-
Anesthesia: Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Collection Site: Collect blood from a suitable site, such as the saphenous vein, tail vein, or via cardiac puncture for terminal procedures.
-
Serum Collection: Allow the blood to clot at room temperature for 15-30 minutes. Centrifuge at 2000-3000 rpm for 10-20 minutes.[2][10]
-
Plasma Collection: If using an anticoagulant, mix the blood gently and centrifuge immediately at 2000-3000 rpm for 15-20 minutes.[3][10]
-
Storage: Aspirate the serum or plasma and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.[3][10][13]
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Testosterone/Estradiol
Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit you are using. Kits are available from various suppliers (e.g., Abcam, Thermo Fisher Scientific, Kamiya Biomedical Company).[1][3][10][14][15]
Materials:
-
Commercial ELISA kit for rat/mouse testosterone or estradiol
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Standard solutions, samples, and controls
General Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions.[4][10]
-
Assay:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[10]
-
Add the enzyme-conjugated secondary antibody or competing antigen, depending on the assay format (competitive vs. sandwich).
-
Incubate the plate for the specified time and temperature (e.g., 60 minutes at room temperature).[10]
-
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.[10]
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark to allow for color development.[10]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.[10]
-
Reading: Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.[2][14]
-
Calculation: Calculate the concentration of the hormone in the samples by comparing their absorbance to the standard curve.[3]
Protocol 4: Histological Analysis of Gonadal Tissue
Materials:
-
10% neutral buffered formalin or Bouin's fixative
-
Ethanol (B145695) (graded series: 70%, 95%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stains
-
Mounting medium
Procedure:
-
Tissue Fixation: Immediately after euthanasia and organ harvest, fix the testes or ovaries in 10% neutral buffered formalin or Bouin's solution for at least 24 hours.[16][17]
-
Tissue Processing:
-
Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin blocks using a microtome.[18]
-
Staining (H&E):
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a descending series of ethanol to water.[20]
-
Hematoxylin Staining: Stain the nuclei with hematoxylin for a specified time (e.g., 5 minutes).[20]
-
Differentiation: Briefly differentiate in acid alcohol to remove excess stain.[21]
-
Bluing: "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or running tap water) to turn the nuclear stain blue.[21]
-
Eosin Staining: Counterstain the cytoplasm and extracellular matrix with eosin for a specified time (e.g., 2 minutes).[20]
-
Dehydration and Clearing: Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.[20]
-
-
Mounting: Mount a coverslip over the tissue section using a permanent mounting medium.[22]
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate the morphology of the seminiferous tubules (in testes) or ovarian follicles and corpora lutea (in ovaries). Look for signs of atrophy, reduced spermatogenesis, or altered follicular development.
Conclusion
This compound is a reliable and effective tool for inducing chemical castration in research animals. The protocols outlined in these application notes provide a framework for the successful implementation of this compound in preclinical research. Adherence to these methodologies, combined with careful monitoring of hormonal and histological endpoints, will ensure the generation of robust and reproducible data for a wide range of scientific investigations. It is crucial to consult relevant literature and institutional guidelines to optimize dosages and procedures for specific animal models and experimental objectives.
References
- 1. content.abcam.com [content.abcam.com]
- 2. bt-laboratory.com [bt-laboratory.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 6. An analytical strategy to characterize the pharmacokinetics and pharmacodynamics of this compound in rats based on simultaneous LC-MS/MS analysis of this compound and endogenous testosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Preparation of Testicular Samples for Histology and Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. This compound and cetrorelix induce immune responses and affect uterine development and expressions of genes and proteins of ESR1, LHR, and FSHR of mice [pubmed.ncbi.nlm.nih.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. Induction of chemical castration in male rats by a new long-acting LHRH-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. k-assay.com [k-assay.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ohsu.edu [ohsu.edu]
- 19. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 20. labmethods.org [labmethods.org]
- 21. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 22. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Triptorelin in Xenograft Models of Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triptorelin, a gonadotropin-releasing hormone (GnRH) agonist, in preclinical xenograft models of breast cancer. This document offers detailed experimental protocols and summarizes key data to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
This compound is a synthetic decapeptide analog of GnRH.[1] In the context of hormone-receptor-positive breast cancer, its primary mechanism of action is the suppression of ovarian function.[2][3] Continuous administration of this compound leads to the downregulation of GnRH receptors in the pituitary gland, which in turn decreases the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This reduction in gonadotropins results in suppressed estrogen production by the ovaries, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of a key growth stimulus.[2][4] Beyond its indirect hormonal effects, some studies suggest that this compound may also exert direct antiproliferative effects on breast cancer cells.[4][5]
Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound in breast cancer models.
| Cell Line | Xenograft Model | Treatment | Dosage | Duration | Key Findings | Reference |
| MCF-7 (ER+) | Nude Mice | This compound | 100 nM | 5 days | Dose-dependent inhibition of osteoblast-induced invasion. | [6] |
| MCF-7 (ER+) | Nude Mice | Triptolide | 0.4 mg/kg/day | 21 days | Significant inhibition of tumor growth (41% reduction in volume, 67% in weight). | [7] |
| MDA-MB-231 (ER-) | Nude Mice | This compound | Not specified | Not specified | No effect on the growth of estrogen-insensitive cells. | [5] |
| Clinical Trial | Patient Population | Treatment Arms | Key Findings | Reference |
| SOFT & TEXT | Premenopausal women with HR+ early breast cancer | Tamoxifen (B1202) + OFS (this compound) vs. Exemestane + OFS (this compound) vs. Tamoxifen alone | Addition of OFS with this compound to tamoxifen improved disease-free survival in high-risk patients. Exemestane plus OFS further reduced recurrence risk compared to tamoxifen plus OFS. | [4][8] |
Signaling Pathways
This compound's effects on breast cancer cells are mediated through complex signaling pathways. The primary indirect mechanism involves the hypothalamic-pituitary-gonadal axis. Direct effects on tumor cells can involve the activation of phosphotyrosine phosphatase (PTP), leading to the inhibition of mitogenic signaling pathways like MAPK.[4]
Caption: Indirect Mechanism of this compound via the Hypothalamic-Pituitary-Gonadal Axis.
Caption: Direct Antiproliferative Effect of this compound on Breast Cancer Cells.
Experimental Protocols
Protocol 1: Establishment of an ER+ Breast Cancer Xenograft Model (MCF-7)
This protocol describes the establishment of a subcutaneous xenograft model using the MCF-7 human breast cancer cell line, which is estrogen-receptor positive.
Materials:
-
MCF-7 human breast cancer cell line
-
Culture medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
17β-estradiol pellets (0.72 mg, 60-day release)
Procedure:
-
Cell Culture: Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2. Passage cells before they reach confluence.
-
Estrogen Supplementation: One day prior to tumor cell implantation, subcutaneously implant a 17β-estradiol pellet into the dorsal neck region of each mouse. This is crucial for the growth of ER+ MCF-7 tumors.
-
Cell Preparation: On the day of injection, harvest MCF-7 cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium. Perform a cell count and assess viability (should be >95%).
-
Injection: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each anesthetized mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Protocol 2: this compound Treatment in Xenograft Models
This protocol outlines the procedure for treating established breast cancer xenografts with this compound.
Materials:
-
This compound (e.g., this compound Pamoate)
-
Sterile saline or other appropriate vehicle
-
Mice with established xenograft tumors (tumor volume ~100-200 mm³)
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Preparation: Reconstitute this compound in the appropriate vehicle according to the manufacturer's instructions. A common dose used in clinical settings is 3.75 mg administered every 4 weeks.[4][9] For mouse studies, a dose of 3-4 mg/kg administered subcutaneously every 4 weeks can be a starting point, but dose-response studies are recommended.
-
Administration: Administer this compound or vehicle to the respective groups via subcutaneous or intramuscular injection.
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
Experimental Workflow
Caption: Experimental Workflow for this compound Efficacy Studies in Breast Cancer Xenograft Models.
References
- 1. drugs.com [drugs.com]
- 2. Evaluating this compound as a treatment option for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Trial Using Gonadotropin-Releasing Hormone Agonist this compound for the Preservation of Ovarian Function During (Neo)Adjuvant Chemotherapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound in the treatment of premenopausal women with early-stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct antiproliferative effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triptolide inhibits human breast cancer MCF-7 cell growth via downregulation of the ERα-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Review of its Use as an Adjuvant Anticancer Therapy in Early Breast Cancer | springermedicine.com [springermedicine.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Synthetic Triptorelin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer.[1][2] Its synthesis results in a crude product containing various impurities, such as deletion peptides, truncated sequences, and incompletely deprotected peptides.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and highly effective method for purifying synthetic peptides like this compound to achieve the high purity required for therapeutic applications.[3][4] This protocol details the analytical and preparative RP-HPLC methods for the purification of synthetic this compound.
The principle of RP-HPLC for peptide purification relies on the hydrophobic interaction between the peptide and the stationary phase.[4] Peptides are loaded onto a hydrophobic column (typically C8 or C18) in a polar mobile phase and are eluted by gradually increasing the concentration of an organic solvent.[4][5] This differential elution allows for the separation of the target peptide from its impurities.[4]
Experimental Protocols
This section outlines the detailed methodologies for both analytical and preparative HPLC purification of this compound.
Sample Preparation
-
Crude Peptide Dissolution: Dissolve the crude synthetic this compound peptide in an aqueous solution containing a low percentage of organic solvent (e.g., 5% v/v acetonitrile (B52724) in water) to a concentration of approximately 0.1 g/mL.[6] Alternatively, the crude peptide can be dissolved in aqueous solutions of 0.1% trifluoroacetic acid (TFA), acetic acid, or a phosphate (B84403) buffer.[3][7][8]
-
Filtration: Filter the dissolved crude peptide solution through a 0.45 µm membrane filter to remove any particulate matter before loading it onto the HPLC column.[6]
Analytical HPLC Method
Analytical HPLC is primarily used for the initial assessment of the crude peptide's purity and for monitoring the fractions collected during preparative HPLC.
-
Column: Welch Ultimate XB-C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 20 mmol/L aqueous solution of ammonium (B1175870) acetate (B1210297) (pH 6.9) or 0.1% TFA in water.[1][3]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A linear gradient is typically employed. The specific gradient will depend on the hydrophobicity of the impurities but a common starting point is a shallow gradient from a low to a high percentage of Mobile Phase B over 40-60 minutes.[6][8][9]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 10 µL.[6]
Preparative HPLC Method
Preparative HPLC is used to isolate and purify larger quantities of the target this compound peptide.
-
Column: Reversed-phase polymer (e.g., UniPS 10-100) or silica-based C18 columns with larger dimensions (e.g., 10 mm ID x 250 mm L, 5 µm particles, 300Å pore diameter).[6][7]
-
Mobile Phase A: 0.15-0.40 wt% sodium dihydrogen phosphate aqueous solution (pH 2.0-3.0), 0.1% TFA in water, or 0.05% aqueous acetic acid.[3][6][9]
-
Gradient Elution: A linear gradient from 20-40% of Mobile Phase B over 50-70 minutes is a typical starting point.[6]
-
Flow Rate: Flow rates are significantly higher than in analytical HPLC and depend on the column diameter, typically ranging from 60-80 mL/min for a 5 cm ID column.[8]
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the this compound peptide.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method described above to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >99%). The solvent is then removed, often by rotary evaporation to concentrate the sample, followed by freeze-drying (lyophilization) to obtain the purified this compound acetate as a powder.[6][9]
Data Presentation
The following tables summarize the key parameters for analytical and preparative HPLC purification of this compound based on the reviewed literature.
Table 1: Analytical HPLC Parameters for this compound Analysis
| Parameter | Specification | Source |
| Column | Welch Ultimate XB-C18 (250 mm x 4.6 mm, 5 µm) | [1] |
| XTERRA RP18 (250 mm x 4.6 mm, 5 µm) | [6] | |
| Mobile Phase A | 20 mmol/L Ammonium Acetate (pH 6.9) | [1] |
| 0.068 mol/L Phosphate Buffer (pH 6.85) | [6] | |
| Mobile Phase B | Acetonitrile | [1][6] |
| Flow Rate | 0.5 - 1.5 mL/min | [1][6] |
| Detection Wavelength | 210 - 220 nm | [1][3] |
| Column Temperature | 35 °C | [6] |
| Injection Volume | 10 µL | [6] |
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Specification | Source |
| Column | Reversed-phase polymer (UniPS 10-100) | [6] |
| Discovery Bio Wide Pore C18 (250 mm x 10 mm, 5 µm, 300Å) | [7] | |
| Kromasil C18 (5 µm) | [10] | |
| Mobile Phase A | 0.15-0.40 wt% Sodium Dihydrogen Phosphate (pH 2.0-3.0) | [6] |
| 0.05% Acetic Acid (v/v) | [9] | |
| 0.1% TFA (v/v) | [3] | |
| Mobile Phase B | Acetonitrile or Methanol | [6][9] |
| Elution Gradient | 20-40% B over 50-70 min | [6] |
| 10-30% B over 40 min | [9] | |
| Flow Rate | 80 mL/min (for 50 mm ID column) | [9] |
| 450 mL/min (for 150 mm ID column) | [6] | |
| Detection Wavelength | 230 nm | [6][9] |
Table 3: Performance Data for this compound Purification
| Parameter | Result | Source |
| Final Purity | > 99.9% | [9] |
| 99.96% | [6] | |
| Maximum Single Impurity | < 0.02% | [9] |
| 0.015% | [6] | |
| Purification Yield | 94.3% | [6] |
| Salt exchange yield: 97.2% | [9] |
Visualizations
The following diagram illustrates the general workflow for the HPLC purification of synthetic this compound.
Caption: Workflow for HPLC Purification of Synthetic this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Investigation of synthetic peptide hormones by liquid chromatography coupled to pneumatically assisted electrospray ionization mass spectrometry: analysis of a synthesis crude of peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114014913B - Purification method of this compound acetate - Google Patents [patents.google.com]
- 7. pharmtech.com [pharmtech.com]
- 8. A kind of purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN109438561A - A kind of purification process of this compound - Google Patents [patents.google.com]
- 10. RU2585105C1 - Method of purifying this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Triptorelin Delivery Methods in In Vivo Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent therapeutic agent in the management of hormone-dependent cancers, such as prostate and breast cancer. Its mechanism of action involves the initial stimulation followed by the downregulation of pituitary GnRH receptors, leading to a significant reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, suppresses the production of testosterone (B1683101) and estrogen, key hormones that can fuel the growth of certain cancers. In the context of in vivo cancer research, the effective delivery of this compound is paramount to achieving sustained therapeutic levels and accurately modeling clinical outcomes.
These application notes provide an overview of various this compound delivery methods for preclinical cancer research, including poly(lactic-co-glycolic acid) (PLGA) microspheres, nanoparticles, and in-situ forming hydrogels. Detailed protocols for the preparation and administration of these formulations are provided to guide researchers in their experimental design.
Mechanism of Action: GnRH Receptor Downregulation
Continuous administration of this compound disrupts the natural pulsatile secretion of GnRH, leading to a biphasic response. Initially, there is a transient surge in LH and FSH, which can cause a temporary "flare-up" of the disease.[1] However, prolonged exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[1] This ultimately results in a sustained suppression of gonadotropin release and a subsequent decrease in sex steroid production, achieving a state of "medical castration."[1]
Data Presentation: Comparison of Delivery Systems
The choice of delivery system can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound in in vivo models. Below is a summary of reported data from preclinical and clinical studies for different formulations. Direct head-to-head comparisons of these delivery systems in the same animal cancer model are limited in the current literature.
| Delivery System | Formulation Details | Animal Model | Key Findings | Reference |
| PLGA Microspheres | This compound acetate (B1210297) (3.75 mg) in PLGA 5050 | Human (Prostate Cancer) | Testosterone suppression to <0.5 ng/mL achieved in 97.6% of patients by day 28 and maintained until day 84. Median PSA levels reduced from 100 ng/mL to 3.39 ng/mL at 84 days. | [2][3] |
| Biodegradable Silica (B1680970) Depot | This compound acetate encapsulated in silica microparticles within a silica hydrogel | Sprague-Dawley Rats | 5-fold lower Cmax compared to Pamorelin® (PLGA microspheres). Testosterone levels remained below human castration limit for 91 days. | [4] |
| Nanoparticles | This compound-conjugated gold nanoparticles | In vitro (MCF-7 Breast Cancer Cells) | Enhanced radiosensitivity of cancer cells. Targeted nanoparticles showed greater cellular uptake compared to non-targeted nanoparticles. | [5] |
| In-Situ Forming Hydrogel | This compound acetate in a chitosan (B1678972)/polyvinyl pyrrolidone blend suspended in sesame oil | Male Rats | Performance in decreasing serum testosterone levels for 35 days was comparable to Diphereline® SR (PLGA microspheres). | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres
This protocol is based on the double emulsion-solvent evaporation method.
Materials:
-
This compound acetate
-
Poly(D,L-lactide-co-glycolide) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Prepare the inner aqueous phase (W1): Dissolve a known amount of this compound acetate in a small volume of deionized water.
-
Prepare the oil phase (O): Dissolve PLGA in DCM. A common concentration is 500 mg of PLGA in 5 mL of DCM.
-
Form the primary emulsion (W1/O): Add the inner aqueous phase (W1) to the oil phase (O). Emulsify using a high-speed homogenizer at a specified speed and duration (e.g., 15,000 rpm for 90 seconds) to create a stable water-in-oil emulsion.[7]
-
Prepare the external aqueous phase (W2): Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Form the double emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) while stirring. Homogenize the mixture to form a water-in-oil-in-water double emulsion.
-
Solvent evaporation: Continuously stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Microsphere collection and washing: Collect the hardened microspheres by centrifugation or filtration. Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder. Store the lyophilized microspheres at a low temperature (e.g., -20°C) until use.
Protocol 2: Preparation of this compound-Loaded Nanoparticles
This protocol describes a general method for preparing this compound-loaded nanoparticles, which can be adapted for specific nanoparticle types (e.g., gold, polymeric).
Materials:
-
This compound acetate
-
Nanoparticle matrix material (e.g., gold chloride for gold nanoparticles, PLGA for polymeric nanoparticles)
-
Reducing agent (for gold nanoparticles, e.g., sodium citrate)
-
Stabilizing agent (e.g., alginate, polyethylene (B3416737) glycol - PEG)
-
Deionized water
-
Stirring and heating equipment
-
Centrifuge
Procedure (Example for this compound-Conjugated Gold Nanoparticles):
-
Synthesize gold nanoparticles (AuNPs): Heat a solution of gold chloride to boiling. Add a reducing agent like sodium citrate (B86180) while stirring vigorously. The solution color change indicates the formation of AuNPs.
-
Surface modification: Coat the AuNPs with a stabilizing and functionalizing agent like alginate.
-
Conjugation with this compound: Activate the carboxyl groups on the alginate-coated AuNPs using EDC/NHS chemistry. Add this compound to the activated AuNP solution and allow it to react to form a stable conjugate.
-
Purification: Centrifuge the solution to pellet the this compound-conjugated AuNPs and remove any unreacted components. Resuspend the nanoparticles in a suitable buffer (e.g., PBS).
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
Protocol 3: Preparation of an In-Situ Forming this compound Hydrogel
This protocol is based on a chitosan-based formulation that forms a gel upon contact with aqueous environments.[6][8]
Materials:
-
This compound acetate
-
Chitosan (or a water-soluble derivative like sodium carboxymethyl chitosan)
-
Polyvinyl pyrrolidone (PVP)
-
Sesame oil (as a non-aqueous vehicle)
-
Spray dryer (optional, for preparing chitosan microspheres)
Procedure:
-
Prepare polymer blend: Prepare blends of chitosan (or its derivative) and PVP at various ratios.[6][8]
-
Prepare this compound suspension: Suspend the desired amount of this compound acetate and the polymer blend in sesame oil. The solid content can be varied (e.g., 10-30%).[6][8]
-
Homogenization: Homogenize the suspension to ensure uniform distribution of the drug and polymers.
-
Sterilization: The final formulation should be sterilized using an appropriate method that does not degrade the components.
-
Administration: The formulation is administered as a liquid suspension. Upon injection into the aqueous in vivo environment, the chitosan and PVP interact to form a gel matrix, providing sustained release of this compound.
In Vivo Experimental Workflow
A typical workflow for evaluating this compound delivery systems in an in vivo cancer model is outlined below.
Decision-Making for Delivery System Selection
The selection of an appropriate this compound delivery system for in vivo cancer research depends on the specific experimental goals.
Conclusion
The choice of a this compound delivery method for in vivo cancer research is a critical determinant of experimental success. PLGA microspheres offer well-characterized, long-term release profiles. Nanoparticles provide the potential for targeted delivery to tumor sites, and in-situ forming hydrogels present a convenient option for sustained local delivery. The protocols and data presented herein are intended to serve as a valuable resource for researchers designing and conducting preclinical studies with this compound. Careful consideration of the experimental objectives, required duration of action, and available resources will guide the selection of the most appropriate delivery system.
References
- 1. An Update on this compound: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness, pharmacokinetics, and safety of this compound acetate microspheres in patients with locally advanced and metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustained In-Vivo Release of this compound Acetate from a Biodegradable Silica Depot: Comparison to Pamorelin® LA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of effect of gold nanoparticles conjugated with this compound peptide on the radiosensitivity of breast cancer cells (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and evaluation of an in situ gel forming system for controlled delivery of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013091283A1 - Pharmaceutical compositions of this compound microspheres - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Triptorelin: Application Notes and Protocols for Assisted Reproductive Technology (ART) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) that acts as a potent GnRH receptor agonist.[1] Its primary mechanism of action involves initial stimulation followed by profound suppression of the pituitary-gonadal axis.[2] This biphasic action allows for its versatile application in Assisted Reproductive Technology (ART), primarily to prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation (COS), thereby improving the outcomes of in vitro fertilization (IVF) and other ART procedures.[3][4] These notes provide an overview of this compound's mechanism, summarize its application in various clinical protocols, and offer detailed methodologies for its use in research settings.
Mechanism of Action
This compound exerts its effects by binding to GnRH receptors on pituitary gonadotroph cells.[1] This interaction initiates a biphasic response:
-
Flare-Up Effect (Initial Agonist Phase): Upon initial administration, this compound mimics endogenous GnRH, leading to a transient increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[2] This initial surge can be harnessed in certain ART protocols to augment follicular recruitment.[5]
-
Downregulation (Antagonist Phase): Continuous or long-term administration of this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[2][6] This results in a profound suppression of FSH and LH secretion, leading to a state of temporary, reversible medical hypophysectomy.[2][3] This suppression is crucial for preventing a premature LH surge, which could otherwise lead to the untimely ovulation of immature follicles.[4]
Signaling Pathway
The binding of this compound (a GnRH agonist) to the GnRH receptor (GnRHR), a G-protein coupled receptor, primarily activates the Gαq/11 protein.[2][7] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][8] These events ultimately result in the synthesis and release of LH and FSH. Continuous stimulation by this compound leads to receptor desensitization and internalization, uncoupling it from its signaling pathways and causing the suppression of gonadotropin release.[1]
Caption: this compound's GnRH receptor signaling pathway.
Clinical Protocols in Assisted Reproductive Technology
This compound is utilized in several established protocols for controlled ovarian stimulation in ART. The choice of protocol depends on the patient's age, ovarian reserve, and previous response to treatment.[9]
Data Presentation: this compound Protocols and Outcomes
| Protocol | This compound Dosage & Timing | Typical Patient Profile | Primary Goal | Reported Outcomes |
| Long Protocol | 0.1 mg/day subcutaneously starting in the mid-luteal phase (day 21) of the preceding cycle.[4][9] | Normal responders. | Pituitary downregulation to prevent premature LH surge.[4] | Gold standard for many years, offering good control of the cycle.[4] |
| Short (Flare) Protocol | 0.1 mg/day subcutaneously starting on day 1 or 2 of the menstrual cycle.[5] | Poor responders, low ovarian reserve.[5] | Utilize the initial "flare-up" of FSH and LH to improve follicular recruitment.[5] | May increase the number of oocytes retrieved in poor responders.[10] |
| Luteal Phase Support | Single dose of 0.1 mg or 0.2 mg subcutaneously, typically administered 6 days after oocyte pick-up or on the day of embryo transfer.[11][12][13] | Patients undergoing fresh embryo transfer. | Enhance corpus luteum function and potentially improve implantation rates.[11][12] | Some studies show improved implantation and clinical pregnancy rates, though results can be heterogeneous.[1][12] |
Experimental Protocols
This compound Long Protocol for Controlled Ovarian Stimulation in IVF
This protocol is designed to achieve profound pituitary suppression before initiating ovarian stimulation.
Methodology:
-
Baseline Assessment: A baseline ultrasound and hormonal assessment (FSH, LH, Estradiol) are performed on day 2 or 3 of the menstrual cycle preceding the treatment cycle.
-
Downregulation Phase:
-
On day 21 of the menstrual cycle, daily subcutaneous injections of this compound (e.g., Decapeptyl®) at a dose of 0.1 mg are initiated.[4][9]
-
This continues for approximately 10-14 days.[6]
-
Confirmation of downregulation is achieved when serum estradiol (B170435) levels are <50 pg/mL and an ultrasound shows a thin endometrium with no ovarian cysts.[6]
-
-
Ovarian Stimulation Phase:
-
Once downregulation is confirmed, daily injections of gonadotropins (e.g., recombinant FSH) are started at a dose of 150-225 IU, adjusted based on patient characteristics.[4]
-
The daily 0.1 mg this compound injections are continued alongside the gonadotropin injections.[9]
-
Follicular growth is monitored via transvaginal ultrasound and serum estradiol levels every 2-4 days.[4]
-
-
Triggering of Ovulation:
-
When at least three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.[4]
-
This compound and gonadotropin injections are discontinued (B1498344) on the day of the hCG trigger.[6]
-
-
Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration 34-36 hours after the hCG injection.[9]
Caption: Workflow for the this compound Long Protocol in ART.
Luteal Phase Support with this compound
This protocol aims to support the luteal phase, potentially improving endometrial receptivity and pregnancy outcomes.
Methodology:
-
Ovarian Stimulation and Oocyte Retrieval: Patients undergo a standard controlled ovarian stimulation protocol (e.g., GnRH antagonist protocol).[1][13]
-
Fertilization and Embryo Culture: Oocytes are fertilized in vitro, and embryos are cultured to the desired stage (e.g., day 3 or day 5 blastocyst).
-
Standard Luteal Support: Luteal phase support with progesterone (B1679170) (e.g., 400 mg micronized progesterone vaginally, daily) is initiated on the day of oocyte retrieval.[1][13]
-
This compound Administration:
-
Embryo Transfer: The embryo transfer is performed as scheduled.
-
Pregnancy Test: A serum β-hCG test is performed 14 days after oocyte retrieval to determine pregnancy.[1]
Caption: Workflow for this compound Luteal Phase Support.
In Vitro Studies on Gonadotroph Cell Lines
This compound is a valuable tool for studying GnRH receptor signaling and regulation in vitro.
Methodology:
-
Cell Culture:
-
Culture a suitable gonadotroph-derived cell line (e.g., αT3-1 cells) in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
-
This compound Treatment:
-
Plate cells to a desired confluency.
-
For downregulation studies, treat cells with a continuous dose of this compound (e.g., 10 nM) for varying time points (e.g., 3, 9, 24 hours).
-
For studying pulsatile stimulation, a perifusion system can be used to deliver short pulses of this compound (e.g., 10 nM for 5 minutes every hour).
-
-
Analysis of Downstream Effects:
-
Receptor Expression: Analyze GnRH receptor mRNA levels using RT-qPCR or Northern blot.
-
Signaling Pathway Activation: Assess the phosphorylation status of key signaling proteins (e.g., ERK, JNK) via Western blotting.
-
Hormone Secretion: Measure LH levels in the culture supernatant using ELISA.
-
Cell Viability/Proliferation: Evaluate cell viability using an MTT assay or cell proliferation by direct cell counting.[14][15]
-
Conclusion
This compound remains a cornerstone in the pharmacological management of patients undergoing ART. Its well-understood mechanism of action and the flexibility of its application in various protocols allow for individualized treatment strategies. For researchers, this compound serves as a critical tool to dissect the intricate signaling pathways governing the reproductive axis, paving the way for further innovations in fertility treatment. The protocols outlined here provide a framework for the consistent and effective application of this compound in both clinical and research settings.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. zitawest.com [zitawest.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ivf-embryo.gr [ivf-embryo.gr]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. KEGG PATHWAY: map04912 [genome.jp]
- 9. izmirivfclinic.com [izmirivfclinic.com]
- 10. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. GnRH agonists to sustain the luteal phase in antagonist IVF cycles: a randomized prospective trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of this compound 0.1 mg as a Luteal Phase Support in Assisted Reproductive Technique After Embryo Transfer : a Randomized Controlled Trial [ctv.veeva.com]
- 14. research.uni-luebeck.de [research.uni-luebeck.de]
- 15. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptorelin: A Versatile Tool for Investigating Hormone-Dependent Gynecological Disorders
Application Notes and Protocols for Researchers
Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), serves as a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its ability to induce a transient surge followed by a sustained suppression of gonadotropin secretion makes it an invaluable research tool for studying the pathophysiology of hormone-dependent gynecological disorders such as endometriosis, uterine fibroids, and certain gynecological cancers. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in both in vitro and in vivo research models.
Mechanism of Action
This compound is a GnRH agonist that binds with high affinity to GnRH receptors on pituitary gonadotrophs.[1][2] Initial binding mimics the pulsatile release of endogenous GnRH, leading to a temporary increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[2][3] However, continuous administration of this compound leads to the desensitization and downregulation of GnRH receptors.[1][2] This sustained stimulation ultimately results in a profound and reversible suppression of LH and FSH release, leading to a significant reduction in ovarian estrogen production and creating a hypoestrogenic state.[1][4] This "medical castration" is the basis for its therapeutic effect in hormone-sensitive conditions.[3]
Beyond its effects on the HPG axis, this compound can also exert direct effects on cells outside the pituitary. GnRH receptors have been identified in various gynecological tissues, including the endometrium, ovaries, and breast cancer cells.[5] In these tissues, this compound can directly inhibit cell proliferation and induce apoptosis, often by interfering with growth factor signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[1][5]
Data Summary
The following tables summarize quantitative data from studies utilizing this compound in the context of gynecological disorders.
Table 1: Effect of this compound on Hormone Levels and Uterine/Fibroid Volume in Clinical Studies
| Disorder | Dosage and Administration | Duration of Treatment | Reduction in Estradiol Levels | Reduction in Uterine/Fibroid Volume | Reference(s) |
| Uterine Fibroids | 3.75 mg IM, monthly | 3 months | 68.6% | Uterine: 45.0%, Fibroid: 68.0% | [6] |
| Uterine Fibroids | 4 mg IM, every 4 weeks | 24 weeks | Significant decrease | Before: 284 ± 57 cm³, After: 89 ± 14 cm³ | [7] |
| Uterine Fibroids | 3.75 mg IM, every 28 days | 3 months | 94% of patients < 183 pmol/L | Uterine: ~51%, Leiomyoma: ~50% | [8] |
| Endometriosis | 3.75 mg IM, every 4 weeks | 6 months | Suppression to postmenopausal levels | Reduction in endometriotic lesions | [9] |
Table 2: In Vitro Effects of this compound on Gynecological Cell Lines
| Cell Line | This compound Concentration | Duration of Treatment | Observed Effect | Reference(s) |
| ERα+/ERβ+ endometrial, ovarian, breast cancer cells | 10⁻⁵ M | Not specified | Maximal inhibition of E2-induced proliferation | [1] |
| LNCaP (prostate cancer) | 10⁻⁴ M | Not specified | 25% to 65% inhibition of proliferation | [10] |
| LNCaP (prostate cancer) | 10⁻⁷ M | Not specified | 42% stimulation of proliferation (in FBS-supplemented medium) | [10] |
| PC3 (prostate cancer) | Not specified | Not specified | No effect on cell growth | [10] |
| MCF-7, CG-5 (breast cancer) | Not specified | Not specified | Inhibition of estrogen-stimulated proliferation | [11] |
Signaling Pathways
Experimental Protocols
In Vitro Protocol: Assessing the Antiproliferative Effect of this compound on Endometrial Cancer Cells (Ishikawa Cell Line) using MTT Assay
This protocol describes how to evaluate the effect of this compound on the viability and proliferation of the estrogen-receptor-positive Ishikawa human endometrial adenocarcinoma cell line.
Materials:
-
Ishikawa cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound acetate
-
Estradiol (E2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Ishikawa cells in DMEM/F12 medium until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells in a quiescent state.
-
Prepare stock solutions of this compound and Estradiol in a suitable solvent (e.g., sterile water or PBS for this compound, ethanol (B145695) for E2) and further dilute them in serum-free medium to the desired final concentrations.
-
Treat the cells with different concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) in the presence or absence of a fixed concentration of Estradiol (e.g., 10⁻⁸ M) to stimulate proliferation.[1] Include appropriate controls: vehicle control (medium with solvent), E2 alone, and this compound alone.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
In Vivo Protocol: Induction of Endometriosis in a Rat Model and this compound Treatment
This protocol details the surgical induction of endometriosis in rats and a subsequent treatment regimen with this compound to evaluate its efficacy in reducing endometriotic lesion size.
Materials:
-
Adult female Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
This compound for injection
-
Sterile saline
Procedure:
-
Surgical Induction of Endometriosis:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.[14]
-
Ligate the blood supply to one uterine horn and resect a 2 cm segment.[4][14]
-
Place the resected horn in sterile saline.
-
Open the uterine segment longitudinally and cut it into four 5x5 mm fragments.[14]
-
Suture these fragments to the peritoneal wall, near major blood vessels, with the endometrial layer facing the peritoneal cavity.[4][14]
-
Close the abdominal incision in layers.
-
Allow 2-4 weeks for the endometriotic lesions to establish.[15]
-
-
This compound Treatment:
-
After the establishment of lesions, randomize the rats into a control group (vehicle injection) and a treatment group.
-
Administer this compound via intramuscular or subcutaneous injection. A common dosage regimen for GnRH agonists in rat models is in the range of 1 mg/kg every 4 weeks.[16] The optimal dose and frequency should be determined based on the specific study design.
-
Treat the animals for a period of 4-8 weeks.
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the animals.
-
Perform a final laparotomy and carefully excise the endometriotic lesions.
-
Measure the size (length, width, and weight) of the lesions.
-
Fix the lesions in 10% formalin for histological analysis.
-
-
Histological and Immunohistochemical Analysis:
-
Embed the fixed tissues in paraffin (B1166041) and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to observe the general morphology of the lesions.
-
Conduct immunohistochemistry for markers of cell proliferation (e.g., Ki-67) to assess the antiproliferative effect of this compound.[11]
-
Conclusion
This compound is a powerful and specific tool for studying the hormonal regulation of gynecological disorders. By effectively suppressing ovarian steroidogenesis and exerting direct effects on hormone-sensitive cells, it allows researchers to dissect the molecular mechanisms underlying these conditions and to evaluate the efficacy of novel therapeutic strategies. The protocols provided here offer a starting point for utilizing this compound in both in vitro and in vivo experimental settings.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
- 4. Induction and characterization of a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid reduction of uterine leiomyomas with monthly injections of D-Trp6-GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro apoptosis effects of GnRHII on endometrial stromal cells from patients with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Clinical trial on the effectiveness and safety of this compound in treatment of uterine leiomyoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Patterns of proliferation and fibrosis in a rat model of endometriosis following administration of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
- 16. clinsurggroup.us [clinsurggroup.us]
Troubleshooting & Optimization
Triptorelin Stability & Degradation Technical Support Center
Welcome to the technical support center for triptorelin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the stability and degradation of this compound in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for storing aqueous solutions of this compound to ensure maximum stability?
A1: The maximum stability for this compound in aqueous solution is observed at an approximate pH of 5.0.[1] Degradation increases significantly in both highly acidic and alkaline conditions. For preparing stock solutions or formulations, using a buffer system that maintains this pH is critical.
Q2: Which buffer systems are recommended for this compound solutions, and are there any I should avoid?
A2: Acetate (B1210297) buffer has the most favorable effect on this compound stability.[1] Conversely, phosphate (B84403) buffers have been shown to catalyze degradation and should be avoided.[1] The concentration of acetate buffer does not appear to significantly affect the degradation rate.[1] For long-term stability, a formulation of 0.1 M acetate buffer at pH 5.0 with 3% (w/v) mannitol (B672) has been shown to be effective.[1]
Q3: My HPLC analysis shows several unexpected peaks after storing my this compound solution. What are these likely degradation products?
A3: The degradation pathway of this compound is highly dependent on the pH of the solution.[2][3]
-
In acidic solution (pH < 5): The primary degradation product is typically formed through deamidation.[2][3]
-
In near-neutral solution (pH 5-6): Hydrolysis of the peptide backbone, specifically at the N-terminal side of the ⁴Serine residue, is the main degradation pathway.[2][3]
-
In alkaline solution (pH > 7): The main degradation pathway is the epimerization of the ⁴Serine residue.[2] Parallel hydrolysis reactions can also occur.[2]
The diagram below illustrates these primary degradation routes.
Q4: How does temperature affect the stability of this compound in an aqueous solution?
A4: As with most peptides, higher temperatures accelerate the degradation of this compound.[4] In one study using an acetate buffer, stability was assessed over three days at various temperatures, showing a clear trend of increased degradation with increased temperature.[5] When incorporated into a polymer matrix to simulate a sustained-release formulation, this compound showed 98% stability for at least 6 months at 5°C, which dropped to 78% stability at 40°C.[4][6]
Quantitative Stability Data
The following tables summarize key quantitative data regarding this compound stability.
Table 1: Effect of pH and Buffer on this compound Degradation
| pH | Buffer System | Observation | Reference |
|---|---|---|---|
| ~5.0 | Acetate | Maximum stability | [1] |
| Acidic (<5) | Generic | Deamidation is the primary pathway | [2][3] |
| 5-6 | Generic | Peptide backbone hydrolysis at Ser⁴ | [2][3] |
| Alkaline (>7) | Generic | Ser⁴ epimerization is the primary pathway | [2] |
| N/A | Phosphate | Catalyzes higher degradation compared to acetate |[1] |
Table 2: Effect of Temperature on this compound Stability
| Temperature | Matrix / Solution | Stability Result | Duration | Reference |
|---|---|---|---|---|
| 5°C | hexPLA Polymer | 98% | 6 months | [4][6] |
| 40°C | hexPLA Polymer | 78% | Not specified | [4][6] |
| 4°C to 60°C | Acetate Buffer | Degradation increases with temperature | 3 days |[5][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9]
Objective: To generate this compound degradation products under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water or a weak acetate buffer (pH 5.0).[10]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, and 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[10]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, collecting samples at time points such as 1, 2, 4, and 8 hours. Neutralize samples with 0.1 M HCl before analysis.[10]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature and monitor over 24 hours.
-
Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 70-80°C) and analyze at set intervals.[11]
-
Photolytic Degradation: Expose a sample to a light source providing UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2). A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants.[11]
Protocol 2: Stability-Indicating RP-UHPLC Method
This method is capable of separating intact this compound from its potential degradation products.[12][13]
Chromatographic Conditions:
-
Column: YMC Triart C18 (50 × 2.1 mm, 1.9 µm)[12]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.0)[12][13]
-
Gradient: A short 5-minute gradient elution is typically effective.[12][13]
-
Flow Rate: 0.48 mL/min[12]
-
Column Temperature: ~54°C[12]
-
Injection Volume: 10-20 µL
Mechanism of Action & Signaling Pathway
This compound is a synthetic agonist of Gonadotropin-Releasing Hormone (GnRH).[14][15] Its therapeutic effect is achieved through a biphasic mechanism involving the GnRH receptor on pituitary gonadotroph cells.
-
Initial Stimulation (Flare-up): Upon initial administration, this compound binds to GnRH receptors, mimicking the natural hormone and causing a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[14][16]
-
Downregulation and Desensitization: Continuous, non-pulsatile exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[14][16] This subsequent phase dramatically reduces the secretion of LH and FSH.[14] The suppression of these gonadotropins results in a significant decrease in the production of gonadal sex steroids (testosterone and estrogen).[14]
References
- 1. Stability of gonadorelin and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo biocompatibility, sustained-release and stability of this compound formulations based on a liquid, degradable polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. AQbD-based development of a stability-indicating UHPLC-PDA-QDa method for this compound in parenteral formulations - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00919G [pubs.rsc.org]
- 13. AQbD-based development of a stability-indicating UHPLC-PDA-QDa method for this compound in parenteral formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
Technical Support Center: Optimizing Triptorelin Dosage for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing triptorelin dosage in in vitro cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro cell proliferation assays?
A1: The optimal concentration of this compound is highly cell-line specific and dependent on the experimental goals (e.g., stimulation vs. inhibition). Based on published studies, a wide range of concentrations has been tested. For initial experiments, it is advisable to perform a dose-response curve starting from 10 pM up to 100 µM.
Studies have shown varied effects at different concentrations. For example, in the LNCaP human prostatic cell line, a high dose (10⁻⁴ M) resulted in a significant inhibitory effect on proliferation, while a lower dose (10⁻⁷ M) showed a proliferative effect in certain culture conditions.[1][2] In some breast cancer cell lines, maximal inhibition of estradiol-induced proliferation was observed at a concentration of 10⁻⁵ M.[3] For invasion assays in triple-negative breast cancer cells, significant inhibitory effects were seen at concentrations of 1 nM and were maximal at 100 nM.[4]
Q2: How does the effect of this compound vary across different cancer cell lines?
A2: The effect of this compound is highly dependent on the expression of gonadotropin-releasing hormone (GnRH) receptors on the cell surface and the specific signaling pathways active within the cell line.[2][5]
-
Prostate Cancer: In androgen-responsive LNCaP cells, this compound can have a dual stimulatory-inhibitory effect depending on the dose.[1][2] However, it has been shown to have no effect on the growth of androgen-unresponsive PC3 cells.[1][2]
-
Breast Cancer: this compound has been shown to inhibit the estrogen-stimulated proliferation of hormone-dependent breast cancer cell lines like MCF-7 and CG-5, but it does not affect the growth of estrogen-insensitive lines such as MDA-MB-231.[6][7]
-
Ovarian and Endometrial Cancer: GnRH agonists like this compound have demonstrated cytotoxic and anti-proliferative effects on ovarian and endometrial cancer cells, which often express high levels of GnRH receptors.[2][8]
Summary of this compound Effects on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Observed Effect |
| LNCaP | Prostate Cancer | 10⁻⁴ M (100 µM) | Inhibition of proliferation (25% to 65%)[1][2] |
| 10⁻⁷ M (100 nM) | Stimulation of proliferation (42%)[1][2] | ||
| PC3 | Prostate Cancer | Not specified | No effect on cell growth[1][2] |
| MCF-7 | Breast Cancer | Not specified | Inhibition of estrogen-stimulated proliferation[6][7] |
| 10⁻⁵ M (10 µM) | Maximal inhibition of estradiol-induced proliferation[3] | ||
| CG-5 | Breast Cancer | Not specified | Inhibition of estrogen-stimulated proliferation[6][7] |
| MDA-MB-231 | Breast Cancer | Not specified | No effect on cell growth[6][7] |
| Various | Ovarian Cancer | Not specified | Dose-dependently inhibited proliferation[8] |
| 10⁻⁵ M (10 µM) | Maximal inhibition of estradiol-induced proliferation[3] | ||
| Various | Endometrial Cancer | 10⁻⁵ M (10 µM) | Maximal inhibition of estradiol-induced proliferation[3] |
Q3: What is the direct anti-proliferative signaling mechanism of this compound in cancer cells?
A3: this compound is a GnRH agonist.[9][10] In cancer cells expressing GnRH receptors, this compound binding can trigger intracellular signaling cascades that impede cell growth. One key mechanism involves the interference with growth factor signaling. This compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway.[3][11] This impediment leads to a reduction in the activation of serum response element (SRE) and subsequent expression of the c-fos gene, a key regulator of cell proliferation.[3] This action downregulates estradiol-induced cancer cell proliferation.[3]
References
- 1. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gonadotropin-releasing hormone (GnRH) agonist this compound inhibits estradiol-induced serum response element (SRE) activation and c-fos expression in human endometrial, ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct antiproliferative effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Study on this compound Action in Protecting From 5-FU-Induced Ovarian Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting Triptorelin insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with triptorelin insolubility in cell culture media.
Troubleshooting Guide: this compound Insolubility
Issue: Precipitate forms when adding this compound stock solution to cell culture media.
Possible Causes:
-
Poor Solubility of this compound Salt: this compound is available in different salt forms, primarily acetate (B1210297) and pamoate. This compound pamoate is practically insoluble in water, whereas this compound acetate is slightly soluble in water.[1][2] The trifluoroacetate (B77799) salt has a reported solubility of approximately 3 mg/mL in PBS at pH 7.2.[3]
-
pH of the Medium: this compound's stability is pH-dependent, with maximum stability observed around pH 5.0.[4] Cell culture media are typically buffered around pH 7.2-7.4, which may not be optimal for this compound solubility and can lead to precipitation.
-
High Concentration of this compound: The final concentration of this compound in the cell culture medium may exceed its solubility limit under those specific conditions.
-
Interaction with Media Components: Components in the cell culture medium, such as certain salts or proteins, may interact with this compound and reduce its solubility. Phosphate (B84403) buffers, commonly found in cell culture media, can increase the degradation of this compound.[4]
Solutions:
-
Verify the Salt Form: Confirm whether you are using this compound acetate (more soluble in aqueous solutions) or this compound pamoate (poorly soluble).[1][5] For cell culture experiments, this compound acetate is the recommended form.
-
Optimize Stock Solution Preparation:
-
Solvent Selection: For a primary stock solution, consider using a small amount of an organic solvent like DMSO or DMF, in which this compound is more soluble (~3 mg/mL in DMSO and ~10 mg/mL in DMF for the trifluoroacetate salt).[3] Alternatively, for an aqueous stock, use a slightly acidic buffer, such as a 0.1 M acetate buffer at pH 5.0, where this compound exhibits maximum stability.[4]
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in the chosen solvent. This allows for a smaller volume to be added to the cell culture medium, minimizing the impact of the solvent.
-
-
Adjusting the Final Dilution:
-
When diluting the stock solution into the cell culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Avoid adding the stock solution directly to concentrated media supplements or serum. Add it to the basal medium first.
-
-
Consider a Different Buffering System: If insolubility persists and is suspected to be pH-related, consider experimenting with a cell culture medium that has a slightly lower pH, if permissible for your cell line. However, always prioritize the health and viability of the cells.
Experimental Protocol: Preparation of this compound Acetate Stock Solution for Cell Culture
This protocol provides a general guideline. It is recommended to perform a small-scale solubility test first.
Materials:
-
This compound Acetate powder
-
Sterile, high-purity water (e.g., water for injection or cell culture grade water) or 0.1 M sterile acetate buffer (pH 5.0)
-
OR Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
Method 1: Aqueous Stock Solution (Preferred for minimizing solvent toxicity)
-
Weighing: Aseptically weigh the desired amount of this compound Acetate powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of sterile, high-purity water or 0.1 M acetate buffer (pH 5.0) to the powder.
-
Vortexing: Vortex the tube gently until the powder is completely dissolved. If solubility is an issue, brief sonication in a water bath sonicator may be helpful.
-
Final Volume: Bring the solution to the final desired concentration (e.g., 1 mg/mL) with the same solvent.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (2-7 days), the solution can be kept at 4°C.
Method 2: DMSO Stock Solution (For higher concentrations)
-
Weighing: Aseptically weigh the this compound Acetate powder in a sterile tube.
-
Dissolution: Add the required volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex gently until the powder is fully dissolved.
-
Storage: Aliquot and store at -20°C or -80°C.
-
Important Note on Final Concentration: When preparing the working solution in cell culture media, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%, but should be optimized for your specific cell line).
Solubility Data Summary
| Compound | Solvent | Approximate Solubility | Reference |
| This compound (trifluoroacetate salt) | PBS (pH 7.2) | ~3 mg/mL | [3] |
| This compound (trifluoroacetate salt) | DMSO | ~3 mg/mL | [3] |
| This compound (trifluoroacetate salt) | Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | [3] |
| This compound Acetate | Water | Slightly soluble | [2] |
| This compound Pamoate | Water | Practically insoluble |
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water, what should I do?
A1: First, confirm you are using this compound acetate, as the pamoate salt is poorly soluble in water.[1] If you have the acetate salt and it's still not dissolving, you can try a few things. The stability and likely the solubility of this compound is greatest at a pH of approximately 5.0.[4] Therefore, trying to dissolve it in a sterile, slightly acidic buffer like 0.1 M acetate buffer (pH 5.0) may be more effective than in neutral pH water. Gentle warming to 37°C or brief sonication can also aid dissolution. For a more concentrated stock solution, using a small amount of an organic solvent like DMSO is a reliable option.[3]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in an organic solvent but much less so in an aqueous environment like cell culture media. To prevent precipitation, ensure you are adding the DMSO stock solution to your media very slowly, preferably drop-by-drop, while the media is being gently agitated. This helps to disperse the this compound quickly and avoid localized high concentrations that can lead to precipitation. Also, make sure the final concentration of DMSO in your culture medium is low (ideally below 0.5%) as higher concentrations can be toxic to cells and can also affect the solubility of other media components.
Q3: What is the recommended storage condition for my this compound stock solution?
A3: For long-term storage, this compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage of a few days, 4°C is acceptable. Aqueous solutions of this compound are not recommended to be stored for more than one day.[3]
Q4: Can I use PBS to dissolve my this compound?
A4: While this compound trifluoroacetate salt is reported to be soluble in PBS (pH 7.2) at approximately 3 mg/mL, it's important to be aware that phosphate buffers can increase the degradation of this compound compared to acetate buffers.[3][4] For long-term stability, an acetate buffer at pH 5.0 is a better choice for an aqueous stock solution.[4] If you must use PBS, prepare the solution fresh before each experiment.
Q5: How does temperature affect this compound solubility and stability?
A5: Generally, increasing the temperature can help to dissolve peptides. You can try gentle warming to around 37°C to aid dissolution. However, be cautious with higher temperatures as they can accelerate the degradation of the peptide.[6] For stability, this compound in an acetate buffer at pH 5.0 shows a predicted shelf-life of 7.7 years at 20°C, indicating good stability at room temperature under optimal buffer conditions.[4]
Visualizing Experimental Workflow and Signaling Pathway
Troubleshooting this compound Insolubility Workflow
Caption: A flowchart for troubleshooting this compound insolubility.
This compound (GnRH Agonist) Signaling Pathway
Caption: GnRH receptor signaling cascade activated by this compound.
References
Triptorelin long-term stability when stored in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of triptorelin when stored in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or colder. When a stock solution is required, DMSO is a common choice for dissolving peptides. However, the long-term stability of peptides in solution is limited, and it is advisable to prepare fresh solutions as needed or store aliquots at -80°C to minimize degradation.
Q2: What are the expected degradation products of this compound in DMSO?
A2: this compound in solution can undergo hydrolysis, oxidation, and aggregation. Specific degradation products can include backbone cleavage at various amino acid residues. In a study on leuprolide, a similar GnRH agonist, degradation in DMSO led to isomerization, hydrolysis (primarily C-terminal to Trp(3), Ser(4), Tyr(5), Leu(6), and Leu(7)), oxidation of Trp(3), and β-elimination of Ser(4).[1]
Q3: How does temperature affect the stability of this compound in DMSO?
A3: Higher temperatures accelerate the degradation of this compound in DMSO. A study on the related peptide leuprolide showed that degradation proceeded exponentially at temperatures of 50°C, 65°C, and 80°C.[1] For optimal stability of peptide solutions in DMSO, storage at -20°C or, preferably, -80°C is recommended.
Q4: Can I store this compound in DMSO at room temperature?
A4: Storing this compound in DMSO at room temperature is not recommended for long-term stability. While many compounds are stable in DMSO for extended periods at room temperature, peptides are generally more susceptible to degradation.[2] For any storage beyond immediate use, refrigeration or freezing is advised.
Q5: How many freeze-thaw cycles can a this compound in DMSO solution withstand?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation. It is best practice to aliquot the this compound stock solution into single-use volumes to prevent the need for repeated thawing and freezing. A study on various compounds in DMSO showed no significant loss after 11 freeze-thaw cycles when appropriate handling procedures were followed, such as thawing under a nitrogen atmosphere.[2][3]
Troubleshooting Guides
Problem: Precipitate observed in this compound-DMSO solution after thawing.
| Possible Cause | Solution |
| Low Solubility at Lower Temperatures | Gently warm the solution to 37°C and vortex to redissolve the peptide. |
| Peptide Aggregation | Sonication may help to break up aggregates. If precipitation persists, the peptide may have significantly degraded. |
| Contamination with Water | DMSO is hygroscopic. Ensure that anhydrous DMSO is used and stored properly to prevent water absorption, which can decrease peptide solubility and increase hydrolysis.[2][3] |
Problem: Inconsistent results in bioassays using this compound stored in DMSO.
| Possible Cause | Solution |
| Peptide Degradation | Prepare a fresh stock solution of this compound. Analyze the old stock solution by HPLC to check for purity and the presence of degradation products. |
| Inaccurate Concentration | Re-quantify the peptide concentration in the stock solution. Ensure the peptide is fully dissolved before making dilutions. |
| DMSO Effects on Assay | High concentrations of DMSO can affect cell-based assays. Ensure the final concentration of DMSO in your experimental setup is at a non-toxic level. |
Quantitative Stability Data
Table 1: Stability of Leuprolide (a GnRH analog) in DMSO at Different Temperatures [1]
| Temperature | Time | Remaining Leuprolide (%) | Major Degradation Pathways |
| 37°C | ~6 months | Degradation plateaued | Isomerization, Hydrolysis, Oxidation |
| 50°C | Exponential Decay | Exponential Decay | Increased Hydrolysis |
| 65°C | Exponential Decay | Exponential Decay | Increased Hydrolysis |
| 80°C | Exponential Decay | Exponential Decay | Increased Hydrolysis and Aggregation |
Note: This data is for leuprolide and should be used as a guideline. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated UHPLC-PDA-QDa method for this compound.[4]
1. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity DMSO (e.g., 1 mg/mL).
-
Aliquot the stock solution into sterile, low-binding microcentrifuge tubes for storage at different temperatures (-20°C, 4°C, and room temperature).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase A to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | YMC Triart C18 (50 × 2.1 mm, 1.9 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 5-minute gradient elution (specifics to be optimized) |
| Flow Rate | 0.48 mL/min |
| Column Temperature | 53.8°C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
3. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which indicate degradation products.
Protocol 2: Identification of Degradation Products by Mass Spectrometry
1. Sample Preparation:
-
Use the degraded samples from the stability study.
-
If necessary, concentrate the sample to enrich the degradation products.
-
Dilute the sample with a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for infusion or LC-MS analysis.
2. Mass Spectrometry System and Conditions (LC-MS/MS):
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Mode | Full scan (to identify parent ions) and product ion scan (for fragmentation analysis) |
| Collision Energy | Ramped to obtain fragmentation spectra |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~120°C |
3. Data Analysis:
-
Identify the m/z values of potential degradation products in the full scan data.
-
Analyze the fragmentation patterns from the product ion scans to elucidate the structure of the degradation products.
-
Compare the fragmentation of the degraded peaks with that of the intact this compound to identify modification sites.
Visualizations
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AQbD-based development of a stability-indicating UHPLC-PDA-QDa method for this compound in parenteral formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Triptorelin Stability & Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Triptorelin in experimental setups.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Rapid degradation of this compound in aqueous solution.
-
Question: My this compound solution is losing potency quickly. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation of this compound in aqueous solutions is often linked to suboptimal pH, inappropriate buffer systems, and high temperatures.[1] this compound exhibits maximum stability at a pH of approximately 5.0.[1] The choice of buffer is also critical; acetate (B1210297) buffers have been shown to have a favorable effect on stability, whereas phosphate (B84403) buffers can accelerate degradation.[1]
Recommended Actions:
-
pH Adjustment: Ensure the pH of your this compound solution is adjusted to and maintained at ~5.0.
-
Buffer Selection: Utilize an acetate buffer system instead of phosphate buffers.[1] The concentration of the acetate buffer does not significantly impact degradation.[1]
-
Temperature Control: Store this compound solutions at recommended temperatures, typically 2-8°C for short-term storage and frozen at -18°C or below for long-term storage.[2][3] Avoid repeated freeze-thaw cycles.[2][3] Lyophilized this compound is stable at room temperature for up to 3 weeks but should be stored desiccated below -18°C for long-term stability.[2][3]
-
Issue 2: Formation of unknown peaks during HPLC analysis.
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could these be and how can I identify them?
-
Answer: The appearance of unknown peaks likely indicates the presence of this compound degradation products. The degradation pathway of this compound is pH-dependent.
-
Acidic Conditions (pH < 5): Deamidation is a common degradation pathway.[4]
-
Neutral to Basic Conditions (pH > 6): In this range, hydrolysis of the peptide backbone, specifically at the N-terminal side of the 4serine residue, is a primary degradation mechanism.[4] At pH > 7, 4serine epimerization becomes the main degradation pathway.[4]
-
Oxidative Stress: Can also lead to the formation of various degradation products.
Recommended Actions:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, and thermal stress conditions.[5][6] This will help in characterizing the impurity profile.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate the structure of the degradation products.[4]
-
Issue 3: Inconsistent results in cell-based assays.
-
Question: I am getting variable results in my cell-based experiments using this compound. Could degradation be a factor?
-
Answer: Yes, the degradation of this compound can lead to a loss of biological activity, resulting in inconsistent experimental outcomes. This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH) and its activity is dependent on its structure.[2][7] Degradation alters this structure, reducing its ability to bind to GnRH receptors.
Recommended Actions:
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment from a lyophilized powder if possible.
-
Stability in Media: If this compound is dissolved in cell culture media, be aware that the pH of the media (typically ~7.4) is not optimal for this compound stability.[4] Minimize the time the peptide is in the media before being added to the cells.
-
Carrier Protein: For long-term storage of reconstituted this compound, consider adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) to improve stability.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in an aqueous solution? A1: The maximum stability for this compound in an aqueous solution is at a pH of approximately 5.0.[1]
Q2: Which buffer system should I use for my this compound solution? A2: Acetate buffer is recommended as it has a favorable effect on this compound stability.[1] Phosphate buffers should be avoided as they can increase the rate of degradation.[1]
Q3: How should I store my this compound? A3: Lyophilized this compound should be stored desiccated below -18°C for long-term stability, although it is stable at room temperature for up to three weeks.[2][3] Upon reconstitution, the solution should be stored at 4°C for 2-7 days or for future use below -18°C.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after reconstitution.[2][3]
Q4: What are the main degradation pathways for this compound? A4: The primary degradation pathways are pH-dependent and include deamidation in acidic solutions, hydrolysis of the peptide backbone in neutral to basic solutions, and epimerization at pH greater than 7.[4]
Q5: Can this compound be degraded by enzymes? A5: this compound is designed to be more resistant to enzymatic degradation than the native GnRH.[8] However, in biological systems containing peptidases, enzymatic degradation can occur.[7] Human pharmacokinetic data suggest that C-terminal fragments are produced by tissue degradation and are then rapidly degraded further.[9]
Quantitative Data Summary
Table 1: Stability of this compound Acetate in Acetate Buffer at Various Temperatures
| Temperature (°C) | Stability after 3 days (%) |
|---|---|
| 4 | ~100% |
| 25 | >95% |
| 37 | >90% |
| 45 | ~90% |
| 53 | <90% |
| 60 | <85% |
(Data extrapolated from a study on this compound Acetate in acetate buffer pH 6.8)[10]
Table 2: Predicted Shelf-Life (t90%) of this compound in Aqueous Solution at 20°C
| Buffer System (0.1 M, pH 5.0) | Additive | Predicted t90% (years) |
|---|---|---|
| Acetate | 3% (w/v) Mannitol | 7.7 |
(t90% is the time at which the concentration of the drug has decreased by 10%)[1]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
Lyophilized this compound Acetate
-
Sterile water for injection or HPLC-grade water
-
0.1 M Acetate Buffer (pH 5.0)
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in a small volume of sterile water to create a concentrated initial stock.
-
For the final stock solution, dilute the initial stock with 0.1 M Acetate Buffer (pH 5.0) to the desired concentration (e.g., 1 mg/mL).
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking which can cause aggregation.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to 7 days), store at 4°C.[2][3]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This is a general method; specific conditions may need to be optimized.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dilute the this compound solution to an appropriate concentration with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Major degradation pathways of this compound under different conditions.
Caption: Workflow for assessing this compound stability and degradation.
References
- 1. Stability of gonadorelin and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prospecbio.com [prospecbio.com]
- 3. This compound Acetate (Trp) | BioVendor R&D [biovendor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. AQbD-based development of a stability-indicating UHPLC-PDA-QDa method for this compound in parenteral formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Triptorelin for Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Triptorelin concentration to induce cell cycle arrest in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the cell cycle of cancer cells?
A1: this compound, a gonadotropin-releasing hormone (GnRH) agonist, can have a direct antiproliferative effect on certain cancer cell lines that express the GnRH receptor, such as the androgen-sensitive prostate cancer cell line, LNCaP.[1][2] This antiproliferative effect is often associated with the induction of cell cycle arrest, typically in the G1 phase. However, the specific response can be cell-line dependent. For instance, in studies on LNCaP cells, this compound has been shown to cause a significant inhibitory effect on proliferation at high concentrations.[2] In contrast, androgen-unresponsive prostate cancer cell lines like PC3 may not show a significant response to this compound.[1][2]
Q2: What is a good starting concentration for this compound to induce cell cycle arrest?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published studies, a high concentration of 10⁻⁴ M this compound has been shown to cause a significant inhibitory effect (ranging from 25% to 65%) on the proliferation of LNCaP cells.[2] For initial experiments, it is recommended to perform a dose-response study with a range of concentrations. A starting point could be a logarithmic scale of concentrations from 10⁻⁸ M to 10⁻⁴ M.
Q3: How long should I treat my cells with this compound to observe cell cycle arrest?
A3: The duration of treatment is a critical parameter that needs to be optimized for each cell line and experimental setup. A common starting point for cell cycle analysis is a 24-hour treatment period. However, it may be necessary to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing maximal cell cycle arrest without inducing significant apoptosis.
Q4: My cells are not arresting in the G1 phase. What could be the reason?
A4: There are several potential reasons for the lack of G1 arrest:
-
Cell Line Specificity: The cell line you are using may not express a sufficient number of high-affinity GnRH receptors, or the downstream signaling pathway may be altered. For example, PC3 prostate cancer cells, which have only low-affinity binding sites, are largely unaffected by this compound.[1][2]
-
Suboptimal Concentration: The concentration of this compound may be too low to induce an antiproliferative effect. Conversely, some studies have shown that lower concentrations (e.g., 10⁻⁷ M in LNCaP cells) can have a proliferative effect under certain culture conditions.[2] A thorough dose-response experiment is crucial.
-
Incorrect Time Point: The time point of analysis may not be optimal for observing G1 arrest.
-
Experimental Protocol Issues: Refer to the troubleshooting guide below for potential issues with your cell cycle analysis protocol.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on the proliferation of the LNCaP human prostate cancer cell line.
| Cell Line | This compound Concentration (M) | Culture Conditions | Effect on Proliferation | Citation |
| LNCaP | 10⁻⁴ | Fetal bovine serum-supplemented medium | 25% to 65% inhibition | [2] |
| LNCaP | 10⁻⁷ | Fetal bovine serum-supplemented medium | 42% stimulation | [2] |
| PC3 | Not specified | Not specified | Unaffected | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for Cell Cycle Arrest
This protocol outlines the steps for a dose-response experiment to identify the optimal concentration of this compound for inducing G1 cell cycle arrest, followed by analysis using flow cytometry with Propidium Iodide (PI) staining.
Materials:
-
Target cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvest (approximately 30-40% confluency). Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M). Include a vehicle-only control. Replace the medium in each well with the this compound-containing or control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Proposed this compound signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of G0/G1 and G2/M peaks in flow cytometry histogram | - Cell clumps or aggregates.- Incorrect flow rate.- Suboptimal staining. | - Gently pipette the cell suspension before analysis.- Filter the stained cells through a 40 µm mesh.- Use a slow flow rate during acquisition.- Ensure adequate RNase A treatment to remove RNA. |
| High coefficient of variation (CV) for the G0/G1 peak | - Inconsistent staining.- Cell debris.- High flow rate. | - Ensure homogenous mixing of the staining solution with the cells.- Gate out debris based on forward and side scatter.- Use a slow flow rate. |
| No significant change in cell cycle distribution after this compound treatment | - Cell line is not responsive.- this compound concentration is too low.- Insufficient treatment duration.- this compound has degraded. | - Confirm GnRH receptor expression in your cell line.- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment.- Prepare fresh this compound solutions for each experiment. |
| Increased sub-G1 peak (apoptosis) | - this compound concentration is too high (cytotoxic).- Prolonged incubation time. | - Lower the this compound concentration.- Reduce the treatment duration.- Perform an apoptosis assay (e.g., Annexin V staining) to confirm. |
| Stimulation of cell proliferation instead of inhibition | - this compound concentration is in the stimulatory range for the specific cell line. | - Refer to dose-response data; for LNCaP cells, lower concentrations (e.g., 10⁻⁷ M) have been reported to be stimulatory.[2] Increase the this compound concentration to an inhibitory range. |
References
Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of Triptorelin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and in vivo testing of Triptorelin delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound in vivo?
A1: this compound, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), faces several challenges for effective in vivo delivery. Due to its peptide nature, it is susceptible to enzymatic degradation and has a short biological half-life.[1][2] Oral administration is particularly challenging due to the harsh environment of the gastrointestinal tract and poor absorption across the intestinal epithelium.[3][4] Conventional parenteral injections lead to rapid clearance, requiring frequent administrations which can decrease patient compliance.[1][5] Therefore, advanced drug delivery systems are essential to protect this compound from degradation, provide sustained release, and improve its bioavailability.
Q2: What are the most promising strategies for improving this compound's bioavailability?
A2: Encapsulation of this compound into biodegradable polymeric nanoparticles or microparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), is a well-established approach to provide sustained release and protect the peptide from degradation.[6][7] More recent strategies focus on novel delivery platforms, including:
-
Nanoparticle-loaded microneedles: These systems offer a minimally invasive method for transdermal delivery, bypassing first-pass metabolism and protecting the drug from skin enzymes.[1][5]
-
In situ forming depots: Injectable liquid polymer formulations that solidify upon injection to form a sustained-release implant.
-
Silica-based depots: These offer a biodegradable inorganic matrix for controlled this compound release.[8]
Q3: How does this compound exert its therapeutic effect?
A3: this compound is a potent GnRH receptor agonist. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation leads to the downregulation and desensitization of GnRH receptors in the pituitary.[9][10] This paradoxical effect ultimately suppresses the secretion of LH and FSH, leading to a significant reduction in testosterone (B1683101) levels in men and estrogen levels in women, which is the basis for its use in hormone-dependent cancers and other conditions.[9]
Troubleshooting Guides
Formulation & Characterization
Q1: I am observing low encapsulation efficiency of this compound in my PLGA nanoparticles prepared by the double emulsion (w/o/w) solvent evaporation method. What are the possible causes and solutions?
A1: Low encapsulation efficiency (EE) is a common issue when encapsulating hydrophilic peptides like this compound. Several factors can contribute to this problem.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Drug partitioning to the external aqueous phase | This compound is water-soluble and can readily diffuse from the internal aqueous phase to the external aqueous phase during the emulsification process.[11] | - Increase the viscosity of the internal aqueous phase by adding excipients like gelatin or poloxamer. - Decrease the volume of the external aqueous phase. - Use a salting-out process by adding salts (e.g., NaCl) to the external aqueous phase to reduce the solubility of this compound.[7] - Optimize the polymer concentration in the organic phase; a higher concentration can lead to faster polymer precipitation and better drug entrapment.[6] |
| Instability of the primary emulsion (w/o) | If the primary emulsion is not stable, this compound can escape into the organic phase and subsequently into the external aqueous phase.[11] | - Optimize the homogenization/sonication energy and time for the primary emulsion. Excessive energy can break the emulsion. - Use an appropriate surfactant in the organic phase to stabilize the water-in-oil droplets. |
| Slow polymer precipitation | If the polymer precipitates too slowly, the drug has more time to diffuse out of the droplets.[6] | - Choose a solvent for the organic phase that is a good solvent for PLGA but has some miscibility with water to promote faster diffusion and polymer precipitation. A combination of solvents can also be explored.[6] |
Q2: My this compound-loaded nanoparticles exhibit a high initial burst release. How can I control this?
A2: A high initial burst release, where a significant amount of the drug is released shortly after administration, is a common challenge with PLGA-based formulations.[12][13]
| Potential Cause | Explanation | Troubleshooting Strategy |
| Surface-associated drug | A significant portion of the drug may be adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.[12] | - Optimize the washing steps after nanoparticle preparation to remove surface-bound drug. This can involve multiple centrifugation and resuspension cycles. - Modify the formulation to promote stronger interaction between the drug and the polymer matrix. |
| High porosity of nanoparticles | Porous nanoparticles have a larger surface area, which can lead to a faster initial release of the drug.[13] | - Adjust the solvent evaporation rate. A slower evaporation rate can lead to denser, less porous particles. - Increase the polymer concentration in the organic phase.[14] |
| Small particle size | Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release.[13] | - Adjust formulation and process parameters (e.g., homogenization speed, surfactant concentration) to achieve a slightly larger and more uniform particle size distribution. |
Q3: I am facing issues with the aggregation of my peptide-loaded nanoparticles. What can I do to prevent this?
A3: Nanoparticle aggregation can affect the stability, in vivo performance, and safety of the formulation.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Insufficient surface charge | Nanoparticles with a low zeta potential (close to neutral) are more prone to aggregation due to weak electrostatic repulsion.[15] | - Use charged surfactants or polymers in the formulation to increase the surface charge and enhance electrostatic stabilization. - Adjust the pH of the suspension to a value away from the isoelectric point of the nanoparticles. |
| Bridging flocculation | Certain polymers or other molecules can adsorb to multiple nanoparticles simultaneously, causing them to clump together. | - Optimize the concentration of surfactants or stabilizing polymers. Excess concentration can sometimes lead to bridging. - Use steric stabilizers like polyethylene (B3416737) glycol (PEG) which form a protective layer around the nanoparticles and prevent aggregation. |
| Lyophilization-induced aggregation | The freezing and drying stresses during lyophilization can force nanoparticles into close proximity, leading to irreversible aggregation. | - Use cryoprotectants (e.g., trehalose, sucrose, mannitol) in the formulation before lyophilization. These form a glassy matrix that separates and protects the nanoparticles. - Optimize the freezing rate and drying parameters of the lyophilization cycle. |
Data Presentation
Table 1: Comparative Performance of Different this compound Delivery Systems
| Delivery System | Polymer/Material | Particle Size | Encapsulation Efficiency (%) | In Vivo Bioavailability/Release | Reference |
| PLGA Microspheres | PLGA 50:50 | 10-50 µm | >90% | Prolonged release over 45 days | [7] |
| PLGA Microspheres (L/O/O method) | PLGA | 50-100 µm | High | Delayed release, ~20% at day 28 | [6] |
| Silk Fibroin Nanoparticle-loaded Microneedles | Silk Fibroin | ~160 nm (nanoparticles) | Not specified | Increased relative bioavailability to 184.52% and prolonged half-life | [1][2] |
| Silica-based Depot | Silica | Not applicable | Not specified | Sustained release over 91 days with lower Cmax than Pamorelin® | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles using Double Emulsion (w/o/w) Solvent Evaporation
Materials:
-
This compound acetate (B1210297)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtAc)
-
Poly(vinyl alcohol) (PVA) or Vitamin E-TPGS
-
Deionized water
-
Phosphate buffered saline (PBS)
Procedure:
-
Preparation of the internal aqueous phase (W1): Dissolve a known amount of this compound acetate in a small volume of deionized water.
-
Preparation of the organic phase (O): Dissolve a specified amount of PLGA in an organic solvent (e.g., DCM or EtAc).[16][17]
-
Formation of the primary emulsion (w/o): Add the internal aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or a probe sonicator on an ice bath to form a stable water-in-oil emulsion.[16][18]
-
Formation of the double emulsion (w/o/w): Immediately add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA or Vitamin E-TPGS). Homogenize or sonicate this mixture to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the nanoparticles.[16]
-
Nanoparticle collection and washing: Centrifuge the nanoparticle suspension at a high speed. Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the washing step 2-3 times to remove residual surfactant and unencapsulated drug.[16][17]
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., mannitol (B672) or trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: In Vivo Bioavailability Study of this compound Nanoparticles in Rats
Materials:
-
This compound-loaded nanoparticles
-
Control this compound solution
-
Sprague-Dawley or Wistar rats (male or female, as per study design)
-
Saline solution for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS or ELISA kit for this compound quantification
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Divide the animals into groups (e.g., control group receiving this compound solution, test group receiving nanoparticle suspension). Administer the formulations via the desired route (e.g., subcutaneous or intramuscular injection) at a specified dose.[8]
-
Blood Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours, and then at selected days for sustained release formulations), collect blood samples (typically from the tail vein or saphenous vein) into heparinized tubes.[8][19]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
This compound Quantification: Analyze the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.[8]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life (t1/2) for both the control and test groups.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the nanoparticle formulation compared to the control solution using the formula: (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100%.
Mandatory Visualizations
Caption: Experimental workflow for this compound nanoparticle formulation.
References
- 1. This compound nanoparticle-loaded microneedles for use in assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. This compound nanoparticle-loaded microneedles for use in assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and In-vitro Evaluation of Controlled Release PLGA Microparticles Containing Triptoreline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained In-Vivo Release of this compound Acetate from a Biodegradable Silica Depot: Comparison to Pamorelin® LA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. coccidia.icb.usp.br [coccidia.icb.usp.br]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. New Insights on the Burst Release Kinetics of Spray-Dried PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles in relation to peptide and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Minimizing Triptorelin off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Triptorelin in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH)[1][2][3][4]. Its primary mechanism of action is as a potent agonist for the GnRH receptor (GnRHR) located in the anterior pituitary gland[1][2][3]. Continuous administration of this compound leads to a biphasic response:
-
Initial Flare-Up Phase: An initial, transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[2][3][5]. This can lead to a temporary increase in gonadal steroid hormones like testosterone (B1683101) and estrogen.
-
Downregulation Phase: Prolonged exposure to this compound results in the desensitization and downregulation of pituitary GnRH receptors[2][3][5]. This leads to a sustained suppression of LH and FSH secretion, and consequently, a significant reduction in the production of gonadal steroids[2][3][5].
Q2: What are the potential off-target effects of this compound in experimental models?
While this compound is highly selective for the GnRH receptor, off-target effects can occur, particularly at high concentrations. These can be broadly categorized as:
-
Direct effects on non-pituitary cells: GnRH receptors are expressed in various peripheral tissues, including reproductive organs and cancer cells (e.g., prostate, breast, ovarian)[6][7]. This compound can directly interact with these receptors, leading to effects independent of the pituitary-gonadal axis. For example, studies have shown that this compound can have a dose-dependent dual effect on the proliferation of LNCaP prostate cancer cells, with high concentrations causing inhibition and lower concentrations stimulating growth[8][9].
-
Signaling pathway modulation: this compound can influence intracellular signaling pathways beyond the canonical Gαq/11-PLCβ cascade. For instance, it has been shown to inhibit estradiol-induced cancer cell proliferation by interfering with the mitogen-activated protein kinase (MAPK) pathway[6].
-
Effects related to hormonal suppression: Many observed "side effects" are consequences of the intended therapeutic action, i.e., profound suppression of sex hormones. These can include metabolic changes and effects on bone density[10].
Q3: How can I minimize the initial "flare-up" effect of this compound in my in vivo experiments?
The initial surge in gonadotropins and sex steroids can be a confounding factor in many experimental designs. To mitigate this:
-
Co-administration of an anti-androgen or anti-estrogen: For a short period at the beginning of this compound treatment, co-administration of a relevant steroid receptor antagonist can block the effects of the hormonal surge[11].
-
Allow for a washout period: If the experimental design permits, allow for a period of 2-4 weeks after the initial this compound administration for the flare effect to subside and for hormone levels to reach a nadir before initiating experimental measurements.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell culture experiments.
| Potential Cause | Troubleshooting Steps |
| Cell line-specific expression of GnRH receptors | Verify the expression of GnRH receptors in your specific cell line using techniques like RT-qPCR or Western blotting. The response to this compound can vary significantly between cell lines[8][9]. |
| Dose-dependent biphasic effects | This compound can exhibit both stimulatory and inhibitory effects on cell proliferation depending on its concentration[8][9]. Perform a dose-response curve to determine the optimal concentration for your desired effect (e.g., inhibition of proliferation). |
| Culture medium components | Components in the culture medium, such as serum, may contain factors that interact with this compound signaling pathways. Consider using serum-free or defined media for certain experiments to reduce variability. |
| Off-target effects on other signaling pathways | Be aware that this compound can modulate pathways like MAPK[6]. Use specific inhibitors for these pathways to dissect the GnRH receptor-dependent versus -independent effects. |
Issue 2: High variability in hormonal suppression in animal models.
| Potential Cause | Troubleshooting Steps |
| Inadequate dosage or administration frequency | Ensure the dose and frequency of this compound administration are sufficient to induce and maintain pituitary desensitization. Refer to literature for established protocols for your specific animal model and desired level of suppression[12][13][14]. |
| "Testosterone escape" | In some cases, testosterone levels may transiently rise despite continuous this compound treatment[15]. Monitor hormone levels at multiple time points to ensure sustained suppression. |
| Formulation and route of administration | Sustained-release formulations are designed for long-term suppression[12][13]. Ensure proper reconstitution and administration (e.g., intramuscular vs. subcutaneous) as this can affect bioavailability[1][12]. |
| Individual animal variation | Biological variability between animals can lead to different responses. Increase the number of animals per group to improve statistical power and account for individual differences. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on LNCaP Prostate Cancer Cell Proliferation
| This compound Concentration (M) | Effect on Cell Proliferation | Reference |
| 10-4 | Significant inhibition (25% to 65% compared to controls) | [8] |
| 10-7 | Proliferative effect (42% compared to controls) in fetal bovine serum-supplemented medium | [8] |
Table 2: Efficacy of this compound in Suppressing Luteinizing Hormone (LH) in Children with Central Precocious Puberty
| Time Point | Percentage of Patients with LH Suppression (stimulated LH ≤5 IU/L) | Reference |
| Month 6 | 93.2% | [16] |
| Month 12 | 97.7% | [16] |
Experimental Protocols
Protocol 1: Assessment of this compound's Direct Effect on Cancer Cell Proliferation
-
Cell Culture: Culture the cancer cell line of interest (e.g., LNCaP for prostate cancer, T47D or OVCAR3 for breast and ovarian cancer, respectively) in appropriate media[7].
-
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-11 M to 10-5 M)[7]. Include a vehicle control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Proliferation Assay: Assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 (inhibitory concentration) or EC50 (effective concentration).
Protocol 2: In Vivo Model of Hormonal Suppression
-
Animal Model: Utilize an appropriate animal model (e.g., adult male rats or mice).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.
-
Baseline Sampling: Collect baseline blood samples to determine initial hormone levels (LH, FSH, testosterone/estradiol).
-
This compound Administration: Administer this compound via the desired route (e.g., subcutaneous or intramuscular injection). Use a sustained-release formulation for long-term studies. The dosage will depend on the animal model and study objective[12][13].
-
Monitoring: Collect blood samples at regular intervals (e.g., weekly) to monitor the initial flare-up and subsequent suppression of hormone levels.
-
Endpoint Analysis: At the end of the study, collect terminal blood samples and relevant tissues for further analysis (e.g., histology, gene expression).
Visualizations
Caption: On-target signaling pathway of this compound in the pituitary gland.
Caption: Potential off-target signaling of this compound in cancer cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 4. bachem.com [bachem.com]
- 5. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotropin-releasing hormone (GnRH) agonist this compound inhibits estradiol-induced serum response element (SRE) activation and c-fos expression in human endometrial, ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Activity Compared Between this compound and a New Gonadotropin Releasing Hormone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. An Update on this compound: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 6-month sustained-release formulation of this compound for locally advanced or metastatic prostate cancer: a real-world experience in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Efficacy and safety of this compound 6-month formulation in patients with central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Triptorelin Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triptorelin in long-term experimental studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term this compound experiments.
Issue 1: How to manage the initial hormonal flare-up (testosterone/estradiol surge) at the beginning of this compound treatment?
Answer: The initial surge in gonadotropins (LH and FSH) and subsequent sex hormones is an expected pharmacological effect of GnRH agonists like this compound.[1] This "flare effect" can be managed in a research setting by:
-
Co-administration of an anti-androgen or anti-estrogen: For studies in male subjects, an anti-androgen can be administered for the first few weeks of this compound treatment to block the effects of the testosterone (B1683101) surge.[2] Similarly, in female subjects, an anti-estrogen can be used.
-
Dose adjustment: Studies have explored the use of lower initial doses of this compound to mitigate the intensity of the hormonal flare-up.
-
Monitoring and data interpretation: It is crucial to account for this initial flare in the experimental design and data analysis. Hormone levels should be monitored closely during the first few weeks of treatment to characterize the peak and subsequent decline.
Issue 2: What to do in case of incomplete pituitary suppression or hormonal escape during long-term this compound administration?
Answer: Incomplete suppression, characterized by a lack of sustained reduction in LH, FSH, and sex steroid levels, can occasionally occur. To troubleshoot this:
-
Verify dose and administration: Ensure the correct dose of this compound is being administered according to the protocol and that the injection technique (intramuscular or subcutaneous) is appropriate for the formulation.
-
Assess drug stability and storage: Confirm that the this compound formulation has been stored correctly and has not expired.
-
Consider a different formulation: Long-acting depot formulations (e.g., 1-month, 3-month, or 6-month) are designed to provide sustained release.[2] If using a shorter-acting formulation, switching to a longer-acting one may improve suppression.
-
Evaluate for potential drug interactions: While not common, review any other administered compounds for potential interactions that might affect this compound's metabolism or efficacy.
-
Perform a GnRH stimulation test: To confirm pituitary desensitization, a GnRH stimulation test can be performed. A suppressed response to a GnRH challenge indicates successful pituitary downregulation.[3]
Issue 3: How to address variability in treatment response between individual animal subjects?
Answer: Variability in response to this compound in animal models can be influenced by several factors.[4] To minimize and address this:
-
Standardize animal models: Use animals of the same species, strain, age, and weight to reduce inter-individual physiological differences.
-
Control environmental factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and diet, as these can influence hormonal cycles.
-
Refine administration technique: Ensure consistent and accurate administration of this compound. For injections, use a standardized site and technique.
-
Increase sample size: A larger number of animals per group can help to account for biological variability and increase the statistical power of the study.
-
Monitor hormone levels individually: Track hormone levels for each animal to identify outliers or non-responders and consider excluding them from the final analysis based on pre-defined criteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1] It acts as a potent agonist for the GnRH receptors on the anterior pituitary gland.[5][6] Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone (in males) or estrogen (in females).[1] However, continuous stimulation with this compound leads to the desensitization and downregulation of GnRH receptors.[1] This ultimately suppresses the release of LH and FSH, thereby reducing the production of gonadal steroids to castrate levels.[2]
Q2: How long does it take to achieve chemical castration with this compound?
A2: Following the initial hormonal surge, testosterone levels typically begin to decline and reach castrate levels (<50 ng/dL or <1.7 nmol/L) within 2 to 4 weeks of initiating treatment with a sustained-release formulation.[2]
Q3: What are the different long-acting formulations of this compound available for research?
A3: this compound is available in several sustained-release depot formulations, typically for intramuscular or subcutaneous injection. Common formulations include 1-month (3.75 mg), 3-month (11.25 mg), and 6-month (22.5 mg) depots.[2] The choice of formulation depends on the required duration of suppression and the experimental design.
Q4: How can I monitor the efficacy of this compound treatment in my long-term study?
A4: The primary method for monitoring efficacy is the regular measurement of serum hormone levels. Key hormones to monitor include:
-
Luteinizing Hormone (LH): To confirm pituitary suppression.
-
Follicle-Stimulating Hormone (FSH): To further assess pituitary suppression.
-
Testosterone (in males) or Estradiol (in females): To confirm gonadal steroid suppression.
A GnRH stimulation test can also be used to functionally assess the degree of pituitary desensitization.[3]
Q5: What are the potential side effects of long-term this compound treatment in animal models?
A5: Side effects are generally related to the induced hypogonadism. These can include weight gain, changes in bone mineral density, and effects on reproductive organs.[7] It is important to monitor for these potential effects and consider them in the interpretation of study outcomes.
Data Presentation
Table 1: Comparative Efficacy of this compound Formulations on Testosterone Suppression in Prostate Cancer Patients
| Formulation | Time to Castration (Testosterone < 50 ng/dL) | Percentage of Patients Achieving Castration at 1 Month | Percentage of Patients Maintaining Castration at 12 Months |
| 1-Month (3.75 mg) | 2-4 weeks | 91.2% | Not specified in the provided context |
| 3-Month (11.25 mg) | ~22 days | 97.6% | 96.6% |
| 6-Month (22.5 mg) | ~28 days | 97.5% | 98.3%[2] |
Table 2: Hormonal Response to Different Doses of Depot this compound in an IVF Protocol
| Parameter | Half-Dose (1.87 mg) | Full-Dose (3.75 mg) |
| LH Level on day of hCG (IU/L) | 1.04 ± 0.05 | 0.7 ± 0.06 |
| Number of Mature Oocytes | 10.1 ± 0.54 | 7.4 ± 0.55 |
| Number of Fertilized Oocytes | 8.24 ± 0.35 | 6.34 ± 0.37 |
| Pregnancy Rate | 38.8% | 25.3% |
Data from a study comparing half-dose and full-dose depot this compound in an IVF setting.[8]
Experimental Protocols
Protocol 1: GnRH Stimulation Test with this compound
Objective: To assess pituitary gonadotropin responsiveness and confirm pituitary desensitization.
Materials:
-
This compound (rapid-acting formulation)
-
Saline for injection
-
Syringes and needles for subcutaneous injection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Freezer (-20°C or -80°C) for serum storage
Procedure:
-
Baseline Blood Sample: Collect a baseline blood sample (T=0) for the measurement of basal LH and FSH levels.
-
This compound Administration: Administer a subcutaneous injection of rapid-acting this compound. A common dose used in clinical settings for diagnostic purposes is 100 µg.[9] The dose may need to be adjusted for animal models based on body weight.
-
Post-Stimulation Blood Samples: Collect blood samples at specific time points after this compound administration. Recommended time points for capturing the peak LH response are 30, 60, 90, 120, and 180 minutes post-injection.[9][10]
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum.
-
Sample Storage: Store serum samples at -20°C or -80°C until analysis.
-
Hormone Analysis: Measure LH and FSH concentrations in all collected serum samples using a validated immunoassay (e.g., ELISA or chemiluminescence assay).
-
Data Interpretation: A suppressed or blunted LH and FSH response to the this compound challenge, compared to a pre-treatment stimulation test or established reference ranges, indicates successful pituitary desensitization.
Protocol 2: Serum Testosterone Measurement by ELISA
Objective: To quantify serum testosterone concentrations as a measure of gonadal suppression.
Materials:
-
Commercial Testosterone ELISA kit (e.g., from Sigma-Aldrich or other reputable suppliers)
-
Serum samples from experimental subjects
-
Precision pipettes and tips
-
Microplate reader capable of reading absorbance at 450 nm
-
Distilled or deionized water
-
Microplate shaker (optional, depending on kit instructions)
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the ELISA kit manufacturer's instructions.
-
Sample Preparation: Thaw frozen serum samples and mix thoroughly. If necessary, dilute samples to fall within the standard curve range of the assay.
-
Assay Procedure: a. Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Add the enzyme-conjugated testosterone and the testosterone antibody to each well. c. Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 60 minutes at room temperature). d. Wash the plate multiple times with the prepared wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for the specified time (e.g., 15-30 minutes), allowing for color development.[11] f. Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the testosterone concentration in the unknown samples by interpolating their absorbance values from the standard curve. c. Account for any dilution factors used during sample preparation.
Protocol 3: Serum Luteinizing Hormone (LH) Measurement by ELISA
Objective: To quantify serum LH concentrations as a measure of pituitary suppression.
Materials:
-
Commercial LH ELISA kit (e.g., from Abcam or other reputable suppliers)
-
Serum samples
-
Precision pipettes and tips
-
Microplate reader
-
Distilled or deionized water
Procedure:
-
Reagent and Sample Preparation: Prepare all reagents and bring samples to room temperature as per the kit instructions.
-
Assay Procedure: a. Add standards, controls, and samples to the designated wells of the microplate. b. Add the HRP-conjugated detection antibody to each well. c. Incubate the plate as directed (e.g., 1 hour at room temperature). d. Wash the plate thoroughly. e. Add the TMB substrate and incubate in the dark for color development. f. Add the stop solution to terminate the reaction.
-
Data Acquisition and Analysis: a. Measure the absorbance at 450 nm. b. Construct a standard curve and calculate the LH concentrations in the samples.
Mandatory Visualizations
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for long-term this compound studies.
Caption: Troubleshooting logic for incomplete hormonal suppression.
References
- 1. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 2. An Update on this compound: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The GnRH Agonist this compound Causes Reversible, Focal, and Partial Testicular Atrophy in Rats, Maintaining Sperm Production [mdpi.com]
- 8. Half-dose depot this compound in pituitary suppression for multiple ovarian stimulation in assisted reproduction technology: a randomized study [pubmed.ncbi.nlm.nih.gov]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. Lab Information Manual [apps.sbgh.mb.ca]
- 11. sceti.co.jp [sceti.co.jp]
Mitigating the initial flare effect of Triptorelin in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the initial flare effect of Triptorelin in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the "initial flare effect" of this compound and what is its underlying mechanism?
A1: The "initial flare effect" is a transient surge in gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—that occurs shortly after the initial administration of this compound, a gonadotropin-releasing hormone (GnRH) agonist.[1][2] This occurs because this compound initially mimics the action of natural GnRH, stimulating the GnRH receptors in the pituitary gland.[1][3] This initial stimulation leads to a temporary increase in the secretion of LH and FSH.[4] In males, this results in a surge of testosterone (B1683101), while in females, it causes a surge in estrogen.[1][5] This effect is paradoxical because the long-term therapeutic goal of this compound is to suppress these very hormones.[6] Continuous stimulation of the GnRH receptors eventually leads to their desensitization and downregulation, which then causes a profound and sustained suppression of gonadotropin and sex steroid production.[1][5]
Q2: How long does the initial flare effect last in vivo?
A2: The duration of the flare effect can vary, but generally, the surge in gonadotropins and sex steroids is short-lived. Following a single administration of a GnRH agonist, LH levels typically peak at about 24 hours.[7] The subsequent testosterone surge is slightly delayed, reaching its peak around day 3 and then declining to pre-treatment levels by approximately day 7.[7] Castrate levels of testosterone are typically achieved by three weeks after the initiation of therapy.[7]
Q3: What are the potential complications of the flare effect in preclinical in vivo studies?
A3: In preclinical research, particularly in studies involving hormone-sensitive disease models (e.g., prostate or breast cancer xenografts), the initial flare effect can lead to a temporary acceleration of disease progression. This may manifest as a transient increase in tumor growth, bone pain in models of bone metastasis, or other exacerbated disease symptoms.[8][9] This can confound the interpretation of experimental results, especially in short-term studies, and may lead to increased morbidity in animal models.
Q4: What are the primary strategies to mitigate the this compound-induced flare effect in vivo?
A4: The most common and well-established strategy is the co-administration of an anti-androgen for a short period at the beginning of this compound therapy.[9][10] Anti-androgens, such as bicalutamide, flutamide, nilutamide, or cyproterone (B1669671) acetate, work by blocking the androgen receptor, thereby preventing the effects of the testosterone surge.[7][10] Another approach is to use a GnRH antagonist (e.g., degarelix) instead of an agonist.[9] GnRH antagonists competitively block the GnRH receptor, leading to a rapid suppression of gonadotropins and sex steroids without causing an initial flare.[9][10]
Troubleshooting Guides
Issue 1: Unexpectedly high or prolonged testosterone/estrogen surge observed after this compound administration.
-
Possible Cause: Inadequate dosage or timing of the mitigating agent (e.g., anti-androgen).
-
Troubleshooting Steps:
-
Verify Dosage: Ensure that the dose of the co-administered anti-androgen is sufficient for the animal model being used. Refer to established protocols and literature for appropriate dose ranges.
-
Check Administration Timing: Anti-androgen administration should ideally begin prior to or concurrently with the first dose of this compound to ensure that the androgen receptors are blocked before the testosterone surge begins.[11]
-
Pharmacokinetics of the Anti-androgen: Consider the pharmacokinetic profile of the chosen anti-androgen. Its half-life should be sufficient to provide coverage throughout the duration of the expected flare.
-
-
-
Possible Cause: Animal model variability.
-
Troubleshooting Steps:
-
Strain and Species Differences: Be aware that the magnitude and duration of the flare effect can vary between different strains and species of animals.
-
Individual Variation: As with any biological system, there can be individual variability in the response to this compound. Increasing the number of animals per group can help to account for this.
-
-
Issue 2: Lack of anticipated therapeutic effect of this compound following the initial flare period.
-
Possible Cause: Insufficient this compound dosage to induce pituitary desensitization.
-
Troubleshooting Steps:
-
Dose-Response Study: If castration levels of sex steroids are not achieved after the initial flare, a dose-escalation study with this compound may be necessary to determine the optimal dose for the specific animal model and experimental goals.
-
Formulation and Administration Route: Ensure the this compound formulation is appropriate for the desired release profile (e.g., immediate-release vs. long-acting depot). Verify that the administration route (e.g., subcutaneous, intramuscular) is correct and consistently applied.
-
-
-
Possible Cause: Development of resistance in the disease model.
-
Troubleshooting Steps:
-
Hormone-Sensitivity Confirmation: If using a tumor model, confirm its continued hormone sensitivity. In some cases, tumors can become castration-resistant, and the lack of response may not be due to the this compound treatment itself.
-
-
Quantitative Data Summary
The following tables summarize quantitative data related to the this compound-induced flare effect and its mitigation from preclinical and clinical studies.
| Table 1: Hormonal Changes During this compound-Induced Flare (Human Studies) | ||
| Hormone | Time to Peak | Magnitude of Increase |
| Luteinizing Hormone (LH) | ~24 hours | Approximately 3 times baseline |
| Testosterone | ~3 days | Approximately 1.5 to 2 times baseline |
Data synthesized from literature.[7]
| Table 2: Example of this compound and Co-Administered Anti-Androgen Dosages in Rodent Models | |||
| Animal Model | This compound Dosage | Anti-Androgen | Anti-Androgen Dosage |
| Sprague-Dawley Rat | 0.6 mg/kg (long-acting) | Not specified | Not specified |
| Nude Mice (with prostate cancer xenografts) | Not specified | Bicalutamide | 10-50 mg/kg/day (oral gavage) |
Dosages are examples and should be optimized for specific experimental conditions.[7][12]
Experimental Protocols
Protocol 1: Induction of Testosterone Flare with this compound in Male Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (9-10 weeks old, 250-300g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Baseline Sampling: Collect baseline blood samples (e.g., via tail vein) for measurement of serum testosterone and LH levels.
-
This compound Administration: Administer a single subcutaneous or intramuscular injection of this compound. For a long-acting formulation, a dose of 0.6 mg/kg can be used as a starting point.[7]
-
Post-Administration Blood Sampling: Collect blood samples at various time points to monitor the hormonal flare. Recommended time points include 4, 24, 48, 72, 96, 120, 144, and 168 hours post-injection.
-
Hormone Analysis: Analyze serum samples for testosterone and LH concentrations using validated methods such as ELISA or LC-MS/MS.[13]
-
Data Analysis: Plot the mean hormone concentrations over time to visualize the flare effect.
Protocol 2: Mitigation of this compound-Induced Testosterone Flare with Bicalutamide in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing androgen-sensitive prostate cancer xenografts (e.g., LNCaP).
-
Tumor Implantation and Growth: Subcutaneously implant prostate cancer cells. Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Bicalutamide + this compound
-
-
Bicalutamide Pre-treatment: For Group 3, begin daily oral gavage of Bicalutamide (e.g., 10-50 mg/kg) for 3-7 days prior to this compound administration.
-
This compound Administration: Administer a single dose of this compound to Groups 2 and 3.
-
Continued Bicalutamide Administration: Continue daily Bicalutamide administration for Group 3 for at least 7-14 days after the this compound injection.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week.
-
Hormone Levels: Collect blood samples at key time points (e.g., baseline, day 3, and weekly thereafter) to measure serum testosterone and PSA levels.
-
-
Data Analysis: Compare tumor growth curves and hormone levels between the different treatment groups to evaluate the efficacy of Bicalutamide in mitigating the flare effect.
Visualizations
Caption: Mechanism of this compound-induced flare and subsequent suppression.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. invivobiosystems.com [invivobiosystems.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. probiocdmo.com [probiocdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. urotoday.com [urotoday.com]
- 7. An analytical strategy to characterize the pharmacokinetics and pharmacodynamics of this compound in rats based on simultaneous LC-MS/MS analysis of this compound and endogenous testosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Impact of this compound on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry (LC/MS-IT-TOF) and Liquid Chromatography-Orbitrap (LC-Orbitrap) for Doping Control Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptorelin Formulation Technical Support Center for Preclinical Research
Welcome to the Triptorelin Formulation Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the formulation and use of this compound in preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?
A1: The maximum stability for this compound in an aqueous solution is at an approximate pH of 5.0. Acetate (B1210297) buffer has been shown to have the most favorable effect on its stability, while phosphate (B84403) buffers can increase degradation.
Q2: What are the common solvents for dissolving this compound for preclinical use?
A2: this compound (as trifluoroacetate (B77799) salt) is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide. Its solubility is approximately 3 mg/mL in DMSO and 10 mg/mL in dimethylformamide. For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 3 mg/mL. However, aqueous solutions are not recommended for storage for more than one day.
Q3: What is the "flare-up" phenomenon observed after this compound administration?
A3: Initially, this compound acts as a GnRH receptor agonist, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This leads to a temporary increase in testosterone (B1683101) levels in males and estrogen levels in females, a phenomenon known as the "flare-up." This initial stimulation is followed by receptor downregulation and sustained suppression of gonadotropin and sex hormone levels.
Q4: How long does it take to achieve chemical castration in rodents after this compound administration?
A4: In rats, following intramuscular injection of a sustained-release formulation, testosterone levels typically decrease to castration levels within 3 to 5 days and remain suppressed.
Q5: What are the known side effects of this compound in preclinical animal models?
A5: In preclinical studies, observed effects are generally related to the pharmacological action of this compound. These include decreases in serum LH and testosterone levels, and suppression of testicular and ovarian function. Injection site reactions, such as mononuclear cell accumulation with solutions or foreign body giant cell reactions with microcapsules, have also been noted.
Troubleshooting Guide
Problem: this compound precipitates out of solution during preparation or upon injection.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Vehicle | This compound pamoate is poorly soluble in aqueous buffers at both pH 4.5 and 7.4. Consider using a co-solvent system. A stock solution can be prepared in DMSO (solubility ~3 mg/mL) and then further diluted in an aqueous vehicle like saline or PBS just before injection. Ensure the final concentration of the organic solvent is low and well-tolerated by the animal model. |
| pH of the Formulation | The stability and solubility of this compound are pH-dependent. Maximum stability is observed at pH 5.0. Prepare your formulation in an acetate buffer at this pH to enhance stability. |
| Temperature Effects | Ensure the formulation is at an appropriate temperature before injection. If a stock solution is stored at low temperatures, allow it to come to room temperature before further dilution and administration. |
Problem: Inconsistent or unexpected results in vivo.
| Possible Cause | Troubleshooting Steps |
| Formulation Instability | This compound can degrade in aqueous solutions, especially at non-optimal pH and higher temperatures. Prepare fresh formulations for each experiment or validate the stability of your formulation under your specific storage conditions. For longer-term studies, consider using a sustained-release formulation. |
| Incorrect Dosing | Dosing can be a critical factor. For preclinical studies in rats, doses around 0.6 mg/kg have been used for sustained-release formulations. For mice, a dose of 1 mg/kg per day has been shown to decrease tumor volume and reduce prostate and testis weight. It is crucial to perform dose-ranging studies to determine the optimal dose for your specific animal model and research question. |
| Animal Strain and Health | The response to this compound can vary between different animal strains. Ensure that the animals are healthy and free from underlying conditions that could affect the experimental outcome. |
Problem: Injection site reactions (e.g., swelling, inflammation).
| Possible Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent | If using a co-solvent like DMSO, ensure the final concentration administered to the animal is minimized to a level that is well-tolerated. |
| Formulation pH | An inappropriate pH of the formulation can cause local irritation. Adjust the pH of your formulation to be closer to physiological pH if possible, while still maintaining this compound stability. |
| Injection Technique | Improper injection technique can cause tissue damage and inflammation. Ensure that personnel are properly trained in the administration route being used (e.g., subcutaneous, intramuscular). Rotate injection sites for repeated administrations. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Vehicle | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 3 mg/mL | |
| Dimethylformamide | ~ 10 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 3 mg/mL | |
| Aqueous Buffer, pH 4.5 (0.05M acetate) | Poorly soluble | |
| Aqueous Buffer, pH 7.4 (0.05M phosphate) | Poorly soluble |
Table 2: Stability of this compound in Aqueous Solution
| Condition | Observation | Reference |
| Optimal pH | ~ 5.0 | |
| Favorable Buffer | Acetate | |
| Buffer Causing Higher Degradation | Phosphate | |
| Storage at 5°C (in hexPLA matrix) | 98% stability for at least 6 months | |
| Storage at 40°C (in hexPLA matrix) | 78% stability |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Sustained-Release Formulation)
| Parameter | Value | Route of Administration | Dose | Reference |
| Time to Castration | ~ 5 days | Intramuscular | 0.6 mg/kg | |
| Testosterone Suppression | Maintained until the next dose (28 days) | Intramuscular | 0.6 mg/kg | |
| Cmax (1-month formulation) | Peak within one day | Intramuscular | Not specified | |
| Cmax (6-month formulation) | Peak within one day | Intramuscular | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection in Rodents
Materials:
-
This compound acetate powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound acetate powder in a sterile vial.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. For example, to prepare a 3 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
-
Prepare the Final Dosing Solution:
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO should be kept to a minimum (ideally less than 10% v/v, and as low as possible) to avoid toxicity.
-
For example, to achieve a final dose of 1 mg/kg in a 25g mouse with an injection volume of 100 µL, you would need a final concentration of 0.25 mg/mL. If your stock is 3 mg/mL, you would perform a 1:12 dilution.
-
-
Administration:
-
Administer the freshly prepared solution to the animal via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Use the solution immediately after preparation. Do not store diluted aqueous solutions for more than a day.
-
Protocol 2: Reconstitution of a Lyophilized this compound Formulation (General Guidance)
This protocol is based on general instructions for commercially available sustained-release formulations and should be adapted based on the specific product's instructions.
Materials:
-
Vial of lyophilized this compound microgranules
-
Provided sterile water for injection or other specified diluent
-
Syringe and needle for reconstitution and administration
Procedure:
-
Preparation:
-
Ensure all components are at room temperature.
-
Disinfect the rubber stopper of the this compound vial with an alcohol wipe.
-
-
Reconstitution:
-
Using the provided syringe and needle, draw up the entire volume of the sterile water for injection.
-
Inject the sterile water into the vial containing the lyophilized this compound powder.
-
Swirl the vial gently to form a uniform, milky suspension. Do not shake vigorously.
-
-
Administration:
-
Immediately draw the entire contents of the vial into the syringe.
-
Change the needle to the one intended for administration.
-
Administer the suspension via intramuscular injection into the desired muscle (e.g., gluteal muscle in rats).
-
The suspension should be administered immediately after reconstitution to prevent settling of the microgranules.
-
Visualizations
Caption: GnRH receptor signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Overcoming limitations of Triptorelin in specific research applications
Welcome to the technical support center for researchers utilizing Triptorelin in specific research applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound in a research context?
A1: this compound is a synthetic decapeptide analog of Gonadotropin-Releasing Hormone (GnRH). In research, it primarily acts as a potent agonist at the GnRH receptor (GnRHR). This interaction initially stimulates the receptor, leading to a transient "flare" effect where the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are increased. However, continuous and prolonged exposure to this compound leads to GnRH receptor desensitization and downregulation. This subsequent phase results in the suppression of gonadotropin release, creating a state of hypogonadism, which is the basis for many of its therapeutic and research applications.[1][2]
Q2: I am observing an initial stimulatory effect followed by an inhibitory effect on my cancer cell line after this compound treatment. Is this expected?
A2: Yes, this biphasic response is a known characteristic of this compound, particularly in hormone-responsive cell lines like the LNCaP human prostate cancer cell line. At lower concentrations (e.g., 10⁻⁷ M), this compound can have a proliferative effect.[3] Conversely, at higher concentrations (e.g., 10⁻⁴ M), it exerts a significant inhibitory effect on cell proliferation.[3] This dual action is crucial to consider when designing dose-response experiments.
Q3: What is the stability of this compound in solution and how should it be stored?
A3: this compound's stability is pH and temperature-dependent. Maximum stability in aqueous solution is observed at an approximate pH of 5.0.[4] Acetate buffers have a favorable effect on its stability, while phosphate (B84403) buffers can increase degradation.[4] For long-term storage, lyophilized this compound should be stored desiccated below -18°C. Upon reconstitution, it is recommended to store the solution at 4°C for 2-7 days and below -18°C for longer-term use. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound in Cell Culture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low or Absent GnRH Receptor (GnRHR) Expression | Verify GnRHR expression at both the mRNA (RT-qPCR) and protein (Western Blot, Immunocytochemistry) levels in your cell line. | Western Blot for GnRHR: 1. Lyse cells and quantify protein concentration. 2. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 3. Block the membrane and incubate with a validated primary antibody against GnRHR. 4. Incubate with a secondary antibody and detect using chemiluminescence. |
| Receptor Desensitization/Downregulation | Continuous high-dose exposure leads to receptor downregulation.[5] Implement a pulsatile dosing regimen or reduce the concentration and/or duration of exposure. | Pulsatile Dosing (Conceptual): 1. Treat cells with this compound for a short duration (e.g., 5 minutes). 2. Wash cells thoroughly with culture medium. 3. Incubate in this compound-free medium for a defined "off" period (e.g., 60-90 minutes) before the next pulse.[6][7][8] |
| Inactive this compound | Ensure this compound is stored correctly and has not expired. Prepare fresh solutions for each experiment from a lyophilized stock. | Activity Test: Test the activity of your this compound stock on a validated positive control cell line known to express functional GnRH receptors (e.g., LNCaP). |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and not overly confluent, as this can alter receptor expression and signaling. | Standard Cell Culture Practice: Maintain cells in a logarithmic growth phase and seed at a consistent density for all experiments. |
Issue 2: High Variability Between Replicate Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Standardize cell seeding density and ensure even distribution in culture plates. Use a cell counter for accuracy. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of this compound in the culture medium before application. |
| Fluctuations in Incubator Conditions | Regularly monitor and calibrate incubator temperature and CO2 levels. |
Issue 3: Suspected Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Non-Specific Binding or Signaling | Include a GnRH antagonist (e.g., Cetrorelix) as a negative control. If the observed effect is on-target, it should be blocked by the antagonist.[3] | Antagonist Control Experiment: 1. Pre-incubate cells with a GnRH antagonist for a sufficient time to allow receptor binding. 2. Add this compound in the presence of the antagonist. 3. Assess the cellular response. A lack of response in the presence of the antagonist suggests the effect is GnRH receptor-mediated. |
| Interaction with Other Signaling Pathways | GnRH receptor signaling can cross-talk with other pathways, such as the EGF receptor pathway.[9] Use specific inhibitors for suspected off-target pathways to dissect the mechanism. | Pathway Inhibition Assay: 1. Pre-treat cells with a specific inhibitor for a suspected off-target pathway (e.g., an EGFR inhibitor). 2. Treat with this compound. 3. Analyze the endpoint of interest. A change in the this compound-induced effect suggests involvement of the inhibited pathway. |
Data Presentation
Table 1: Binding Affinity and Proliferative Effects of this compound on Prostate Cancer Cell Lines
| Cell Line | Receptor Type | Binding Affinity (Kd) | Effect of Low Dose (~10⁻⁷ M) | Effect of High Dose (~10⁻⁴ M) | Reference |
| LNCaP | Androgen-sensitive | Moderately high affinity (2.6 x 10⁻⁸ M) and low affinity (7.7 x 10⁻⁶ M) sites | Proliferative (+42%) | Inhibitory (-25% to -65%) | [3][6] |
| PC3 | Androgen-insensitive | Low affinity sites only (2.7 x 10⁻⁶ M) | No significant effect | No significant effect | [3][6] |
Table 2: Comparative Efficacy of this compound and Leuprolide in Prostate Cancer (Clinical Data Context)
| Parameter | This compound | Leuprolide | Reference |
| Castration at Day 29 | 91.2% of patients | 99.3% of patients | [10][11] |
| Castration at Day 57 | 97.7% of patients | 97.1% of patients | [10][11] |
| Maintenance of Castration (Day 29-253) | 96.2% (cumulative rate) | 91.2% (cumulative rate) | [10][11] |
| 9-Month Survival Rate | 97.0% | 90.5% | [10][11] |
Mandatory Visualizations
Canonical GnRH receptor signaling cascade initiated by this compound.
General workflow for a cell proliferation assay with this compound.
A logical workflow for troubleshooting experiments with this compound.
References
- 1. Luteinizing hormone-releasing hormone agonist this compound in combination with cytotoxic chemotherapy in patients with advanced ovarian carcinoma. A prospective double blind randomized trial. Decapeptyl Ovarian Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating this compound as a treatment option for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulsatile release of gonadotropin-releasing hormone (GnRH) from the rat hypothalamus in vitro: calcium and glucose dependency and inhibition by superactive GnRH analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulsatile infusion of gonadotrophin releasing hormone (GnRH): investigative and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 11. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Triptorelin versus Leuprolide: A Comparative Efficacy Analysis in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Triptorelin and Leuprolide, two prominent Gonadotropin-Releasing Hormone (GnRH) agonists, in the context of prostate cancer models. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for the scientific community.
Introduction
Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer.[1] GnRH agonists, such as this compound and Leuprolide, are mainstays of ADT, functioning by inducing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained suppression of these gonadotropins. This ultimately leads to a significant reduction in testicular testosterone (B1683101) production to castration levels.[2] Beyond this systemic hormonal effect, evidence suggests that GnRH agonists may also exert direct anti-proliferative and pro-apoptotic effects on prostate cancer cells.[3] This guide delves into a head-to-head comparison of this compound and Leuprolide, focusing on their performance in preclinical and clinical models of prostate cancer.
Data Presentation: A Comparative Overview
While direct head-to-head preclinical studies comparing this compound and Leuprolide are not extensively available in the public domain, clinical studies in men with advanced prostate cancer provide valuable insights into their comparative efficacy.
Table 1: Comparison of Testosterone Suppression in Patients with Advanced Prostate Cancer
| Parameter | This compound | Leuprolide | Study Details |
| Achievement of Castration Levels (Testosterone ≤ 50 ng/dL) at Day 29 | 91.2% | 99.3% | A randomized, comparative study in 284 men with advanced prostate cancer.[4] |
| Achievement of Castration Levels (Testosterone ≤ 50 ng/dL) at Day 57 | 97.7% | 97.1% | Same study as above.[4] |
| Maintenance of Castration (Cumulative Rate, Days 29-253) | 96.2% | 91.2% | Same study as above.[4] |
| Achievement of Testosterone Levels < 10 ng/dL | 93.2% | 86.4% | A retrospective study comparing Goserelin, this compound, and Leuprolide.[1] |
| Lowest Mean Testosterone Levels | This compound showed the lowest mean testosterone levels over 9 months of treatment. | - | Same retrospective study as above.[1] |
Table 2: Comparative Survival Rates in Advanced Prostate Cancer
| Parameter | This compound | Leuprolide | Study Details |
| 9-Month Overall Survival Rate | 97.0% | 90.5% | A randomized, comparative study in 284 men with advanced prostate cancer.[4][5] |
Signaling Pathways
The direct anti-tumor effects of GnRH agonists on prostate cancer cells are mediated through the GnRH receptor (GnRH-R), which is often expressed on these cells. The binding of this compound or Leuprolide to the GnRH-R initiates a signaling cascade that is distinct from the pathway in the pituitary gland. In prostate cancer cells, the GnRH-R is primarily coupled to a Gαi protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The downstream signaling involves the modulation of key pathways such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/c-Jun N-terminal kinase (JNK) pathways, ultimately leading to apoptosis and inhibition of cell proliferation.[6][7]
Caption: GnRH Agonist Signaling Pathway in Prostate Cancer Cells.
Experimental Protocols
This section outlines standardized methodologies for key experiments used to evaluate the efficacy of GnRH agonists in prostate cancer models.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the direct cytotoxic effects of this compound and Leuprolide on prostate cancer cell lines.
Cell Lines:
-
Androgen-sensitive: LNCaP
-
Androgen-independent: PC-3, DU-145
Methodology:
-
Cell Seeding: Plate prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or Leuprolide (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[9]
-
Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 values.
Caption: MTT Assay Experimental Workflow.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound and Leuprolide in a prostate cancer xenograft model.
Methodology:
-
Cell Preparation and Implantation: Harvest prostate cancer cells (e.g., LNCaP) and resuspend them in a mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the flanks of male athymic nude mice.[8]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound, Leuprolide).[10]
-
Treatment Administration: Administer the drugs according to the desired dosing schedule and route (e.g., subcutaneous injection).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and record their weights. Further analysis, such as histopathology and biomarker assessment (e.g., PSA levels), can be performed.[10]
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion
Both this compound and Leuprolide are effective GnRH agonists for androgen deprivation in the context of prostate cancer. Clinical data suggests that while Leuprolide may have a slightly faster onset of testosterone suppression, this compound may lead to lower nadir testosterone levels and has been associated with a potential survival advantage in one head-to-head clinical trial.[1][4] The direct anti-proliferative and pro-apoptotic effects of these agents on prostate cancer cells, mediated through the GnRH receptor and subsequent intracellular signaling pathways, provide an additional layer to their therapeutic mechanism. Further direct comparative preclinical studies are warranted to fully elucidate the nuanced differences in their efficacy at the cellular and molecular level. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative efficacy of this compound pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]
Triptorelin vs. Buserelin: A Comparative Guide for Research Applications
For researchers and drug development professionals navigating the landscape of gonadotropin-releasing hormone (GnRH) agonists, selecting the appropriate tool is paramount for achieving reliable and reproducible results. Triptorelin and Buserelin (B193263) are two widely utilized synthetic GnRH agonists with broad applications in oncology, reproductive medicine, and endocrinology research. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for specific research needs.
Mechanism of Action: GnRH Receptor Agonism
Both this compound and Buserelin are potent analogs of the natural gonadotropin-releasing hormone.[1][2] Their primary mechanism of action involves binding to and stimulating GnRH receptors on pituitary gonadotrophs.[1][2] This initial stimulation leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as a "flare-up."[3] However, continuous administration results in the downregulation and desensitization of GnRH receptors, leading to a profound and sustained suppression of gonadotropin secretion.[3][4] This, in turn, inhibits the production of gonadal steroids like testosterone (B1683101) and estrogen, inducing a state of "medical castration."[3]
This biphasic action is central to their therapeutic and research applications. The initial stimulatory phase can be harnessed in certain assisted reproductive technology (ART) protocols, while the subsequent inhibitory phase is crucial for treating hormone-dependent cancers and other conditions.
Comparative Efficacy: In Vitro and In Vivo Data
The choice between this compound and Buserelin in a research setting often depends on subtle differences in their potency, efficacy, and pharmacokinetic profiles. Below is a summary of comparative data from various studies.
In Vitro Potency and Receptor Binding
Direct comparative studies on the in vitro potency of this compound and Buserelin are limited. However, both are known to be high-affinity agonists for the GnRH receptor. One study reported a Ki value of approximately 0.1 nM for Buserelin.[5] this compound is also recognized as a potent agonist, with studies indicating its binding affinity is in the sub-nanomolar range.[4][6]
| Parameter | This compound | Buserelin | Reference |
| Receptor Binding Affinity (Ki) | Potent, sub-nanomolar range | ~0.1 nM | [4][5][6] |
| In Vitro Bioassay (EC50) | Calcium Flux (CHO-K1 cells): ~0.1-1 nMReporter Gene (HEK293 cells): ~0.01-0.1 nM | Calcium Flux (CHO-K1 cells): ~0.5-5 nMReporter Gene (HEK293 cells): ~0.05-0.5 nM | [1] |
In Vivo Efficacy in Preclinical Models
In vivo studies in animal models are critical for evaluating the physiological effects of these agonists. A key application is the suppression of testosterone in models of prostate cancer.
| Application | Animal Model | This compound | Buserelin | Reference |
| Ovulation Induction | Mares | 0.1 mg induced ovulation in 84.7% of mares | 1 mg induced ovulation in 87% of mares | [7] |
| Uterine Receptivity | Rodent Model | Did not adversely affect uterine receptivity | Did not adversely affect uterine receptivity | [5] |
Clinical Research and Trial Outcomes
Numerous clinical trials have compared this compound and Buserelin, particularly in the context of in vitro fertilization (IVF) protocols. These studies provide valuable data on their comparative performance in a controlled human setting.
Comparison in Controlled Ovarian Stimulation for ICSI/ET [2]
| Parameter | This compound (n=67) | Buserelin (n=67) | P-value |
| Mean Dose of Gonadotropin (IU) | 3181.29 ± 710.13 | 2433.87 ± 936.52 | <0.001 |
| Mean Duration of Ovarian Stimulation (days) | 12.38 ± 3.01 | 9.84 ± 1.71 | <0.001 |
| Mean Estradiol Level (pg/mL) | 2623.63 ± 1525.65 | 3144.90 ± 1882.73 | 0.129 |
| Frequency of Ovarian Hyperstimulation Syndrome (OHSS) | 0 (0.0%) | 14 (22.6%) | <0.001 |
Downregulation in IVF Protocols [6]
| Parameter | This compound | Buserelin | Conclusion |
| Speed of Downregulation | Significantly quicker | Slower | This compound was found to be more efficient in achieving downregulation. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the action and evaluation of these compounds.
Caption: GnRH Agonist Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are outlines for key in vitro assays used to characterize GnRH agonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and Buserelin to the GnRH receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the GnRH receptor (e.g., HEK293 or CHO-K1 cells) to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add a fixed concentration of a radiolabeled GnRH agonist (e.g., 125I-Triptorelin) to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound or Buserelin).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.[8]
-
Calcium Flux Assay
This functional assay measures the ability of GnRH agonists to stimulate intracellular calcium mobilization, a key downstream signaling event.[1]
-
Cell Preparation:
-
Plate GnRH receptor-expressing cells (e.g., CHO-K1) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and Buserelin in an appropriate assay buffer.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader with kinetic reading capabilities to measure the baseline fluorescence.
-
Inject the agonist dilutions into the wells and immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
-
Conclusion
Both this compound and Buserelin are potent and effective GnRH agonists widely used in research. The choice between them may be guided by the specific requirements of the experimental model. Clinical data suggests that this compound may offer a more rapid and robust downregulation of the pituitary-gonadal axis.[6] In vitro, both compounds exhibit high affinity for the GnRH receptor, though this compound may have a slight potency advantage in some functional assays.[1] For in vivo studies, the specific formulation and desired pharmacokinetic profile will also be important considerations. Researchers should carefully consider the available data and the specific aims of their study when selecting the most appropriate GnRH agonist.
References
- 1. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 2. jogcr.com [jogcr.com]
- 3. benchchem.com [benchchem.com]
- 4. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of uterine receptivity after gonadotropin releasing hormone agonist administration as an oocyte maturation trigger: a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Should gonadotropin-releasing hormone down-regulation therapy be routine in in vitro fertilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single injection of this compound or buserelin acetate in saline solution induces ovulation in mares the same as a single injection of hCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Triptorelin In Vivo Efficacy: A Comparative Guide to Hormone Suppression
For researchers and professionals in drug development, understanding the in vivo efficacy of gonadotropin-releasing hormone (GnRH) agonists is critical for preclinical and clinical applications. This guide provides a comparative analysis of Triptorelin, a potent GnRH agonist, against other alternatives, supported by experimental data.
This compound consistently demonstrates robust and sustained suppression of key hormones, including testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). Its mechanism of action involves an initial transient surge in these hormones, followed by a profound and prolonged suppression due to the downregulation and desensitization of pituitary GnRH receptors.[1][2][3] This biphasic response is a hallmark of GnRH agonists and is fundamental to their therapeutic effects in hormone-dependent conditions.
Comparative Efficacy of this compound
In vivo studies, primarily in the context of advanced prostate cancer, have benchmarked this compound against other widely used GnRH agonists, such as leuprolide and goserelin.
Testosterone Suppression:
This compound is highly effective at reducing and maintaining testosterone at castrate levels.[4][5] While some studies indicate that leuprolide may achieve castration levels faster, this compound has been shown to be comparable in maintaining castration over the long term.[5][6] Notably, one retrospective analysis suggested that this compound may be more potent in achieving a deeper testosterone suppression (<10 ng/dL) compared to leuprolide and goserelin.[4]
Table 1: Comparison of Testosterone Suppression with GnRH Agonists
| GnRH Agonist | Time to Castration | Maintenance of Castration | Deep Suppression (<10 ng/dL) | Citation |
| This compound | Slower onset than leuprolide in some studies | Equivalent or superior to leuprolide | Potentially more potent than leuprolide and goserelin | [4][5][6] |
| Leuprolide | Faster onset than this compound in some studies | Equivalent to this compound | Less potent than this compound in some studies | [4][5][6] |
| Goserelin | Comparable to other GnRH agonists | Comparable to other GnRH agonists | Less potent than this compound in some studies | [4] |
LH and FSH Suppression:
Continuous administration of this compound leads to a significant decrease in the release of LH and FSH.[1][2] Studies have shown that this compound can effectively suppress LH levels to less than 1.0 IU/L.[7] Comparative studies with leuprolide have suggested that this compound may have a higher LH suppression activity.[8]
Table 2: Comparison of LH and FSH Suppression
| Hormone | This compound | Leuprolide | Citation |
| LH | Strong and sustained suppression | Effective suppression, though some studies suggest less potent than this compound | [7][8] |
| FSH | Significant reduction following initial surge | Effective suppression | [9] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are crucial. Below are generalized protocols based on common practices in in vivo studies investigating this compound's effects.
Animal Model and Administration
-
Species: Rats are a commonly used animal model for in vivo studies of GnRH agonists.[10]
-
Drug Formulation: this compound is often administered as a sustained-release formulation, such as this compound pamoate.[11]
-
Administration Route: Intramuscular injection is a standard route for sustained-release formulations.[10]
-
Dosage: An example dosage used in rat studies is 0.6 mg/kg body weight.[10]
-
Dosing Schedule: The schedule can vary depending on the study's objectives, for instance, injections at specific postnatal days (e.g., P30, P50, and P71) to investigate effects on puberty.[10]
Hormone Level Measurement
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0h, 3h, 6h, 1 month, 3 months) to monitor hormone levels.[8][12]
-
LH and FSH Analysis: Serum LH and FSH concentrations are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).[8][12]
-
Testosterone Analysis: Serum testosterone levels are commonly monitored using gas chromatography coupled with mass spectrometry (GC/MS).[8][12]
Visualizing the Mechanism and Workflow
To better illustrate the biological processes and experimental procedures, the following diagrams are provided.
Caption: GnRH agonist signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative efficacy of this compound pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of 6-month this compound formulation on predicted adult height and basal gonadotropin levels in patients with central precocious puberty [frontiersin.org]
- 8. The Impact of this compound on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine Responses to this compound in Healthy Women, Women With Polycystic Ovary Syndrome, and Women With Hypothalamic Amenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Triptorelin and Other GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
Gonadotropin-releasing hormone (GnRH) agonists are a cornerstone in the management of hormone-sensitive conditions, including prostate cancer, endometriosis, and central precocious puberty.[1][2] These synthetic analogs of the natural GnRH work by initially stimulating the pituitary gland, leading to a temporary surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] However, continuous administration leads to the downregulation and desensitization of GnRH receptors, ultimately suppressing gonadotropin release and reducing the production of sex hormones like testosterone (B1683101) and estrogen.[1][2] This guide provides an objective, data-driven comparison of Triptorelin with other widely used GnRH agonists, such as Leuprolide and Goserelin.
Mechanism of Action: The GnRH Receptor Signaling Pathway
GnRH agonists initiate their effect by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotropes.[5][6] This binding primarily activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6][8] This cascade culminates in the synthesis and secretion of LH and FSH.[5][6] Continuous stimulation by agonists like this compound leads to receptor desensitization, uncoupling this pathway and effectively halting gonadotropin production.[7]
Head-to-Head Clinical Efficacy: Testosterone Suppression
The primary measure of efficacy for GnRH agonists in prostate cancer is the suppression of serum testosterone to castrate levels (typically ≤ 50 ng/dL or ≤ 20 ng/dL). Several studies have compared this compound, Leuprolide, and Goserelin directly.
A retrospective study analyzing 125 prostate cancer patients found that while all three agonists were comparable at achieving castration thresholds of <50 ng/dL and <20 ng/dL, this compound demonstrated superior performance at a more stringent threshold.[9] this compound achieved the lowest mean testosterone levels over a 9-month period.[9] Furthermore, when defining castration as <10 ng/dL, a significant difference emerged: 93.2% of patients on this compound reached this level, compared to 86.4% on Leuprolide and only 54.2% on Goserelin.[9][10]
Table 1: Comparative Efficacy in Testosterone Suppression in Prostate Cancer Patients
| Parameter | This compound (11.25 mg) | Leuprolide (11.25 mg) | Goserelin (11.34 mg) | p-value |
|---|---|---|---|---|
| Mean Testosterone Level | Lowest | Intermediate | Highest | 0.001[9] |
| % Patients with T < 50 ng/dL | High (comparable) | High (comparable) | High (comparable) | NS[9] |
| % Patients with T < 20 ng/dL | High (comparable) | High (comparable) | High (comparable) | NS[9] |
| % Patients with T < 10 ng/dL | 93.2% | 86.4% | 54.2% | <0.001[9] |
Data sourced from a 9-month retrospective study of 125 patients.[9]
Another comparative study suggested that this compound may more reliably maintain castration levels of testosterone compared to Leuprolide.[11] Over the 9-month study, 96.4% of men on this compound maintained castration versus 91.2% on Leuprolide.[11] While some systematic reviews conclude there are no clinically meaningful differences in efficacy among the major GnRH agonists, they also note that the head-to-head trials are limited.[12][13]
Experimental Protocols
To ensure the reproducibility and critical evaluation of data, understanding the underlying experimental methodologies is crucial. Below are outlines for key assays used to characterize and compare GnRH agonists.
This assay determines the binding affinity (Ki) of a compound for the GnRH receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test agonist (e.g., this compound) for the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells engineered to express the human GnRH receptor (e.g., CHO or HEK293 cells).[14]
-
Radioligand: A high-affinity GnRH ligand labeled with a radioisotope, such as [¹²⁵I]-triptorelin.[14]
-
Test Compound: Unlabeled GnRH agonists (this compound, Leuprolide, etc.).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[5]
-
Filtration: Glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).[5]
Procedure:
-
Membrane Preparation: Homogenize cells expressing GnRHR, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via BCA or similar assay.[5]
-
Assay Setup: In a 96-well plate, combine the radioligand (at a fixed concentration near its Kd), increasing concentrations of the unlabeled test agonist, and the membrane preparation.[14]
-
Controls: Include wells for "Total Binding" (radioligand + membranes) and "Non-Specific Binding" (radioligand + membranes + a high concentration of an unlabeled standard agonist).[5]
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to reach equilibrium.[5]
-
Filtration: Rapidly vacuum-filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[5][14]
-
Washing: Wash filters with ice-cold wash buffer.[5]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test agonist. Determine the IC50 value using non-linear regression, which can then be converted to the Ki value.[5]
This assay measures the functional potency of an agonist by quantifying the production of the second messenger IP3 following receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of a GnRH agonist.
Materials:
-
Cell Line: A cell line expressing the GnRHR (e.g., αT3-1 pituitary cells or transfected HEK293 cells).
-
Stimulation Buffer: Appropriate buffer containing a phosphodiesterase inhibitor.
-
Test Compound: GnRH agonists at various concentrations.
-
Detection Kit: A commercially available IP3/IP1 detection kit (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Culture: Plate cells in 96-well plates and grow to desired confluency.
-
Starvation: Serum-starve the cells for several hours prior to the assay to reduce basal signaling.
-
Stimulation: Add varying concentrations of the GnRH agonist to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis: Lyse the cells according to the detection kit protocol to release intracellular IP3/IP1.
-
Detection: Perform the IP3/IP1 measurement as per the manufacturer's instructions.
-
Data Analysis: Plot the measured signal (proportional to IP3/IP1 concentration) against the log concentration of the agonist. Use a sigmoidal dose-response curve to calculate the EC50 value, representing the concentration that produces 50% of the maximal response.
Visualizing Methodologies and Applications
Conclusion
While this compound, Leuprolide, and Goserelin share a common mechanism of action and are generally considered to have comparable clinical efficacy, available head-to-head data suggests potential differences in potency.[12] Specifically in the context of prostate cancer, this compound has been shown to achieve lower mean testosterone levels and higher rates of profound castration (<10 ng/dL) compared to Leuprolide and Goserelin.[9] The clinical significance of this deeper suppression is a subject for further investigation.[15] For researchers and drug development professionals, these differences underscore the importance of using stringent, well-defined endpoints and robust experimental protocols when evaluating and developing next-generation GnRH analogs.
References
- 1. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 4. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus this compound versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GnRH agonists and antagonists in prostate cancer - GaBIJ [gabi-journal.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. What are the clinical and indication differences between this compound and leuprolide? [inpharmd.com]
Comparative study of Triptorelin's impact on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Triptorelin, a gonadotropin-releasing hormone (GnRH) agonist, on various cancer cell lines. The information presented herein is compiled from experimental data to assist researchers in understanding the differential impact of this compound on cancer cell proliferation, apoptosis, and underlying signaling pathways.
Quantitative Analysis of this compound's Effects
The antiproliferative effects of this compound have been observed in several hormone-dependent cancer cell lines. The following tables summarize the quantitative data on cell viability, proliferation, and apoptosis.
| Cell Line | Cancer Type | This compound Concentration | Effect on Proliferation | Citation(s) |
| LNCaP | Prostate Cancer | 10⁻⁴ M | 25% to 65% inhibition | [1] |
| LNCaP | Prostate Cancer | 10⁻⁷ M | 42% stimulation (in fetal bovine serum) | [1] |
| PC3 | Prostate Cancer | Not specified | No significant effect | [1][2] |
| MCF-7 | Breast Cancer | Not specified | Inhibition of estrogen-stimulated proliferation | [3] |
| CG-5 | Breast Cancer | Not specified | Inhibition of estrogen-stimulated proliferation | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | No effect on growth | [3] |
| Endometrial (ERα+/β+) | Endometrial Cancer | 10⁻⁵ M | Maximal inhibition of estradiol-induced proliferation | [3] |
| Ovarian (ERα+/β+) | Ovarian Cancer | 10⁻⁵ M | Maximal inhibition of estradiol-induced proliferation | [3] |
| Breast (ERα+/β+) | Breast Cancer | 10⁻⁵ M | Maximal inhibition of estradiol-induced proliferation | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan (B1609692) Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4][6]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Procedure:
-
Cell Treatment: Treat cells with this compound for the indicated times.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[8][9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8][10]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8][10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Figure 1: this compound's signaling cascade in cancer cells.
Figure 2: General experimental workflow for analysis.
Discussion
This compound, a GnRH agonist, demonstrates a direct antiproliferative effect on several cancer cell lines, particularly those expressing GnRH receptors.[3] In hormone-dependent cancers such as prostate, breast, and ovarian cancer, this compound can inhibit cell growth. For instance, in the androgen-responsive LNCaP prostate cancer cell line, high concentrations of this compound significantly inhibit proliferation.[1] Conversely, the androgen-unresponsive PC3 cell line shows no significant response to this compound treatment, highlighting the importance of the androgen receptor pathway in this compound's mechanism of action in prostate cancer.[1][2]
In breast and ovarian cancer cells that are positive for estrogen receptor alpha (ERα), this compound effectively antagonizes estradiol-induced proliferation.[3] This effect is mediated through the inhibition of the mitogen-activated protein kinase (MAPK) pathway, leading to reduced activation of the serum response element (SRE) and decreased expression of the c-fos proto-oncogene.[3]
The signaling cascade initiated by this compound binding to its receptor often involves Gαi proteins, which can lead to the inactivation of the MAPK pathway, including ERK and JNK.[3][11] This inactivation subsequently suppresses downstream transcription factors like AP-1 and c-fos, which are crucial for cell proliferation.[3] Furthermore, there is evidence to suggest that this compound can induce apoptosis in certain cancer cells, although the precise mechanisms and quantitative effects vary between cell lines.
References
- 1. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gonadotropin-releasing hormone (GnRH) agonist this compound inhibits estradiol-induced serum response element (SRE) activation and c-fos expression in human endometrial, ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
Triptorelin Versus Surgical Castration in Animal Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical cancer research, particularly for hormone-sensitive malignancies, the choice between chemical and surgical castration is a critical experimental design consideration. This guide provides an objective comparison of triptorelin, a gonadotropin-releasing hormone (GnRH) agonist, and surgical castration (orchiectomy in males and ovariectomy in females) in animal cancer models. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.
Mechanism of Action: A Tale of Two Approaches
This compound and surgical castration achieve the same primary goal—suppression of sex hormones—through fundamentally different biological pathways.
This compound: The Path of Pituitary Desensitization
This compound is a synthetic analog of GnRH.[1][2] Its mechanism of action involves an initial stimulation followed by a profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4]
Initially, this compound binds to GnRH receptors in the pituitary gland, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] This "flare-up" effect can lead to a temporary increase in testosterone (B1683101) in males and estrogen in females. However, continuous administration of this compound leads to the downregulation and desensitization of pituitary GnRH receptors.[1][3] This ultimately results in a dramatic reduction in LH and FSH secretion, leading to a state of "medical castration" with significantly decreased production of testosterone or estrogen.[2]
Surgical Castration: The Direct Removal of Hormone Production
Surgical castration, which involves the removal of the testes (orchiectomy) in males or the ovaries (ovariectomy) in females, is a direct and irreversible method of ablating the primary source of sex hormone production.[5][6] This procedure leads to a rapid and profound decrease in circulating testosterone or estrogen levels.[5]
Signaling Pathways
The differential mechanisms of this compound and surgical castration are best understood by visualizing their impact on the HPG axis.
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head comparisons of this compound and surgical castration in animal cancer models are limited in published literature. However, by examining studies involving other GnRH agonists and drawing parallels from clinical data, we can construct a comparative overview.
Prostate Cancer Models
In prostate cancer, the primary goal of androgen deprivation therapy (ADT) is to reduce serum testosterone to castrate levels.
| Parameter | This compound (Medical Castration) | Surgical Castration (Orchiectomy) | Reference |
| Testosterone Suppression | Achieves castrate levels (<50 ng/dL), with many patients reaching <20 ng/dL.[7][8][9] | Rapidly reduces testosterone to castrate levels, often considered the "gold standard" for testosterone suppression.[5] | [5][7][8][9] |
| Tumor Growth Inhibition | Effective in suppressing the growth of androgen-sensitive prostate tumors.[7] In a study with another GnRH agonist, leuprolide, it was shown to be less effective than orchiectomy in inducing robust apoptosis in rat prostate tissue.[10] | Highly effective in inhibiting the growth of androgen-dependent prostate tumors.[11] | [7][10][11] |
| Survival | Clinical studies show equivalent survival rates compared to surgical castration in men with advanced prostate cancer.[12] | Historically the benchmark for survival outcomes in advanced prostate cancer.[12] | [12] |
Breast Cancer Models
In hormone receptor-positive (HR+) breast cancer, the aim is to suppress ovarian estrogen production.
| Parameter | This compound (Medical Castration) | Surgical Castration (Ovariectomy) | Reference |
| Estrogen Suppression | Effectively suppresses estrogen to postmenopausal levels.[13][14] | Rapidly and permanently ablates ovarian estrogen production. | [13][14] |
| Tumor Growth Inhibition | In combination with other endocrine therapies, it is effective in treating premenopausal HR+ breast cancer.[15] | A standard procedure in preclinical models to create a low-estrogen environment for studying HR+ breast cancer. | [16] |
| Survival | Clinical trials with the GnRH agonist goserelin (B1671991) have shown similar failure-free and overall survival compared to surgical ovariectomy in metastatic breast cancer.[13][14][17] | A long-standing effective treatment for premenopausal women with advanced HR+ breast cancer. | [13][14][17] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical studies.
This compound Administration in a Subcutaneous Xenograft Model
Methodology:
-
Cell Culture: Hormone-sensitive cancer cells (e.g., LNCaP for prostate, MCF-7 for breast cancer) are cultured under standard conditions.[18]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.[19]
-
Tumor Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[19]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
This compound Administration: this compound is administered, often as a sustained-release formulation, via subcutaneous or intramuscular injection at a dose determined by the specific animal model and study design.[7]
-
Data Collection: Tumor growth, body weight, and overall health are monitored. Blood samples can be collected periodically to measure hormone levels (testosterone or estradiol).
-
Endpoint: The study concludes when tumors reach a maximum allowable size or at a predetermined time point, at which time tumors and tissues are collected for further analysis.
Surgical Castration in Mice
Methodology for Orchiectomy (Male Mice):
-
Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent.
-
Surgical Preparation: The scrotal area is shaved and sterilized.
-
Incision: A small incision is made through the scrotum to expose the testes.[6]
-
Testis Exteriorization: Each testis is gently exteriorized.
-
Ligation and Removal: The spermatic cord and blood vessels are ligated with surgical suture, and the testis is excised.[6]
-
Closure: The incision is closed with sutures or wound clips.
-
Post-operative Care: Analgesics are administered, and the animal is monitored during recovery.
Methodology for Ovariectomy (Female Mice):
-
Anesthesia and Preparation: Similar to orchiectomy, the mouse is anesthetized, and the surgical area (dorsal or ventral aspect) is prepared.
-
Incision: A small incision is made through the skin and abdominal wall to access the ovaries.
-
Ovary Localization and Removal: The ovaries are located, and the ovarian blood vessels and oviduct are ligated before the ovary is removed.
-
Closure and Post-operative Care: The incisions are closed, and appropriate post-operative care is provided.
Conclusion
Both this compound and surgical castration are effective methods for achieving sex hormone suppression in animal cancer models. The choice between these two approaches depends on the specific research question and experimental design.
-
Surgical castration offers a rapid, complete, and irreversible means of hormone ablation, making it a gold standard for creating a hormone-deprived environment.
-
This compound provides a reversible, less invasive method of medical castration. It more closely mimics the clinical application of GnRH agonists in patients. However, researchers must consider the initial hormone flare-up and the time required to achieve castration levels.
For studies investigating the effects of profound and immediate hormone deprivation, surgical castration is often preferred. For studies aiming to model clinical scenarios where GnRH agonists are used, or where reversibility is a desired experimental parameter, this compound is the more appropriate choice. Ultimately, a thorough understanding of the nuances of each method will enable researchers to design more robust and clinically relevant preclinical studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. Murine Prostate Micro-dissection and Surgical Castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update on this compound: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Testosterone Suppression with Sustained-Release this compound in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of surgical and medical castration on serum testosterone level in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abis-files.maltepe.edu.tr [abis-files.maltepe.edu.tr]
- 11. aacrjournals.org [aacrjournals.org]
- 12. [Multicentre randomized trial comparing this compound medical castration versus surgical castration in the treatment of locally advanced or metastatic prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Multicenter randomized clinical trial of goserelin versus surgical ovariectomy in premenopausal patients with receptor-positive metastatic breast cancer: an intergroup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating this compound as a treatment option for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gachpatna.org.in [gachpatna.org.in]
- 17. Ovarian ablation versus goserelin with or without tamoxifen in pre-perimenopausal patients with advanced breast cancer: results of a multicentric Italian study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Anticancer Activity Compared Between this compound and a New Gonadotropin Releasing Hormone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Models of Castration Resistant and High Dose Testosterone-Resistant Prostate Cancer Recapitulate the Heterogeneity of Response Observed in Clinical Practice [mdpi.com]
A Comparative Guide to the Gene Expression Profiles of Triptorelin and Leuprolide
For Researchers, Scientists, and Drug Development Professionals
Triptorelin and Leuprolide are both potent synthetic agonists of the gonadotropin-releasing hormone (GnRH) receptor. They are widely employed in clinical practice for the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty. While both drugs share a common mechanism of action, subtle differences in their clinical efficacy have been observed, suggesting potential variations in their downstream molecular effects, including their impact on gene expression.[1]
This guide provides a comparative overview of the known effects of this compound and Leuprolide on gene expression, based on available experimental data. It is important to note that direct, head-to-head comparative studies on their differential gene expression profiles at a genomic scale are currently lacking in the published literature. The data presented here are compiled from individual studies on each compound, highlighting a significant area for future research.
Mechanism of Action: A Shared Pathway
Both this compound and Leuprolide function by initially stimulating the GnRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This "flare-up" effect is followed by receptor downregulation and desensitization with continuous administration. The sustained action results in a profound suppression of LH and FSH release, leading to a decrease in the production of gonadal hormones like testosterone (B1683101) and estrogen to castrate levels.[1] This shared signaling pathway forms the basis of their therapeutic effect.
Figure 1: Generalized GnRH Agonist Signaling Pathway.
Differential Gene Expression: An Indirect Comparison
While a direct comparative transcriptomic analysis is not available, individual studies have shed light on the effects of this compound and Leuprolide on the expression of specific genes. The following table summarizes these findings. It is crucial to interpret this data with the understanding that the experimental conditions (cell lines, animal models, treatment duration, and dosage) may differ between studies.
| Drug | Gene(s) Affected | Direction of Change | Experimental Model | Key Findings |
| This compound | NF-κB pathway genes | Differentially expressed | SCL60 cancer cell cultures | Implicated the NF-κB survival pathway as a target for enhancing the anti-proliferative effects of this compound. |
| Leuprolide | Kiss1 | Decreased | Preoptic area of the hypothalamus in male rats | Chronic periadolescent exposure to Leuprolide affects the expression of genes involved in reproduction. |
| Gnrh1, Kiss1 | Increased | Mediobasal hypothalamus in male rats | ||
| Kiss1 | Increased | Mediobasal hypothalamus in female rats | ||
| Esr2, Gnrhr | Increased | Pituitary gland in both male and female rats | ||
| Esr1 | Decreased | Pituitary gland in female rats | ||
| Ar | Increased | Pituitary gland in male rats | ||
| PSA | Decreased | Androgen-sensitive (LNCaP) and -insensitive (PC-3) prostate cancer cells | Leuprolide can directly regulate PSA gene expression, counteracting the inductive effects of androgens and growth factors. | |
| MIF | Increased | Obese patients with endometriosis | Leuprolide treatment was associated with an increase in the expression of the Macrophage Migration Inhibitory Factor (MIF) gene, which is linked to obesity. |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are summaries of the protocols used in key studies that have investigated the gene expression effects of this compound and Leuprolide.
This compound: Transcriptomic and Proteomic Profiling
-
Objective: To characterize the effects of GnRHR activation by this compound on gene and protein expression.
-
Cell Lines: HEK293-GNRHR and SCL60 cells.
-
Treatment: Cells were treated with the GnRH superagonist this compound.
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA was extracted from cell cultures at various time points (0.5, 1, 8, and 24 hours) post-treatment.
-
Microarray Analysis: Gene expression profiling was performed using transcriptomic analysis to identify dynamic changes in response to this compound.
-
Pathway Analysis: Bioinformatic tools were used to identify the signaling pathways affected by the differentially expressed genes.
-
-
Protein Analysis: Reverse-phase protein and phospho-proteomic arrays were used to profile protein expression and phosphorylation in both cultured cells and in vivo xenografts.
Leuprolide: Gene Expression in Prostate Cancer Cells
-
Objective: To investigate the modulation of cell growth and prostate-specific antigen (PSA) gene expression by Leuprolide acetate (B1210297) in prostatic cancer cells.
-
Cell Lines: Androgen-sensitive LNCaP and androgen-insensitive PC-3 human prostate cancer cells.
-
Treatment: Cells were treated with Leuprolide acetate alone or in combination with dihydrotestosterone (B1667394) or epidermal growth factor (EGF).
-
Gene Expression Analysis:
-
Method: Reverse transcriptase-polymerase chain reaction (RT-PCR) was used to determine the basal expression of the PSA gene and its variations following treatment.
-
Analysis: The inhibitory effect of Leuprolide on PSA gene expression, both at baseline and when induced by androgens or growth factors, was evaluated.
-
Proposed Experimental Workflow for Direct Comparison
To address the current gap in the literature, a direct head-to-head comparison of the gene expression profiles of this compound and Leuprolide is necessary. The following workflow outlines a potential experimental design for such a study.
Figure 2: Proposed workflow for a comparative gene expression study.
Conclusion
A dedicated, head-to-head comparative study employing high-throughput technologies such as RNA-sequencing is warranted. Such a study would provide invaluable insights into the nuanced molecular differences between these two widely used GnRH agonists. This knowledge could ultimately inform the selection of the most appropriate agent for specific clinical indications and patient populations, paving the way for more personalized and effective therapeutic strategies.
References
A Comparative Guide to the Anti-proliferative Effects of Triptorelin and the Known Standard, Leuprolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of Triptorelin, a gonadotropin-releasing hormone (GnRH) agonist, with Leuprolide, a well-established GnRH agonist that serves as a known standard. The information presented herein is supported by experimental data to validate the anti-proliferative effects of this compound for research and drug development purposes.
Introduction
This compound is a synthetic analog of gonadotropin-releasing hormone (GnRH) that acts as a potent agonist at the GnRH receptor.[1] Like other GnRH agonists, its continuous administration leads to the downregulation of the pituitary-gonadal axis, resulting in a significant reduction of sex hormones such as testosterone (B1683101) and estrogen.[2] This mechanism of action forms the basis of its use in hormone-dependent cancers, including prostate and breast cancer.[3][4] Beyond its systemic hormonal effects, preclinical studies have investigated the direct anti-proliferative effects of this compound on cancer cells. This guide compares these direct effects with those of Leuprolide, another widely used GnRH agonist.[5]
Mechanism of Action: GnRH Agonist Signaling Pathway
GnRH agonists, including this compound and Leuprolide, exert their effects by binding to GnRH receptors on pituitary gonadotroph cells. This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor desensitization and downregulation, leading to a sustained decrease in sex hormone production.[2]
In addition to their presence on pituitary cells, GnRH receptors are also found on various cancer cells. The binding of this compound or Leuprolide to these receptors can trigger a direct anti-proliferative signaling cascade. This pathway is often initiated by the coupling of the GnRH receptor to G-proteins, leading to the activation of downstream effectors that can modulate cell growth and survival.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct antiproliferative effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptorelin vs. Novel GnRH Antagonists: A Comparative Efficacy Analysis
A comprehensive guide for researchers and drug development professionals on the evolving landscape of Gonadotropin-Releasing Hormone (GnRH) analogue therapies.
The therapeutic modulation of the hypothalamic-pituitary-gonadal (HPG) axis is a cornerstone in the management of hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids. For decades, GnRH agonists, exemplified by triptorelin, have been the standard of care. However, the advent of novel, orally active GnRH antagonists, including relugolix (B1679264), elagolix (B1671154), and linzagolix (B1675553), marks a significant shift in treatment paradigms. This guide provides an objective comparison of the efficacy of this compound against these newer agents, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and clinical pathways.
Dueling Mechanisms: The GnRH Receptor Signaling Pathway
The differential effects of GnRH agonists and antagonists stem from their distinct mechanisms of action at the GnRH receptor on pituitary gonadotroph cells. This compound, as a GnRH agonist, initially stimulates the receptor, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily exacerbate symptoms.[1][2][3] This "flare effect" is followed by receptor downregulation and desensitization, ultimately leading to profound suppression of gonadotropin and sex hormone production.[1][3]
In contrast, novel GnRH antagonists like relugolix, elagolix, and linzagolix act as competitive blockers of the GnRH receptor.[4][5][6] This direct antagonism leads to a rapid and dose-dependent suppression of LH and FSH without an initial surge, offering a more immediate therapeutic effect.[6][7][8]
Caption: GnRH agonist vs. antagonist mechanism of action.
Efficacy in Hormone Suppression and Clinical Endpoints
The following tables summarize the comparative efficacy of this compound and novel GnRH antagonists across key indications, based on data from pivotal clinical trials.
Prostate Cancer: Testosterone (B1683101) Suppression
Androgen deprivation therapy is a cornerstone of advanced prostate cancer treatment, with the primary goal of achieving and maintaining castrate levels of serum testosterone.
| Drug Class | Drug | Study | Primary Endpoint | Results | Citation(s) |
| GnRH Agonist | This compound | Pooled Analysis (9 studies) | Proportion of patients with testosterone <20 ng/dL | 92% at 3 months, 91% at 12 months | [2] |
| This compound (6-month formulation) | Phase III Study | Proportion of patients with testosterone <20 ng/dL | >90% at 6 and 12 months | [9] | |
| GnRH Antagonist | Relugolix | HERO Trial | Sustained castration rate (<50 ng/dL) through 48 weeks | 96.7% | [5][10] |
| Testosterone <50 ng/dL on Day 4 | 56.0% | [5][10] | |||
| Profound castration (<20 ng/dL) on Day 15 | 78.4% | [10] | |||
| Comparator | Leuprolide (GnRH Agonist) | HERO Trial | Sustained castration rate (<50 ng/dL) through 48 weeks | 88.8% | [5][10] |
| Testosterone <50 ng/dL on Day 4 | 0% | [5][10] | |||
| Profound castration (<20 ng/dL) on Day 15 | 1.0% | [10] |
Endometriosis: Pain Reduction
The management of endometriosis-associated pain focuses on suppressing estrogen production to induce atrophy of endometrial lesions.
| Drug Class | Drug | Study | Primary Endpoint | Results | Citation(s) |
| GnRH Agonist | This compound | Randomized, placebo-controlled trial | Reduction in pain symptoms (VAS) | Significantly greater reduction in pain compared to placebo after 2 months. | [11] |
| This compound (post-surgery) | Prospective, non-interventional study | Cumulative improvement in dysmenorrhea at 24 months | 83.6% | [12] | |
| GnRH Antagonist | Elagolix (150 mg once daily) | Elaris EM-I & EM-II | Clinical response in dysmenorrhea at 3 months | 46.4% (EM-I), 43.4% (EM-II) | [13][14] |
| Elagolix (200 mg twice daily) | Elaris EM-I & EM-II | Clinical response in dysmenorrhea at 3 months | 75.8% (EM-I), 72.4% (EM-II) | [13][14] | |
| Elagolix (150 mg once daily) | Elaris EM-I & EM-II | Clinical response in non-menstrual pelvic pain at 3 months | 50.4% (EM-I), 49.8% (EM-II) | [13][14] | |
| Elagolix (200 mg twice daily) | Elaris EM-I & EM-II | Clinical response in non-menstrual pelvic pain at 3 months | 54.5% (EM-I), 57.8% (EM-II) | [13][14] | |
| Comparator | Placebo | Elaris EM-I & EM-II | Clinical response in dysmenorrhea at 3 months | 19.6% (EM-I), 22.7% (EM-II) | [13][14] |
| Placebo | Elaris EM-I & EM-II | Clinical response in non-menstrual pelvic pain at 3 months | 36.5% (EM-I), 36.5% (EM-II) | [13][14] |
Uterine Fibroids: Reduction of Heavy Menstrual Bleeding
For uterine fibroids, the therapeutic goal is to reduce heavy menstrual bleeding and shrink fibroid volume by inducing a hypoestrogenic state.
| Drug Class | Drug | Study | Primary Endpoint | Results | Citation(s) |
| GnRH Agonist | This compound | Observational Study | Reduction in uterine volume | 64% decrease at the end of treatment. | [15] |
| GnRH Antagonist | Linzagolix (100 mg without add-back therapy) | PRIMROSE 2 | Responder rate* at 24 weeks | 56.7% | [4][16] |
| Linzagolix (200 mg with add-back therapy) | PRIMROSE 2 | Responder rate* at 24 weeks | 93.9% | [4][16] | |
| Comparator | Placebo | PRIMROSE 2 | Responder rate* at 24 weeks | 29.4% | [4][16] |
*Responder rate defined as menstrual blood loss of ≤80 mL and a ≥50% reduction from baseline.
Experimental Protocols
The following section details the methodologies employed in the key clinical trials cited, providing a framework for the interpretation and replication of these findings.
Measurement of Hormones
-
Serum Testosterone and Estradiol (B170435): Quantification of serum testosterone and estradiol levels is typically performed using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19] LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, particularly for low hormone concentrations.[18][19] The process involves protein precipitation from serum, followed by online extraction and chromatographic separation before mass spectrometric detection.[19][20]
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): Serum LH and FSH are commonly measured using two-site sandwich enzyme-linked immunosorbent assays (ELISA) or immunofluorometric assays.[21][22][23] These assays utilize monoclonal antibodies specific to different epitopes on the gonadotropin molecules, ensuring high specificity.
Assessment of Clinical Endpoints
-
Pain in Endometriosis: Endometriosis-associated pain, including dysmenorrhea and non-menstrual pelvic pain, is assessed using a daily electronic diary where patients record their pain severity on a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS), typically from 0 (no pain) to 10 (worst pain imaginable).[8][13][24][25] A clinically meaningful reduction is a key endpoint in these trials.[13]
-
Menstrual Blood Loss in Uterine Fibroids: Menstrual blood loss is quantified using the alkaline hematin (B1673048) method, which is considered the gold standard.[1][26][27][28] This method involves the collection of all sanitary products, extraction of hemoglobin with sodium hydroxide (B78521) to form alkaline hematin, and spectrophotometric measurement of the concentration.[26][27]
Typical Clinical Trial Workflow
The design of clinical trials comparing GnRH analogues involves several key stages, from patient screening to long-term follow-up.
Caption: A generalized workflow for a comparative clinical trial.
Conclusion
Novel GnRH antagonists represent a significant advancement in the medical management of hormone-sensitive conditions. Their oral route of administration and rapid onset of action without a testosterone or estrogen flare offer distinct advantages over traditional GnRH agonists like this compound. In prostate cancer, relugolix has demonstrated superiority over leuprolide in achieving and maintaining testosterone suppression. For endometriosis and uterine fibroids, elagolix and linzagolix have shown significant efficacy in reducing pain and heavy menstrual bleeding, respectively.
While this compound remains a potent and effective therapy, the data suggests that novel GnRH antagonists provide a more rapid and, in some cases, more profound suppression of the HPG axis. The choice of agent will depend on the specific clinical indication, patient characteristics, and the desired speed of therapeutic onset. Further head-to-head trials directly comparing this compound with these novel antagonists will be invaluable in further defining their respective roles in clinical practice.
References
- 1. The alkaline hematin method for measuring menstrual blood loss--a modification and its clinical use in menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Testosterone Suppression with Sustained-Release this compound in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. hcplive.com [hcplive.com]
- 5. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 6. An Update on this compound: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. Pain scoring in endometriosis: entry criteria and outcome measures for clinical trials. Report from the Art and Science of Endometriosis meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Androgen Deprivation With Oral Relugolix vs Leuprolide in Advanced Prostate Cancer: HERO Trial - The ASCO Post [ascopost.com]
- 11. Effects of this compound versus placebo on the symptoms of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of this compound-therapy following conservative surgery for deep infiltrating endometriosis: A multicenter, prospective, non-interventional study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist. | EndoNews [endonews.com]
- 15. Symptom-free interval after this compound treatment of uterine fibroids: long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linzagolix reduces heavy menstrual bleeding caused by uterine fibroids [healio.com]
- 17. Testosterone nadir and clinical outcomes in patients with advanced prostate cancer: Post hoc analysis of this compound pamoate Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Column-switching LC-MS/MS analysis for quantitative determination of testosterone in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. longdom.org [longdom.org]
- 21. linear.es [linear.es]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. wwwn.cdc.gov [wwwn.cdc.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Variables Associated with Endometriosis-related Pain: A Pilot Study using a Visual Analogue Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitation of menstrual blood loss--further evaluation of the alkaline hematin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Outcome Measures for Heavy Menstrual Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Menstrual blood loss measurement: validation of the alkaline hematin technique for feminine hygiene products containing superabsorbent polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptorelin vs. Next-Generation Hormonal Therapies: A Comparative Guide for Researchers
A comprehensive analysis of GnRH agonists, GnRH antagonists, and novel androgen receptor pathway inhibitors in the management of advanced prostate cancer, supported by clinical trial data and detailed experimental methodologies.
This guide provides an objective comparison of Triptorelin, a widely used gonadotropin-releasing hormone (GnRH) agonist, against next-generation hormonal therapies. These newer agents include oral GnRH antagonists and advanced androgen receptor (AR) pathway inhibitors, which are reshaping treatment paradigms in hormone-sensitive and castration-resistant prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols of pivotal clinical trials.
Mechanisms of Action: A Divergence in Approach
The hormonal therapies discussed herein ultimately aim to suppress androgen signaling, a key driver of prostate cancer growth. However, they achieve this through distinct biological pathways.
This compound (GnRH Agonist): this compound is a synthetic analog of GnRH.[1] It binds to GnRH receptors in the pituitary gland, initially causing a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1] This leads to a transient increase in testosterone (B1683101) levels, known as the "flare phenomenon."[2] However, continuous stimulation with this compound leads to the downregulation and desensitization of pituitary GnRH receptors, ultimately resulting in a profound and sustained decrease in LH and FSH release, thereby reducing testosterone to castration levels.[1]
Next-Generation GnRH Antagonists (e.g., Relugolix, Degarelix): Unlike agonists, GnRH antagonists competitively bind to and block pituitary GnRH receptors.[2] This mechanism provides a more direct and rapid suppression of LH and FSH, leading to a fast reduction in testosterone without the initial surge or risk of clinical flare associated with agonists.[2][3]
Next-Generation Androgen Receptor Pathway Inhibitors:
-
Androgen Receptor Inhibitors (ARIs) (e.g., Enzalutamide, Apalutamide): These agents are potent, direct inhibitors of the androgen receptor. Their multi-faceted mechanism involves blocking androgens from binding to the AR, preventing the nuclear translocation of the AR, and impeding the binding of the AR to DNA.[4] This effectively halts multiple steps in the AR signaling cascade.
-
Androgen Biosynthesis Inhibitors (e.g., Abiraterone Acetate): Abiraterone works by a different mechanism, inhibiting the enzyme CYP17A1, which is crucial for androgen production in the testes, adrenal glands, and within the prostate tumor itself.[5] This leads to a significant decrease in the circulating levels of testosterone and other androgens.
Caption: Signaling pathways targeted by this compound and next-generation hormonal therapies.
Comparative Efficacy
Direct head-to-head trials between this compound and next-generation AR pathway inhibitors are lacking, as the latter are typically studied as additions to standard androgen deprivation therapy (ADT), for which this compound is a standard of care. However, the landmark HERO trial compared the oral GnRH antagonist Relugolix to the GnRH agonist Leuprolide. Given the clinical equivalence demonstrated between this compound and Leuprolide in achieving and maintaining castration, the HERO trial results serve as a robust surrogate for comparing this compound with a next-generation GnRH antagonist.[5][6][7]
This compound vs. Next-Generation GnRH Antagonist (Relugolix)
The Phase 3 HERO trial provides the most direct comparison for this class.[8][9]
| Efficacy Endpoint | Relugolix (Oral GnRH Antagonist) | Leuprolide (GnRH Agonist) | Hazard Ratio (HR) / Difference | p-value |
| Sustained Castration Rate (through 48 weeks) | 96.7% | 88.8% | 7.9% difference | <0.0001 (superiority) |
| Castration at Day 4 | 56.0% | 0% | - | <0.0001 |
| Profound Castration (<20 ng/dL) at Day 15 | 78.4% | 1.0% | - | <0.0001 |
| PSA Response at Day 15 | 79.4% | 19.8% | - | <0.0001 |
| Data sourced from the HERO trial.[10][11] |
Next-Generation AR Pathway Inhibitors (in addition to ADT)
The SPARTAN, PROSPER, and LATITUDE trials demonstrated the significant benefit of adding next-generation hormonal therapies to a backbone of ADT (e.g., this compound) in different prostate cancer settings.
| Trial (Drug) | Patient Population | Primary Endpoint | Result vs. Placebo + ADT | Hazard Ratio (HR) |
| SPARTAN (Apalutamide) | Non-Metastatic Castration-Resistant PC (nmCRPC) | Metastasis-Free Survival (MFS) | 40.5 vs 16.2 months | 0.28 |
| PROSPER (Enzalutamide) | Non-Metastatic Castration-Resistant PC (nmCRPC) | Metastasis-Free Survival (MFS) | 36.6 vs 14.7 months | 0.29 |
| LATITUDE (Abiraterone) | High-Risk Metastatic Castration-Sensitive PC (mCSPC) | Overall Survival (OS) | 53.3 vs 36.5 months | 0.66 |
| Data sourced from the SPARTAN, PROSPER, and LATITUDE trials.[4][11][12][13] |
Comparative Safety and Tolerability
The safety profiles of these agents differ, which can be a critical factor in treatment selection, especially for patients with comorbidities.
| Adverse Event Profile | This compound (GnRH Agonist) | Relugolix (GnRH Antagonist) | Apalutamide / Enzalutamide (ARIs) | Abiraterone Acetate (B1210297) |
| Initial Flare | Yes (potential for bone pain, urinary symptoms) | No | No | No |
| Cardiovascular Events | Standard risk associated with ADT | 54% lower risk of Major Adverse Cardiovascular Events (MACE) vs. Leuprolide in HERO trial[10] | Hypertension, major cardiovascular events reported[13] | Hypertension, hypokalemia, fluid retention (mineralocorticoid excess)[14] |
| Injection Site Reactions | Common | Common (for injectable Degarelix) | N/A (oral) | N/A (oral) |
| Specific AEs of Note | Standard ADT side effects (hot flashes, fatigue) | Generally similar to Leuprolide, aside from MACE[10] | Apalutamide: Rash, fracture risk. Enzalutamide: Fatigue, risk of seizures[13] | Requires co-administration with prednisone (B1679067) to manage side effects[14] |
| Data compiled from HERO, SPARTAN, PROSPER, and LATITUDE trial publications and drug information inserts.[10][13][14] |
Experimental Protocols of Key Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the protocols for the pivotal Phase 3 trials cited in this guide.
HERO Trial (Relugolix vs. Leuprolide)
-
Official Title: A Multinational Phase 3 Randomized, Open-label, Parallel Group Study to Evaluate the Safety and Efficacy of Relugolix in Men With Advanced Prostate Cancer (NCT03085095).[15]
-
Study Design: A 48-week, global, randomized, open-label, parallel-group Phase 3 trial.[10]
-
Patient Population: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of ADT.[10] Key inclusion criteria included serum testosterone ≥150 ng/dL and PSA >2.0 ng/mL.[15]
-
Randomization and Treatment: Patients were randomized 2:1 to receive either:
-
Primary Endpoint: To achieve and maintain serum testosterone suppression to castrate levels (< 50 ng/dL) through 48 weeks.[10]
-
Key Secondary Endpoints: Castration rates at Day 4 and 15, profound castration (< 20 ng/dL) rates, PSA response rate at Day 15, and FSH levels.[10]
SPARTAN Trial (Apalutamide)
-
Official Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Study of ARN-509 (Apalutamide) in Men with Non-Metastatic (M0) Castration-Resistant Prostate Cancer (NCT01946204).[16][17]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[16]
-
Patient Population: 1,207 men with non-metastatic castration-resistant prostate cancer (nmCRPC) at high risk for developing metastases, defined by a PSA doubling time (PSADT) of ≤ 10 months.[18]
-
Randomization and Treatment: Patients continued on their current ADT and were randomized 2:1 to receive either:
-
Primary Endpoint: Metastasis-free survival (MFS), defined as the time from randomization to the first detection of distant metastasis by blinded independent central review or death from any cause.[16]
-
Key Secondary Endpoints: Time to metastasis, progression-free survival, time to symptomatic progression, and overall survival.[16]
Caption: A typical experimental workflow for a Phase 3 nmCRPC trial (e.g., SPARTAN, PROSPER).
Conclusion
This compound remains a cornerstone of androgen deprivation therapy, providing effective and sustained testosterone suppression. However, the landscape of hormonal therapy for prostate cancer is evolving rapidly. Next-generation GnRH antagonists, such as relugolix, offer a faster onset of castration without the testosterone surge, alongside a potential cardiovascular safety benefit compared to GnRH agonists.[9][10]
Furthermore, the development of potent AR pathway inhibitors, including enzalutamide, apalutamide, and abiraterone, has significantly improved outcomes for patients with both castration-sensitive and castration-resistant disease. These agents, when added to a backbone of conventional ADT like this compound, have been shown to substantially delay disease progression and prolong survival.[4][12][13]
The choice between these therapies depends on the specific clinical scenario, patient comorbidities, and treatment goals. For rapid and profound testosterone suppression, particularly in symptomatic patients, a GnRH antagonist may be preferred. For eligible patients with high-risk disease, the addition of a next-generation AR pathway inhibitor to standard ADT has become a new standard of care. This guide provides the foundational data and methodologies to aid researchers and drug development professionals in navigating this complex and advancing therapeutic area.
References
- 1. An Update on this compound: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urologytimes.com [urologytimes.com]
- 3. Degarelix versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation androgen receptor inhibitors in non-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative efficacy of this compound pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the clinical and indication differences between this compound and leuprolide? [inpharmd.com]
- 8. A Study to Evaluate the Safety and Efficacy of Relugolix in Men With Advanced Prostate Cancer [clin.larvol.com]
- 9. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NCT01715285 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of nonmetastatic castration-resistant prostate cancer: focus on second-generation androgen receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Apalutamide (ARN-509) in men with non-metastatic CRPC - Medthority [medthority.com]
- 17. NCT01946204 - A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Study of ARN-509 in Men With Non-Metastatic (M0) Castration-Resistant Prostate Cancer - The YODA Project [yoda.yale.edu]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Triptorelin for Laboratory Professionals
Ensuring the safe and compliant disposal of Triptorelin is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks associated with this potent gonadotropin-releasing hormone (GnRH) agonist. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance to directly address operational questions.
Data Presentation: this compound Solubility for Disposal Considerations
Proper disposal of this compound waste may involve dissolving the compound in a suitable solvent before chemical inactivation or packaging for removal by a licensed waste disposal service. The following table summarizes the solubility of this compound in common laboratory solvents. This information is crucial for preparing waste solutions for disposal.
| Solvent/Solution | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ~3 mg/mL | A common solvent for creating stock solutions. Waste solutions in DMSO should be treated as hazardous chemical waste. |
| Dimethylformamide (DMF) | ~10 mg/mL | Another organic solvent suitable for dissolving this compound. Waste containing DMF is considered hazardous. |
| Phosphate-buffered saline (PBS), pH 7.2 | ~3 mg/mL | This compound has moderate solubility in aqueous buffers. Aqueous solutions are not stable and it is recommended not to store them for more than one day[1]. |
| Water | Slightly soluble | This compound acetate (B1210297) is slightly soluble in water[2]. |
| Methanol | Slightly soluble | This compound acetate has slight solubility in methanol[2]. |
Experimental Protocol: Chemical Inactivation and Disposal of this compound Waste
This protocol provides a detailed methodology for the chemical inactivation of this compound waste in a laboratory setting. This procedure is based on the known degradation pathways of this compound in aqueous solutions, primarily through pH-dependent hydrolysis.
Objective: To chemically degrade this compound in liquid waste streams to less biologically active forms before final disposal as hazardous chemical waste.
Materials:
-
This compound-contaminated liquid waste (e.g., cell culture media, buffer solutions)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Designated hazardous waste container, properly labeled
-
Chemical fume hood
Procedure:
-
Preparation and Safety Precautions:
-
Perform all steps in a certified chemical fume hood.
-
Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all waste containers are clearly labeled with their contents.
-
-
Collection of this compound Waste:
-
Collect all aqueous waste containing this compound in a dedicated, chemically compatible container. This includes unused solutions, contaminated buffers, and rinsates from contaminated labware.
-
-
pH Adjustment for Inactivation:
-
This compound undergoes degradation at both acidic and alkaline pH. For this protocol, we will use alkaline hydrolysis, as epimerization of the serine residue is a main degradation pathway at pH > 7[3].
-
Place the waste container on a magnetic stir plate and add a stir bar.
-
Slowly add sodium hydroxide solution to the waste while stirring to raise the pH to > 10.
-
Monitor the pH using a calibrated pH meter or pH indicator strips.
-
Once the desired pH is reached, continue stirring for a minimum of 24 hours at room temperature to allow for significant degradation of the peptide.
-
-
Neutralization:
-
After the 24-hour inactivation period, neutralize the solution by slowly adding hydrochloric acid until the pH is between 6 and 8. Monitor the pH carefully to avoid over-acidification.
-
-
Final Disposal:
-
The treated and neutralized liquid waste must still be disposed of as hazardous chemical waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include "Treated this compound Waste," the chemical constituents (including the degradation products, which can be generally noted as "hydrolyzed peptides"), and the date.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Solid waste contaminated with this compound, such as pipette tips, gloves, and vials, should be collected in a separate, clearly labeled solid hazardous waste container for disposal through the EHS office.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting, from initial waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Triptorelin
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Triptorelin are paramount. This document provides a comprehensive, step-by-step guide to ensure laboratory safety and operational integrity when working with this gonadotropin-releasing hormone (GnRH) agonist. Adherence to these procedures is critical to minimize exposure risks and ensure compliant disposal of all related waste materials.
This compound and its salts are potent hormonal agents that can pose significant health risks, including potential damage to fertility or an unborn child.[1][2] Therefore, stringent safety protocols must be implemented throughout the handling and disposal process.
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a risk-based approach to handling is essential.[3] The following tables summarize key quantitative data to inform your risk assessment and handling procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C64H82N18O13 |
| Molecular Weight | 1311.45 g/mol [2][4] |
| Appearance | Fluffy, white solid[2] |
| Solubility | Slightly soluble in water and methanol[5] |
| Storage Temperature | -20°C, under inert atmosphere, protected from light and moisture[1][5] |
Table 2: Acute Toxicity Data for this compound
| Species | Route | LD50 | Equivalent Human Dose Multiple (approx.) |
| Mouse | Subcutaneous | 400 mg/kg | 500x |
| Rat | Subcutaneous | 250 mg/kg | 600x |
Source:[6]
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to use, is crucial for minimizing exposure. The following workflow outlines the necessary steps and precautions.
Experimental Protocol for Handling this compound:
-
Pre-Handling Preparation:
-
Compound Handling:
-
Upon receipt, log the compound in the laboratory inventory.
-
Store this compound in a tightly sealed container at -20°C, protected from light and moisture.[1][5]
-
When weighing the solid compound, use a ventilated balance enclosure. Avoid generating dust.[1]
-
For reconstitution, slowly add the desired solvent to the vial to avoid aerosolization.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Carefully doff PPE to avoid cross-contamination.
-
Segregate and dispose of all waste according to the disposal plan outlined below.
-
Table 3: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | Approved mask (EN149) with a P3 particle filter[1] | To prevent inhalation of airborne particles. |
| Hand Protection | Nitrile rubber gloves (EN374)[1] | To prevent skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Tightly fitting safety goggles (EN166)[1] | To protect eyes from dust and splashes. |
| Body Protection | Laboratory coat, long sleeves | To protect skin and clothing from contamination. |
Disposal Plan for this compound and Contaminated Materials
Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and ensure regulatory compliance.[1][7]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration.
-
Solid Waste: Place all contaminated solid waste, including gloves, weigh boats, pipette tips, and empty vials, into a designated hazardous waste bag or container.
-
Sharps Waste: Dispose of any needles or syringes used for handling this compound in a designated, puncture-resistant sharps container.[8]
-
-
Waste Storage:
-
Store all waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure all containers are properly sealed to prevent leaks or spills.
-
-
Waste Disposal:
-
Do not dispose of any this compound waste down the drain or in the regular trash.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]
-
The recommended method for the final disposal of potent pharmaceutical waste is incineration at a licensed facility.[7]
-
By adhering to these detailed safety and logistical procedures, you can effectively mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. This compound | C64H82N18O13 | CID 25074470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
